molecular formula C7H16N2O B083711 (1,4-Dimethylpiperazin-2-yl)methanol CAS No. 14675-44-6

(1,4-Dimethylpiperazin-2-yl)methanol

Cat. No.: B083711
CAS No.: 14675-44-6
M. Wt: 144.21 g/mol
InChI Key: ZEHZRJZZIYNPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4-Dimethylpiperazin-2-yl)methanol is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,4-dimethylpiperazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZRJZZIYNPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381305
Record name (1,4-dimethylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14675-44-6
Record name (1,4-dimethylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for (1,4-Dimethylpiperazin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The protocol is designed to be a practical resource for laboratory synthesis, detailing the necessary reagents, conditions, and transformations.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a four-step sequence commencing with the commercially available starting material, piperazine-2-carboxylic acid. The synthetic pathway involves the protection of the piperazine nitrogens, reduction of the carboxylic acid moiety, subsequent deprotection, and a final methylation step to yield the target compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N,N'-di-Boc Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection cluster_3 Step 4: N,N'-Dimethylation Piperazine-2-carboxylic_acid Piperazine-2-carboxylic acid Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)2O NaOH, H2O/DCM 1,4-Di-Boc-piperazine-2-carboxylic_acid 1,4-Di-Boc-piperazine-2-carboxylic acid Di-tert-butyl_dicarbonate->1,4-Di-Boc-piperazine-2-carboxylic_acid Protection LiAlH4 Lithium Aluminum Hydride (LiAlH4) THF 1,4-Di-Boc-(piperazin-2-yl)methanol (1,4-Di-Boc-piperazin-2-yl)methanol LiAlH4->1,4-Di-Boc-(piperazin-2-yl)methanol Reduction HCl Hydrochloric Acid (HCl) Ethanol Piperazin-2-yl-methanol (Piperazin-2-yl)methanol HCl->Piperazin-2-yl-methanol Deprotection Eschweiler-Clarke Formaldehyde (HCHO) Formic Acid (HCOOH) Final_Product This compound Eschweiler-Clarke->Final_Product Methylation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Di-Boc-piperazine-2-carboxylic acid

This step involves the protection of the two secondary amine groups of piperazine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).

  • Methodology:

    • To a solution of piperazine-2-carboxylic acid in an aqueous solvent system (e.g., water/dichloromethane), add sodium hydroxide in portions under an ice bath to maintain a basic pH.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dichloromethane) to the reaction mixture.

    • Allow the reaction to stir at room temperature for an extended period (e.g., 12-16 hours) to ensure complete protection.

    • After the reaction is complete, perform an acidic workup by washing the organic phase with a dilute acid solution (e.g., 1M HCl).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization or column chromatography to yield pure 1,4-Di-Boc-piperazine-2-carboxylic acid.

ParameterValue
Starting MaterialPiperazine-2-carboxylic acid
ReagentsDi-tert-butyl dicarbonate, NaOH
SolventWater/Dichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Purity (Post-workup)>98% (HPLC)[1]
Yield~78%[1]

Step 2: Synthesis of (1,4-Di-Boc-piperazin-2-yl)methanol

The carboxylic acid functionality of the protected piperazine is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Methodology:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 1,4-Di-Boc-piperazine-2-carboxylic acid in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly and carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water, while maintaining a low temperature.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrates and concentrate under reduced pressure to obtain (1,4-Di-Boc-piperazin-2-yl)methanol.

ParameterValue
Starting Material1,4-Di-Boc-piperazine-2-carboxylic acid
ReagentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time1-3 hours[2]
Purity (Post-workup)Typically used crude in the next step
YieldQuantitative[2]

Step 3: Synthesis of (Piperazin-2-yl)methanol

The Boc protecting groups are removed under acidic conditions to yield the free piperazine derivative.

  • Methodology:

    • Dissolve the crude (1,4-Di-Boc-piperazin-2-yl)methanol in a suitable solvent such as ethanol or dichloromethane.

    • Add a solution of hydrochloric acid (e.g., 6N HCl in ethanol) to the mixture.[3]

    • Stir the reaction at room temperature for several hours until the deprotection is complete (monitored by TLC).

    • Basify the reaction mixture with a strong base (e.g., solid KOH) to a high pH (e.g., pH 11).[3]

    • Extract the aqueous phase with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (piperazin-2-yl)methanol.

ParameterValue
Starting Material(1,4-Di-Boc-piperazin-2-yl)methanol
ReagentHydrochloric Acid (HCl)
SolventEthanol
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Purity (Post-workup)Sufficient for the next step
YieldTypically high

Step 4: Synthesis of this compound

The final step involves the exhaustive methylation of the two nitrogen atoms of the piperazine ring using the Eschweiler-Clarke reaction.[4]

  • Methodology:

    • To a solution of (piperazin-2-yl)methanol, add an excess of aqueous formaldehyde (37%) and formic acid.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) for several hours. The reaction is complete when the evolution of carbon dioxide ceases.[4]

    • Cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH).

    • Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain pure this compound.

ParameterValue
Starting Material(Piperazin-2-yl)methanol
ReagentsFormaldehyde, Formic Acid
Reaction Temperature90-100 °C
Reaction Time6-8 hours
Purity (Post-workup)>95%[5]
YieldHigh

Characterization Data

The final product, this compound, and its intermediates can be characterized using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
1,4-Di-Boc-piperazine-2-carboxylic acidC₁₅H₂₆N₂O₆330.38[6]¹H NMR, ¹³C NMR, Mass Spectrometry
(1,4-Di-Boc-piperazin-2-yl)methanolC₁₅H₂₈N₂O₅316.39¹H NMR, ¹³C NMR, Mass Spectrometry
(Piperazin-2-yl)methanolC₅H₁₂N₂O116.16¹H NMR, ¹³C NMR, Mass Spectrometry
This compoundC₇H₁₆N₂O144.22[5]¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis. Expected ¹H NMR signals would include methyl singlets and protons of the piperazine ring and hydroxymethyl group.

Disclaimer: This document is intended as a technical guide for research and development purposes only. The described procedures should be carried out by trained professionals in a suitably equipped laboratory, with all appropriate safety precautions in place. The yields and purities are indicative and may vary depending on the specific experimental conditions.

References

Technical Guide: (1,4-Dimethylpiperazin-2-yl)methanol (CAS 14675-44-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,4-Dimethylpiperazin-2-yl)methanol is a heterocyclic organic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry.[1] The piperazine moiety is a common scaffold in a wide range of biologically active molecules, valued for its ability to impart favorable pharmacokinetic properties.[2] This guide provides a comprehensive overview of the known and predicted properties of this compound, its synthesis, and potential applications in drug discovery and development.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 14675-44-6
Molecular Formula C₇H₁₆N₂O[3]
Molecular Weight 144.22 g/mol [3]
Appearance Yellowish liquid[4]
Boiling Point 110-112 °C at 13 mmHg[5]
Purity ≥95%[4]
SMILES CN1CCN(C)C(CO)C1[4]
InChI InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3[4]

Synthesis

Proposed Synthetic Pathway

G cluster_0 Step 1: N,N'-Dimethylation cluster_1 Step 2: Reduction Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid 1,4-Dimethylpiperazine-2-carboxylic acid 1,4-Dimethylpiperazine-2-carboxylic acid Piperazine-2-carboxylic acid->1,4-Dimethylpiperazine-2-carboxylic acid HCHO, HCOOH (Eschweiler-Clarke reaction) This compound This compound 1,4-Dimethylpiperazine-2-carboxylic acid->this compound LiAlH4, THF

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,4-Dimethylpiperazine-2-carboxylic acid

  • To a solution of piperazine-2-carboxylic acid (1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% aqueous solution, 5.0 eq).

  • Heat the reaction mixture to reflux for 24 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess formic acid and formaldehyde.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1,4-dimethylpiperazine-2-carboxylic acid.

Step 2: Synthesis of this compound

  • Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,4-dimethylpiperazine-2-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Spectroscopic Data (Hypothetical)

No experimental spectroscopic data for this compound is currently available in public databases. The following tables present predicted ¹H NMR and ¹³C NMR chemical shifts, and a plausible mass spectrum fragmentation pattern based on the compound's structure.

¹H NMR Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5dd1H-CH₂OH
~3.3dd1H-CH₂OH
~3.0m1HPiperazine ring CH
~2.8m2HPiperazine ring CH₂
~2.5m2HPiperazine ring CH₂
~2.3s3HN-CH₃
~2.2s3HN-CH₃
~2.1m2HPiperazine ring CH₂
~1.8br s1H-OH
¹³C NMR Data (Predicted)
Chemical Shift (ppm)Assignment
~65-CH₂OH
~60Piperazine ring CH
~55Piperazine ring CH₂
~53Piperazine ring CH₂
~46N-CH₃
~45N-CH₃
~42Piperazine ring CH₂
Mass Spectrometry (Predicted Fragmentation)
m/zFragment
144[M]⁺
113[M - CH₂OH]⁺
99[M - CH₂OH - CH₂]⁺
71[C₄H₉N]⁺
58[C₃H₈N]⁺

Applications in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.[2] While specific biological data for this compound is not yet documented, its structural features suggest potential for development in several areas.

Potential Therapeutic Areas
  • Central Nervous System (CNS) Disorders: Piperazine derivatives are known to interact with various CNS targets, including serotonin, dopamine, and sigma receptors.[6][7] This suggests that this compound could serve as a scaffold for developing novel agents for psychiatric and neurodegenerative diseases.

  • Oncology: Certain arylpiperazine derivatives have shown promise as anticancer agents by targeting pathways involved in cell proliferation and survival.[8]

  • Infectious Diseases: The piperazine ring is a component of some antimicrobial and antiparasitic drugs.

Experimental Workflow: In Vitro Receptor Binding Assay

The following workflow describes a hypothetical experiment to assess the binding affinity of this compound to a G-protein coupled receptor (GPCR), a common target for piperazine-containing drugs.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare cell membranes expressing the target GPCR D Incubate membranes, radioligand, and test compound A->D B Synthesize radiolabeled ligand for the target GPCR B->D C Prepare serial dilutions of this compound C->D E Separate bound from free radioligand via filtration D->E F Measure radioactivity of bound ligand using a scintillation counter E->F G Generate competition binding curve F->G H Calculate Ki value to determine binding affinity G->H

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area.[9] Appropriate personal protective equipment, including gloves and eye protection, should be worn. Avoid contact with skin and eyes and prevent the formation of aerosols.[9]

Conclusion

This compound is a piperazine derivative with potential as a building block in the synthesis of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a framework for its potential applications in drug discovery. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic methodologies, and explore its biological activity in various therapeutic areas.

References

A Technical Guide to the Spectroscopic Characterization of (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (1,4-Dimethylpiperazin-2-yl)methanol (CAS No. 14675-44-6) is a heterocyclic organic compound recognized for its utility as a versatile intermediate and building block in the synthesis of more complex molecules, particularly within pharmaceutical development.[1][2] Its molecular structure, featuring a piperazine core with methyl and hydroxymethyl functional groups, allows for a wide range of chemical modifications.[1][2] A thorough spectroscopic characterization is fundamental to confirming its identity, purity, and structure for any research or development application.

While comprehensive, experimentally-derived spectroscopic datasets for this compound are not widely available in public-domain databases, this guide outlines the expected spectroscopic characteristics and provides detailed, standardized protocols for obtaining the necessary data. The methodologies and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented.

Molecular Structure and Properties

  • IUPAC Name: this compound[3]

  • CAS Number: 14675-44-6[4]

  • Molecular Formula: C₇H₁₆N₂O[3]

  • Molecular Weight: 144.22 g/mol [3][4]

  • Chemical Structure: Chemical Structure of this compound

Spectroscopic Data Analysis (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from structurally similar compounds, such as 1,4-dimethylpiperazine.[5]

Predicted ¹H NMR Data
Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationNotes
-CH₂OH (Hydroxymethyl)3.5 - 3.8Doublet of doublets2HProtons are diastereotopic. Coupling to the adjacent methine proton.
-CH (Methine)2.8 - 3.2Multiplet1HComplex splitting due to coupling with adjacent methylene groups and the hydroxymethyl protons.
-CH₂- (Piperazine Ring)2.2 - 2.9Multiplets6HOverlapping signals from the three methylene groups in the piperazine ring.
N-CH₃ (Methyl on N4)2.2 - 2.4Singlet3HStandard chemical shift for an N-methyl group on a saturated heterocycle.
N-CH₃ (Methyl on N1)2.1 - 2.3Singlet3HSimilar environment to the other N-methyl group.
-OH (Alcohol)1.5 - 4.0 (variable)Broad singlet1HChemical shift is concentration and solvent dependent; may exchange with D₂O.
Predicted ¹³C NMR Data
Carbon (Environment)Predicted Chemical Shift (δ, ppm)Notes
-CH₂OH (Hydroxymethyl)60 - 65Typical range for a primary alcohol carbon.
-CH (Methine)55 - 60Carbon attached to nitrogen and the hydroxymethyl group.
-CH₂- (Piperazine Ring)45 - 58Range for carbons in the piperazine ring adjacent to nitrogen.
N-CH₃ (Methyl on N4)42 - 47Typical range for an N-methyl carbon.
N-CH₃ (Methyl on N1)40 - 45Slightly different chemical environment may lead to a distinct signal.
Predicted IR Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch3200 - 3600Strong, BroadCharacteristic of the alcohol hydroxyl group, subject to hydrogen bonding.
C-H Stretch2850 - 3000Medium-StrongAliphatic C-H stretching from methyl and methylene groups.
C-O Stretch1000 - 1260StrongCorresponds to the stretching vibration of the primary alcohol C-O bond.
C-N Stretch1020 - 1250MediumAliphatic amine C-N stretching vibrations.
Mass Spectrometry Data
Ion TypePredicted m/zNotes
[M]+ (Molecular Ion)144.126The exact mass of the molecular ion. High-resolution mass spectrometry would confirm the elemental composition (C₇H₁₆N₂O).
[M+H]+ (Protonated Molecule)145.134The base peak commonly observed in Electrospray Ionization (ESI) or Chemical Ionization (CI) modes.
Major Fragmentation PathwaysVariousExpected fragmentation includes the loss of the hydroxymethyl group (-CH₂OH, 31 Da), loss of methyl groups (-CH₃, 15 Da), and cleavage of the piperazine ring, leading to characteristic fragment ions.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required and the solvent does not provide a reference signal.

  • Instrument Parameters (400 MHz Spectrometer):

    • Spectrometer: Bruker Ascend 400 or equivalent.

    • Probe: 5 mm BBFO probe.

    • ¹H NMR Parameters:

      • Pulse Program: zg30

      • Spectral Width: 16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay (D1): 2 seconds

      • Number of Scans: 16

    • ¹³C NMR Parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay (D1): 2 seconds

      • Number of Scans: 1024 or more for adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify peak multiplicities and coupling constants.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty, clean crystal.

    • Place a small drop of the liquid sample (or a small amount of solid) directly onto the center of the ATR crystal.

    • Lower the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: PerkinElmer Spectrum Two, Bruker ALPHA, or equivalent.

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans co-added for a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform an ATR correction if necessary.

    • Label the major peaks corresponding to the key functional groups.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for the ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Instrument Parameters (ESI-TOF):

    • Mass Spectrometer: Agilent 6230 TOF, Waters Xevo G2, or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 20-40 psi.

    • Data Acquisition: Profile or centroid mode. An internal calibrant should be used for continuous mass accuracy correction.

  • Data Processing:

    • Identify the m/z value for the protonated molecular ion, [M+H]⁺.

    • Use the instrument software to calculate the elemental composition based on the accurate mass measurement.

    • Analyze the fragmentation pattern to provide further structural confirmation.

Visualization of Workflows

General Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic identification and characterization of a chemical intermediate like this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Sample Obtain Sample of This compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Sample->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Sample->IR NMR NMR Spectroscopy Elucidate C-H Framework Sample->NMR Data Integrate All Spectroscopic Data MS->Data IR->Data NMR->Data Structure Confirm Structure & Purity Data->Structure

Caption: Workflow for Spectroscopic Characterization.

Data Integration Pathway

This diagram shows how data from different spectroscopic techniques are integrated to confirm the chemical structure.

G MS HRMS Data (m/z = 145.134, [M+H]+) Formula: C7H17N2O+ Proposed Proposed Structure: This compound MS->Proposed Confirms Molecular Formula IR IR Data (O-H, C-H, C-O stretches) Functional Groups: Alcohol, Amine IR->Proposed Confirms Functional Groups NMR 1H & 13C NMR Data (Chemical Shifts, Couplings) Connectivity & Skeleton NMR->Proposed Confirms Atom Connectivity Confirmed Structure Confirmed Proposed->Confirmed

Caption: Pathway for Structural Data Integration.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1,4-Dimethylpiperazin-2-yl)methanol. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide presents a predicted spectrum based on the analysis of structurally related compounds, including N,N'-dimethylpiperazine and other substituted piperazine derivatives. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the known spectral data of similar piperazine derivatives and general principles of NMR spectroscopy.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~ 2.8 - 3.0Multiplet-1H
H-3 (axial)~ 2.0 - 2.2Multiplet-1H
H-3 (equatorial)~ 2.9 - 3.1Multiplet-1H
H-5 (axial)~ 2.2 - 2.4Multiplet-1H
H-5 (equatorial)~ 2.6 - 2.8Multiplet-1H
H-6 (axial)~ 2.1 - 2.3Multiplet-1H
H-6 (equatorial)~ 2.7 - 2.9Multiplet-1H
N(1)-CH₃~ 2.3Singlet-3H
N(4)-CH₃~ 2.2Singlet-3H
-CH₂OH~ 3.5 - 3.7Multiplet-2H
-OHBroad singlet-1H

Signal Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The piperazine ring protons are expected to show complex multiplets due to geminal and vicinal coupling. The chemical shifts of the axial and equatorial protons are likely to be different due to the conformational rigidity of the piperazine ring.

The two N-methyl groups are expected to appear as sharp singlets, although their chemical shifts may be slightly different depending on the conformation of the piperazine ring. The protons of the hydroxymethyl group at the C-2 position are diastereotopic and are therefore expected to appear as a multiplet. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of the protons.[1][2][3]

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

2. NMR Instrument Parameters:

  • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

  • The following is a representative set of acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A spectral width of 10-15 ppm is typically sufficient.

    • Temperature: The spectrum should be acquired at a constant temperature, typically 298 K.

3. Data Processing:

  • The acquired Free Induction Decay (FID) should be processed using appropriate software (e.g., MestReNova, TopSpin).

  • Apply an exponential window function to the FID to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling network for the piperazine ring and the hydroxymethyl protons of this compound.

G cluster_piperazine Piperazine Ring Protons cluster_substituent Substituent Protons H2 H2 H3a H3a H2->H3a J H3e H3e H2->H3e J CH2OH_a CH2OH_a H2->CH2OH_a J CH2OH_b CH2OH_b H2->CH2OH_b J H3a->H3e J H5a H5a H5e H5e H5a->H5e J H6a H6a H5a->H6a J H6e H6e H5a->H6e J H5e->H6a J H5e->H6e J H6a->H6e J CH2OH_a->CH2OH_b J

Caption: Predicted spin-spin coupling network in this compound.

This guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound, which can aid in the structural elucidation and characterization of this and related compounds. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,4-Dimethylpiperazin-2-yl)methanol is a substituted piperazine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of novel therapeutic agents. The piperazine ring system is a common pharmacophore, and understanding the precise structure and electronic environment of its derivatives is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides a detailed overview of the expected ¹³C NMR spectrum of this compound and outlines the experimental protocols for its analysis.

Predicted ¹³C NMR Spectral Data

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. The presence of heteroatoms (nitrogen and oxygen) and alkyl substituents in this compound will significantly influence the spectrum. Based on data from analogous structures, the predicted chemical shifts for each carbon atom are summarized in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C265 - 70α-carbon to both a secondary amine (N1) and the hydroxymethyl group. The electronegativity of the nitrogen and oxygen atoms causes a significant downfield shift.
C350 - 55β-carbon to the hydroxymethyl group and α-carbon to the tertiary amine (N4). The N-methyl group on N4 will have a deshielding effect.
C552 - 57α-carbon to the tertiary amine (N4) and β-to the secondary amine (N1). Similar environment to C3 but may differ slightly due to the substituent at C2.
C645 - 50α-carbon to the secondary amine (N1) and β-to the tertiary amine (N4). Generally, carbons adjacent to a secondary amine are more shielded than those next to a tertiary amine.
N1-CH₃42 - 47The methyl group attached to N1 will be deshielded by the nitrogen atom.
N4-CH₃46 - 51The methyl group on the tertiary amine (N4) is expected to be slightly more deshielded than the N1-methyl group.
-CH₂OH60 - 65The carbon of the hydroxymethyl group is directly attached to an electronegative oxygen atom, resulting in a downfield shift.

Note: These are estimated values. The actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining high-quality and reproducible ¹³C NMR data.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in shorter acquisition times.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz spectrometer:

  • Spectrometer Frequency: 100 MHz for ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, although it increases the total experiment time.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Spectral Width (SW): 0 to 220 ppm.

  • Temperature: Standard room temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Mandatory Visualizations

Structure of this compound

The following diagram illustrates the chemical structure with numbered carbon atoms corresponding to the data in Table 1.

G cluster_0 This compound C2 C2 C3 C3 C2->C3 CH2OH -CH2OH C2->CH2OH N4 N4 C3->N4 C5 C5 C6 C6 C5->C6 N1 N1 C6->N1 N1->C2 N1_CH3 N1-CH3 N1->N1_CH3 N4->C5 N4_CH3 N4-CH3 N4->N4_CH3 OH OH CH2OH->OH

Caption: Structure of this compound with numbered atoms.

Workflow for ¹³C NMR Analysis

This diagram outlines the logical steps involved in the ¹³C NMR analysis of a chemical compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent add_ref Add Internal Reference (e.g., TMS) dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer place_sample Place Sample in NMR Spectrometer transfer->place_sample setup_params Set Up Experimental Parameters place_sample->setup_params acquire_fid Acquire Free Induction Decay (FID) setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking reference->peak_pick assign Assign Peaks to Carbon Atoms peak_pick->assign report Generate Report assign->report

Caption: Workflow of ¹³C NMR analysis from sample preparation to final report.

Conclusion

While direct experimental ¹³C NMR data for this compound is not currently published, this guide provides a robust theoretical framework for its analysis. The predicted chemical shifts, based on structurally similar compounds, offer a valuable starting point for spectral assignment. The detailed experimental protocols and logical workflow diagrams presented herein are intended to assist researchers in obtaining and interpreting high-quality ¹³C NMR data for this and other novel piperazine derivatives, thereby facilitating advancements in drug discovery and development.

(1,4-Dimethylpiperazin-2-yl)methanol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (1,4-Dimethylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Number 14675-44-6, is a heterocyclic organic compound featuring a piperazine ring substituted with two methyl groups and a hydroxymethyl group.[1][2] Its unique structural arrangement makes it a valuable building block and intermediate in organic synthesis.[1] This compound is particularly significant in the development of novel pharmaceutical agents and advanced materials, where its distinct functional groups can be leveraged to construct more complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical structure, properties, and its role in synthetic applications.

Chemical Structure and Nomenclature

The proper identification and naming of a chemical compound are crucial for scientific communication. The structural and naming details for this compound are outlined below.

  • IUPAC Name: this compound

  • Synonyms: 1,4-Dimethylpiperazine-2-methanol, 1,4-Dimethyl-2-(hydroxymethyl)piperazine[2][3]

  • Molecular Formula: C₇H₁₆N₂O[2][3]

  • CAS Number: 14675-44-6[2][4]

Below is a diagram illustrating the atomic connectivity of the molecule.

N1 N1 C2 C2 N1->C2 Me1 CH3 N1->Me1 C3 C3 C2->C3 CH2OH CH2OH C2->CH2OH N4 N4 C3->N4 C5 C5 N4->C5 Me4 CH3 N4->Me4 C6 C6 C5->C6 C6->N1

Caption: Atomic connectivity in this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experiments, understanding its behavior in different solvents, and for safety assessments.

PropertyValueReference(s)
Molecular Weight 144.22 g/mol [2][5]
Appearance Yellow liquid[2][3]
Boiling Point 110-112 °C (at 13 mmHg) 195.6 °C (at 760 mmHg)[2][6]
Density 0.98 g/cm³[6]
Refractive Index 1.472[6]
Flash Point 70.3 °C[6]
MDL Number MFCD00174342[2][4]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a generalized synthetic workflow can be proposed based on standard organic chemistry principles for constructing substituted piperazines. The following diagram illustrates a logical retrosynthetic approach and a potential forward synthesis workflow.

Generalized Synthesis Workflow

The synthesis of asymmetrically substituted piperazines like this compound often involves a multi-step process. This typically includes the formation of the piperazine core, followed by sequential N-alkylation and functionalization at a carbon atom.

start Piperazine Precursor (e.g., 2-piperazinecarboxylic acid derivative) step1 Step 1: N-Methylation (Introduction of one or both methyl groups) start->step1 Reagents: Methylating agent (e.g., MeI, HCHO/HCOOH) step2 Step 2: Reduction of Carboxyl Group (Conversion to hydroxymethyl group) step1->step2 Reagents: Reducing agent (e.g., LiAlH4, BH3) step3 Step 3: Purification (e.g., Distillation, Chromatography) step2->step3 Standard Protocols product This compound step3->product

Caption: A generalized workflow for the synthesis of this compound.

Methodology for a Key Step: Reductive Amination (Hypothetical)

A common method for N-methylation is reductive amination. The following provides a generalized protocol for this type of transformation.

  • Reaction Setup: To a solution of a piperazine precursor (1.0 eq.) in a suitable solvent (e.g., methanol or acetonitrile), add the carbonyl compound (e.g., formaldehyde, 2.2 eq.).

  • pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid.

  • Reducing Agent Addition: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup and Isolation: Upon completion, quench the reaction by adding a basic aqueous solution (e.g., saturated NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield the N-methylated piperazine.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The piperazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound offers a three-dimensional structure and multiple points for further modification, making it an attractive starting point for creating libraries of novel compounds for screening.

The logical workflow from a building block to a potential drug candidate is illustrated below.

cluster_0 Discovery Phase cluster_1 Optimization Phase building_block This compound [Building Block] library_synthesis Combinatorial Library Synthesis building_block->library_synthesis screening High-Throughput Screening (HTS) library_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Candidate Selection lead_opt->preclinical

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound is classified as an irritant.[2][5] Standard laboratory safety precautions should be followed when handling this chemical.

  • Hazard Codes: Xi (Irritant)[2][3]

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin), R41 (Risk of serious damage to eyes).[2][3]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection).[2][3]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

References

(1,4-Dimethylpiperazin-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (1,4-Dimethylpiperazin-2-yl)methanol

This technical guide provides comprehensive information on the molecular properties of this compound, a key organic intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require detailed data on this compound.

Molecular and Physical Properties

This compound, identified by the CAS Number 14675-44-6, is a substituted piperazine derivative featuring two methyl groups on the nitrogen atoms and a hydroxymethyl group at the 2-position of the piperazine ring. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds.[1]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₇H₁₆N₂O[2]
Molecular Weight 144.218 g/mol [2]
CAS Number 14675-44-6[2]
Appearance Yellow Liquid[1]
Boiling Point 195.6°C[1]
Density 0.98 g/cm³[1]
Flash Point 70.3°C[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the N-methylation of a piperazine-2-carboxylate ester, followed by the reduction of the ester to the corresponding primary alcohol.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Ester Reduction A Ethyl Piperazine-2-carboxylate C Ethyl 1,4-dimethylpiperazine-2-carboxylate A->C Reagents B Formaldehyde, Formic Acid (Eschweiler-Clarke Reaction) D Ethyl 1,4-dimethylpiperazine-2-carboxylate F This compound D->F Reduction E Lithium Aluminium Hydride (LiAlH4) in THF, followed by water quench

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

The following are generalized experimental protocols for the key transformations in the proposed synthetic route.

Step 1: Synthesis of Ethyl 1,4-dimethylpiperazine-2-carboxylate via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.

  • Reaction: To a solution of ethyl piperazine-2-carboxylate, formic acid and formaldehyde are added. The reaction mixture is then heated to drive the reaction to completion.

  • Procedure: Ethyl piperazine-2-carboxylate is dissolved in a suitable solvent. Formic acid and an aqueous solution of formaldehyde are added sequentially. The mixture is heated under reflux until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and made basic by the addition of a suitable base, such as sodium hydroxide solution. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Step 2: Synthesis of this compound via Ester Reduction

The reduction of the ester functional group to a primary alcohol can be achieved using a strong reducing agent like lithium aluminium hydride (LiAlH₄).

  • Reaction: The ethyl ester of 1,4-dimethylpiperazine-2-carboxylate is reduced to the corresponding primary alcohol using LiAlH₄.

  • Procedure: To a solution of lithium aluminium hydride in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 1,4-dimethylpiperazine-2-carboxylate in the same solvent is added dropwise at a reduced temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated under reduced pressure to afford the final product, this compound. Further purification can be achieved through distillation or column chromatography if necessary.

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful completion of each step is crucial for the overall outcome. The logical flow of this process is depicted in the diagram below.

G Start Starting Material: Ethyl Piperazine-2-carboxylate Step1 Step 1: N-Methylation (Eschweiler-Clarke Reaction) Start->Step1 Intermediate Intermediate: Ethyl 1,4-dimethylpiperazine-2-carboxylate Step1->Intermediate Step2 Step 2: Ester Reduction (e.g., with LiAlH4) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Distillation or Chromatography) Product->Purification

Caption: Logical workflow for the synthesis of this compound.

References

Commercial Suppliers and Technical Guide for (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1,4-Dimethylpiperazin-2-yl)methanol, a key chemical intermediate in pharmaceutical and materials science research. This document outlines its commercial availability, provides key technical data, and presents a representative synthetic protocol.

Introduction

This compound is a substituted piperazine derivative that serves as a versatile building block in organic synthesis. Its structural features, including a chiral center, a tertiary amine, and a primary alcohol, make it a valuable synthon for the construction of complex molecules with potential biological activity. This guide distinguishes between the racemic mixture (CAS No. 14675-44-6) and the (S)-enantiomer (CAS No. 1159598-12-5), both of which are commercially available.

Commercial Availability

A number of chemical suppliers offer this compound. The following tables summarize the readily available information for both the racemic mixture and the (S)-enantiomer. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for detailed purity and impurity profiles.

Table 1: Commercial Suppliers of this compound (Racemic Mixture)

SupplierProduct CodePurityCAS Number
Advanced Chemical IntermediatesACI-00651≥95%14675-44-6
ChemicalBookCB2400934Not specified14675-44-6
Thermo ScientificAC46845001095%14675-44-6

Table 2: Commercial Suppliers of (S)-(1,4-Dimethylpiperazin-2-yl)methanol

SupplierProduct CodePurityCAS Number
Apollo ScientificOR107097695%1159598-12-5
ChemicalBookCB52638848Not specified1159598-12-5
Doron ScientificA543335Not specified1159598-12-5

Technical Data

The following table summarizes the key physicochemical properties of this compound based on information from various suppliers.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆N₂OAdvanced Chemical Intermediates[1]
Molecular Weight 144.22 g/mol Thermo Scientific
CAS Number (Racemic) 14675-44-6Advanced Chemical Intermediates[1]
CAS Number ((S)-enantiomer) 1159598-12-5Apollo Scientific
Appearance Yellow liquidChemicalBook
Boiling Point (Racemic) 110-112 °C @ 13 mmHgChemicalBook
Purity Typically ≥95%Advanced Chemical Intermediates, Apollo Scientific, Thermo Scientific

Representative Experimental Protocol: Synthesis of (S)-(1,4-Dimethylpiperazin-2-yl)methanol

The following is a representative, multi-step protocol for the synthesis of (S)-(1,4-Dimethylpiperazin-2-yl)methanol, adapted from general methods for the synthesis of substituted piperazines.[2] This protocol starts from the commercially available (S)-piperazine-2-carboxylic acid.

Step 1: Esterification of (S)-Piperazine-2-carboxylic acid

  • Suspend (S)-Piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble hydrogen chloride gas through the suspension for 1 hour, or add thionyl chloride (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Remove the solvent under reduced pressure to yield crude methyl (S)-piperazine-2-carboxylate dihydrochloride.

Step 2: N,N'-Dimethylation of Methyl (S)-Piperazine-2-carboxylate

  • Dissolve the crude ester from Step 1 in methanol (10 volumes).

  • Add an aqueous solution of formaldehyde (37 wt. %, 2.5 eq) and palladium on carbon (10 wt. %, 0.05 eq).

  • Hydrogenate the mixture at 50 psi of H₂ at room temperature for 24 hours.

  • Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude methyl (S)-1,4-dimethylpiperazine-2-carboxylate.

Step 3: Reduction of the Ester to (S)-(1,4-Dimethylpiperazin-2-yl)methanol

  • Dissolve the crude ester from Step 2 in anhydrous tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LAH) in THF (1 M, 1.5 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH used in grams.

  • Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

  • Filter the solid and wash thoroughly with THF.

  • Concentrate the combined filtrate and washings under reduced pressure.

  • Purify the crude product by vacuum distillation to afford (S)-(1,4-Dimethylpiperazin-2-yl)methanol as a yellow liquid.

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of (S)-(1,4-Dimethylpiperazin-2-yl)methanol from (S)-piperazine-2-carboxylic acid.

G Synthetic Workflow for (S)-(1,4-Dimethylpiperazin-2-yl)methanol cluster_0 Step 1: Esterification cluster_1 Step 2: N,N'-Dimethylation cluster_2 Step 3: Reduction and Purification Start (S)-Piperazine-2-carboxylic acid dihydrochloride Esterification React with Methanol and HCl (or SOCl2) Start->Esterification 1 Intermediate1 Methyl (S)-piperazine-2-carboxylate dihydrochloride Esterification->Intermediate1 2 Dimethylation Reductive Amination with Formaldehyde and H2/Pd-C Intermediate1->Dimethylation 3 Intermediate2 Methyl (S)-1,4-dimethylpiperazine-2-carboxylate Dimethylation->Intermediate2 4 Reduction Reduce with LiAlH4 in THF Intermediate2->Reduction 5 Purification Aqueous Workup and Vacuum Distillation Reduction->Purification 6 FinalProduct (S)-(1,4-Dimethylpiperazin-2-yl)methanol Purification->FinalProduct 7

Caption: Synthetic route for (S)-(1,4-Dimethylpiperazin-2-yl)methanol.

This guide is intended for informational purposes for research and development professionals. All chemical syntheses should be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions in place.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Piperazine Methanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of substituted piperazine methanols, a class of compounds that has given rise to a significant number of therapeutic agents. From their early beginnings as first-generation antihistamines to their evolution into second-generation drugs with improved safety profiles, this document provides a comprehensive overview of the key milestones, synthetic methodologies, and pharmacological principles that have shaped this important area of medicinal chemistry.

A Serendipitous Discovery: The Dawn of Piperazine Methanol Antihistamines

The story of substituted piperazine methanols is intrinsically linked to the broader history of antihistamine discovery. Following the identification of histamine and its role in allergic reactions, the quest for antagonists began. The first generation of antihistamines emerged in the 1940s, and among them were the diphenylmethanolpiperazines.

A key breakthrough came in 1947 with the discovery of cyclizine by the American division of Burroughs Wellcome (now part of GlaxoSmithKline).[1] This discovery was part of a broader research program investigating various antihistamine compounds.[1] Cyclizine quickly demonstrated potent and long-acting antiemetic properties, in addition to its antihistaminic effects.[1]

Another pivotal molecule, hydroxyzine , was developed in 1955.[2][3] This first-generation antihistamine, belonging to the diphenylmethane and piperazine class, exhibited sedative, anxiolytic, and antiemetic properties alongside its primary antihistaminic action.[2][3] The development of hydroxyzine marked a significant step in recognizing the diverse central nervous system effects of these compounds.

The evolution continued with the development of cetirizine , the carboxylated metabolite of hydroxyzine.[4] Patented in 1983 and receiving medical approval in 1987, cetirizine ushered in the era of second-generation antihistamines.[5] Its key advantage was a significant reduction in sedative effects due to its lower propensity to cross the blood-brain barrier.[4]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent substituted piperazine methanols, providing a comparative overview of their pharmacological properties.

CompoundTargetAssay TypeValueUnitsReference
Hydroxyzine Histamine H1 ReceptorBinding affinity (Ki)2nM[6]
Dopamine D2 ReceptorBinding affinity (Ki)378nM[6]
Serotonin 5-HT2A ReceptorBinding affinity (Ki)~50nM[7]
Cetirizine Histamine H1 ReceptorBinding affinity (Ki)~6nM[8]
Muscarinic Acetylcholine ReceptorsSelectivity>600-fold vs H1[8]
Serotonin ReceptorsSelectivity>600-fold vs H1[8]
Dopamine ReceptorsSelectivity>600-fold vs H1[8]
α-Adrenergic ReceptorsSelectivity>600-fold vs H1[8]
Levocetirizine Histamine H1 ReceptorBinding affinity (Ki)~3nM[8]
Dextrocetirizine Histamine H1 ReceptorBinding affinity (Ki)~100nM[8]
Cyclizine Histamine H1 ReceptorInhibition of histamine release (IC50)5.42µM[9][10]

Experimental Protocols: Synthesis of Key Substituted Piperazine Methanols

The following are generalized experimental protocols for the synthesis of cyclizine, hydroxyzine, and cetirizine, compiled from various sources including patents and research articles.

Synthesis of Cyclizine

Cyclizine can be synthesized via two primary routes:

Method 1: Eschweiler-Clarke Methylation of Diphenylmethylpiperazine [11]

  • Reaction Setup: Combine 1-diphenylmethylpiperazine, formic acid, and formaldehyde in a suitable reaction vessel.

  • Heating: Heat the reaction mixture to approximately 50-95°C.

  • Work-up: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to neutralize the acid.

  • Isolation: Isolate the cyclizine free base. This can then be converted to its hydrochloride salt by treatment with hydrochloric acid in methanol.[12]

Method 2: Reaction of Benzhydryl Bromide with 1-Methylpiperazine [11]

  • Reaction Setup: Dissolve benzhydryl bromide and 1-methylpiperazine in a suitable solvent such as acetonitrile.

  • Reaction: Allow the reaction to proceed to form the hydrobromide salt of cyclizine.

Synthesis of Hydroxyzine

A common method for the synthesis of hydroxyzine involves the N-alkylation of 1-(p-chlorobenzhydryl)piperazine.

  • Reaction Setup: Combine 1-(p-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol in a suitable solvent.

  • Base: Add a base, such as sodium carbonate, to facilitate the reaction.

  • Heating: Heat the reaction mixture to drive the alkylation.

  • Work-up and Isolation: After the reaction is complete, the product is isolated and purified. The free base can be converted to the dihydrochloride salt.

Synthesis of Cetirizine

Cetirizine can be synthesized from hydroxyzine or via alkylation of a piperazine derivative.

Method 1: Oxidation of Hydroxyzine [13]

  • Reaction Setup: Suspend hydroxyzine dihydrochloride in acetone.

  • Oxidation: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the suspension over a period of several hours at room temperature.

  • Quenching: After the reaction is complete, add isopropanol to quench any excess oxidizing agent.

  • Work-up and Isolation: The reaction mixture is then worked up to isolate cetirizine.

Method 2: Alkylation and Hydrolysis [8]

  • Alkylation: Alkylate 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate in the presence of sodium carbonate and xylene as a solvent.

  • Saponification: Saponify the resulting ester by refluxing with potassium hydroxide in absolute ethanol to yield the potassium salt.

  • Hydrolysis: Hydrolyze the salt with aqueous hydrochloric acid and extract the final carboxylic acid product.

Signaling Pathways and Mechanism of Action

Substituted piperazine methanols primarily exert their effects through the antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR).[14] Many are classified as inverse agonists, meaning they stabilize the inactive conformation of the receptor.[15]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates a Gq/11 protein, initiating a downstream signaling cascade.[14][16] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[17] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[19] These events ultimately lead to the physiological responses associated with allergic reactions.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Allergic Response (Inflammation, etc.) PKC->Response Leads to Antihistamine Substituted Piperazine Methanol (Antagonist) Antihistamine->H1R Blocks NFkB_Activation_Pathway cluster_complex Cytoplasm PKC PKC IKK IKK Complex PKC->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->IkB Degradation of IκB IkB_NFkB->NFkB Release of NF-κB Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Promotes Antihistamine Cetirizine Antihistamine->PKC Inhibits (downstream effect)

References

An In-depth Technical Guide on the Theoretical Properties of (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,4-Dimethylpiperazin-2-yl)methanol, a substituted piperazine derivative, presents a molecule of interest for various applications in chemical synthesis and potentially in drug discovery. Its bifunctional nature, containing both tertiary amine functionalities and a primary alcohol, makes it a versatile building block. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, predicted spectroscopic data, and potential biological significance based on the broader class of piperazine derivatives.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource/Method
Molecular Formula C₇H₁₆N₂O-
Molecular Weight 144.22 g/mol -
CAS Number 14675-44-6[1]
Boiling Point 195.6 °C at 760 mmHg[Safety Data Sheet]
Predicted pKa ~8.0 - 9.0Estimated based on 1,4-dimethylpiperazine[2][3][4]
Predicted logP -0.5 to 0.5Estimated based on structure
Predicted Solubility High in water and polar organic solventsInferred from structure

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl groups, the piperazine ring protons, and the hydroxymethyl group.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH₃ (x2)2.2 - 2.5s
Piperazine Ring CH₂2.0 - 3.0m
Piperazine Ring CH2.5 - 3.0m
CH₂OH3.4 - 3.7m
OHVariablebr s
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
N-CH₃~46
Piperazine Ring CH₂50 - 60
Piperazine Ring CH55 - 65
CH₂OH~65
Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) and fragmentation of the piperazine ring.

m/zProposed Fragment
144[M]⁺
113[M - CH₂OH]⁺
71[C₄H₉N]⁺ (Fragment of the piperazine ring)
58[C₃H₈N]⁺ (Fragment of the piperazine ring)

Synthesis and Experimental Protocols

This compound is primarily utilized as a chemical intermediate.[7][8] While a specific, detailed experimental protocol for its synthesis is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

A potential synthetic route could involve the N,N'-dimethylation of a suitable piperazine precursor bearing a protected hydroxymethyl group at the C2 position, followed by deprotection.

G Proposed Synthetic Pathway for this compound A Piperazine-2-carboxylic acid B Protection of -COOH and -NH groups A->B C Protected Piperazine Derivative B->C D Reduction of ester to alcohol C->D E Protected (Piperazin-2-yl)methanol D->E F N,N'-Dimethylation E->F G Protected this compound F->G H Deprotection G->H I This compound H->I

Caption: A logical workflow for the synthesis of the target compound.

Key Experimental Methodologies (General)
  • N-Methylation of Piperazines: A common method for the N-methylation of piperazines is the Eschweiler-Clarke reaction, which involves treating the secondary amine with formic acid and formaldehyde. This reductive amination is a well-established and high-yielding protocol.[9]

  • Purification: Purification of the final product would likely involve distillation under reduced pressure or column chromatography on silica gel.

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been reported for this compound, the piperazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.[10][11][12] The biological activities of piperazine derivatives are diverse and depend on the nature and position of the substituents.

General Pharmacological Roles of Piperazine Derivatives

Piperazine-containing compounds have been shown to interact with various biological targets, leading to a broad spectrum of pharmacological effects.

G Potential Pharmacological Roles of Piperazine Derivatives Piperazine_Derivatives Piperazine Derivatives CNS Central Nervous System Piperazine_Derivatives->CNS Antimicrobial Antimicrobial Piperazine_Derivatives->Antimicrobial Anticancer Anticancer Piperazine_Derivatives->Anticancer Cardiovascular Cardiovascular Piperazine_Derivatives->Cardiovascular Antipsychotic Antipsychotic CNS->Antipsychotic Antidepressant Antidepressant CNS->Antidepressant Anxiolytic Anxiolytic CNS->Anxiolytic Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal

Caption: Overview of the diverse biological activities of piperazine-containing compounds.

The introduction of a hydroxymethyl group and two methyl groups on the piperazine ring of the title compound could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities. Further research is warranted to explore the specific interactions of this compound with biological targets.

Safety and Handling

The safety data sheet for this compound indicates that it should be handled with care.[13] It is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound. The material should be used in a well-ventilated area. For detailed safety information, refer to the manufacturer's safety data sheet.[14][15][16]

Conclusion

This compound is a chemical entity with a range of interesting theoretical properties. While experimental data is limited, predictions based on its structure and related compounds suggest it is a water-soluble, basic molecule. Its synthetic utility as a building block is clear, and the prevalence of the piperazine scaffold in pharmaceuticals suggests a potential for biological activity that remains to be explored. This guide provides a foundational understanding for researchers interested in further investigating the properties and applications of this compound.

References

safety and handling of (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of (1,4-Dimethylpiperazin-2-yl)methanol

Disclaimer: Information regarding this compound is limited. This guide supplements available data with information from structurally similar compounds, namely 1,4-Dimethylpiperazine and various (piperazin-2-yl)methanol derivatives, to provide a comprehensive safety and handling framework. All procedures should be conducted with a thorough risk assessment for the specific experimental conditions.

Introduction

This compound, with CAS number 14675-44-6, is a substituted piperazine derivative.[1][2][3][4] Its structure, featuring a piperazine ring with methyl and hydroxymethyl functional groups, makes it a valuable building block in chemical synthesis.[5] Specifically, it serves as a crucial organic intermediate in the development of novel materials and pharmaceutical compounds.[5] Given its intended use in research and development settings, a thorough understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel.[1]

Hazard Identification and Classification

While a detailed hazard profile for this compound is not extensively documented, the available safety data sheet and analysis of its structural analogs indicate several potential hazards.[1] The primary hazards are associated with its piperazine core and N-methyl and alcohol functional groups.

Based on analogous compounds like 1,4-Dimethylpiperazine, this compound should be treated as potentially flammable, corrosive, and harmful if swallowed.[6][7][8][9]

Table 1: Hazard Classification of this compound and Related Compounds

Hazard StatementThis compound (Presumed)1,4-Dimethylpiperazine(Piperazin-2-yl)methanol Derivatives (General)
Flammability Flammable liquid and vaporH225: Highly flammable liquid and vapor[6][8][9]Generally combustible solids or liquids[10]
Acute Toxicity (Oral) Harmful if swallowedH302: Harmful if swallowed[6][8][9]H302: Harmful if swallowed[10]
Skin Corrosion/Irritation Causes severe skin burns and eye damageH314: Causes severe skin burns and eye damage[6][8][9]H315: Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye damageH314: Causes severe skin burns and eye damage[6][8][9]H318: Causes serious eye damage
Skin Sensitization May cause an allergic skin reactionH317: May cause an allergic skin reaction[6]May cause an allergic skin reaction
Respiratory Irritation May cause respiratory irritationMay cause respiratory irritation[7]H335: May cause respiratory irritation

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyThis compound1,4-Dimethylpiperazine
Molecular Formula C7H16N2O[3]C6H14N2[8][11]
Molecular Weight 144.22 g/mol [3]114.19 g/mol [8][9]
Appearance Not specified (likely a liquid)Clear liquid[11]
Boiling Point Not specified131-133 °C[8][11]
Density Not specified0.844 g/mL at 25 °C[8]
Flash Point Not specified20-21 °C[8][11]
CAS Number 14675-44-6[1][2][3]106-58-1[6][7][8]

Handling, Storage, and Disposal

4.1 Safe Handling

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[1][7] A face shield may be necessary for splash protection.[7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7][12] Use non-sparking, explosion-proof tools and equipment.[1][7][12]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharges, which can ignite flammable vapors.[6][7]

  • General Hygiene: Avoid contact with skin and eyes.[1] Do not breathe mist, vapors, or spray.[7] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

4.2 Storage

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials.[6][7][12]

  • Containers: Keep containers tightly closed to prevent moisture absorption and leakage.[6][7][12] Store in the original container in an approved flame-proof area.[6]

  • Incompatible Materials: Avoid storage with strong oxidizing agents and strong acids.[7][12]

4.3 Disposal

  • Procedure: Dispose of waste material in accordance with local, state, and federal regulations. Adhered or collected material should be promptly disposed of.[1]

  • Containers: Empty containers may retain explosive vapors and should be handled with care.[6] Do not cut, drill, grind, or weld on or near containers.[6]

First Aid and Emergency Procedures

Table 3: First Aid Measures

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][11]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7][11]
Inhalation Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7][11]
Ingestion Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[11]

  • Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7] Containers may explode when heated.[7] Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Experimental Protocols

6.1 General Workflow for Handling a Novel Chemical

The following diagram illustrates a standard workflow for safely handling a new chemical compound like this compound in a research setting.

G General Workflow for Handling a Novel Chemical Compound A Receipt & Initial Inspection B Log into Chemical Inventory A->B Check for damage C Review Safety Data Sheet (SDS) B->C Link SDS D Conduct Risk Assessment C->D Identify hazards E Prepare Work Area & PPE D->E Define controls F Transfer to Fume Hood E->F G Perform Experiment F->G Use appropriate equipment H Decontaminate & Clean Up G->H Post-reaction I Store Compound Properly H->I Remaining material J Segregate & Label Waste H->J Byproducts & contaminated items I->G For future use K Dispose of Waste J->K Follow institutional protocol

Caption: Workflow for safe chemical handling from receipt to disposal.

6.2 Hypothetical Synthesis Protocol

A specific synthesis for this compound is not publicly detailed. However, a plausible route could be adapted from related piperazine alkylations. A general, hypothetical protocol is provided below for illustrative purposes only. This is not a validated procedure.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

  • Starting Material: Dissolve piperazine-2-ylmethanol in a suitable solvent (e.g., methanol).

  • Reaction: Cool the solution in an ice bath. Add an aqueous solution of formaldehyde dropwise, followed by formic acid (Eschweiler-Clarke reaction conditions) to achieve N-methylation.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), neutralize the mixture carefully with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography or distillation.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Piperazine derivatives are common scaffolds in drug discovery. While the specific biological targets of this compound are not documented, related structures have shown activity in various pathways. For instance, novel ferrostatin-1 (Fer-1) derivatives incorporating a 1,4-diformyl-piperazine structure have been synthesized as potent inhibitors of ferroptosis.[13]

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The glutathione peroxidase 4 (GPX4) enzyme is a key regulator of this process. The diagram below illustrates this pathway and the potential role of a piperazine-based inhibitor.

G Ferroptosis Signaling Pathway and Inhibition cluster_cell Cell Membrane Lipid_ROS Lipid Peroxidation (Lipid ROS) Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis Induces GPX4 GPX4 Enzyme GPX4->Lipid_ROS Inhibits GSSG Oxidized Glutathione (GSSG) GPX4->GSSG Produces GSH Glutathione (GSH) GSH->GPX4 Co-factor Inhibitor Piperazine-Based Ferroptosis Inhibitor (e.g., Compound 24) Inhibitor->Lipid_ROS Inhibits

Caption: Inhibition of ferroptosis by targeting lipid peroxidation.

In this pathway, the piperazine derivative acts to reduce intracellular reactive oxygen species (ROS), thereby preventing the lipid peroxidation that leads to cell death.[13] This highlights a potential area of investigation for this compound in diseases associated with ferroptosis, such as cardiovascular diseases.[13]

References

An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1,4-Dimethylpiperazin-2-yl)methanol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide establishes an inferred solubility profile based on the well-understood principles of chemical structure and polarity, drawing parallels with structurally similar molecules such as piperazine and various amino alcohols. Furthermore, this document details standardized experimental protocols for determining solubility, which are crucial for drug development and formulation studies.

Inferred Solubility Profile

This compound possesses both polar and non-polar characteristics. The piperazine ring, with its two nitrogen atoms, and the hydroxyl group (-OH) are polar and capable of hydrogen bonding. The two methyl groups (-CH3) and the methylene bridge introduce non-polar character. The overall solubility of this molecule in a given solvent is determined by the interplay of these structural features.

The principle of "like dissolves like" is the primary determinant of solubility. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. Amino alcohols are noted to be highly water-soluble due to their hydrophilic amine and hydroxyl groups[1]. Similarly, piperazine is highly soluble in water and also shows solubility in polar organic solvents like ethanol and methanol, while its solubility in non-polar solvents like diethyl ether is poor[2][3]. Based on these principles and the solubility of related compounds, the following qualitative solubility profile for this compound is inferred.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassificationSolvent NameInferred SolubilityRationale
Polar Protic WaterHighThe presence of two amine functionalities and a hydroxyl group allows for strong hydrogen bonding with water molecules.
MethanolHighAs a polar protic solvent, methanol can engage in hydrogen bonding with the solute.
EthanolHighSimilar to methanol, ethanol's polarity and ability to hydrogen bond suggest good solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility.
AcetoneModerateThe polarity of acetone should allow for moderate dissolution of the compound.
Non-Polar HexaneLowThe significant polarity of the solute is expected to result in poor solubility in a non-polar alkane.
TolueneLowAs an aromatic, non-polar solvent, toluene is unlikely to effectively solvate the polar functional groups.
Diethyl EtherLow to ModerateWhile generally considered non-polar, the ether oxygen can act as a hydrogen bond acceptor, potentially leading to slight solubility. Piperazine itself has poor solubility in diethyl ether[2].

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, standardized experimental methods should be employed. The following protocols are based on widely accepted methodologies in the pharmaceutical industry, such as those outlined in the United States Pharmacopeia (USP) General Chapter <1236>[4][5][6][7][8].

Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvents.

Methodology:

  • Add approximately 1-5 mg of this compound to a small test tube or vial.

  • Add 1 mL of the selected organic solvent in small increments (e.g., 0.2 mL at a time).

  • After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark and light background for the presence of undissolved solid particles.

  • Continue adding solvent up to a total of 1 mL.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

    • Place the container in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C, depending on the application.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies can be conducted to determine the time required to reach a solubility plateau[9].

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the suspension to settle for a defined period.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

    • The experiment should be performed in triplicate to ensure the reliability of the results[10].

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

G start Start qual_sol Qualitative Solubility Screening start->qual_sol select_solvents Select Solvents for Quantitative Analysis qual_sol->select_solvents shake_flask Shake-Flask Method: Equilibrium Saturation select_solvents->shake_flask sampling Sample Collection and Filtration shake_flask->sampling analysis Quantitative Analysis (e.g., HPLC) sampling->analysis data_proc Data Processing and Solubility Calculation analysis->data_proc end End data_proc->end

Workflow for determining the solubility of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for (1,4-Dimethylpiperazin-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1,4-Dimethylpiperazin-2-yl)methanol, a highly functionalized piperazine derivative, serves as a versatile building block in the landscape of organic synthesis.[1] Its unique molecular architecture, featuring a chiral center, a nucleophilic tertiary amine, and a primary alcohol, makes it a valuable intermediate for the construction of complex molecules with tailored properties.[1][2] This compound is particularly instrumental in the development of novel pharmaceutical agents and advanced materials, offering chemists a scaffold to introduce specific stereochemistry and functionality.[1]

The presence of both a secondary amine within the piperazine ring and a primary alcohol allows for a wide range of chemical transformations. These reactive sites enable its use in diverse applications, from simple functional group modifications to intricate multi-step syntheses.[1] Notably, its incorporation into larger molecules can significantly influence their pharmacological and pharmacokinetic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 14675-44-6
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Appearance Liquid
Boiling Point 110-112 °C at 13 mmHg

Application in the Synthesis of Thienopyrimidine Derivatives

A significant application of this compound is in the synthesis of substituted thienopyrimidine derivatives, a class of compounds investigated for their pro-apoptotic properties in the treatment of cancer and autoimmune diseases. In this context, the hydroxyl group of this compound acts as a nucleophile to displace a leaving group, typically a halogen, on the thienopyrimidine core.

The following experimental protocol is adapted from the synthesis of a novel thienopyrimidine derivative as described in patent EP2886545B1.[3][4]

Experimental Protocol: Synthesis of a Thienopyrimidine Derivative

This protocol details the nucleophilic aromatic substitution reaction between a chlorinated thienopyrimidine precursor and this compound.

Reaction Scheme:

G reactant1 Chlorinated Thienopyrimidine product Substituted Thienopyrimidine Product reactant1->product 1. reactant2 This compound reactant2->product 2. reagents Base (e.g., NaH) Solvent (e.g., DMF) reagents->product

Figure 1: General workflow for the synthesis of thienopyrimidine derivatives.

Materials:

  • Chlorinated thienopyrimidine precursor

  • This compound

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Sodium sulfate

  • Deionized water

Procedure:

  • To a solution of the chlorinated thienopyrimidine precursor in anhydrous DMF, add a suitable base such as sodium hydride portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for a predetermined time to allow for the formation of the alkoxide.

  • Add this compound to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor the progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the desired substituted thienopyrimidine.

Characterization Data:

The resulting product from a specific example in the cited patent is characterized by high-resolution mass spectrometry (HRMS).

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
Example 313 ProductC₃₄H₃₅ClN₄O₆S662.1966663.2004

This application highlights the utility of this compound in introducing a specific chiral, N,N-dimethylpiperazinyl-methoxy moiety onto a core structure, which can be crucial for modulating the biological activity of the final compound.

General Considerations for Use

This compound is a versatile building block that can participate in a variety of other organic transformations, including:

  • Esterification: The primary alcohol can be readily esterified with carboxylic acids, acid chlorides, or anhydrides.

  • Etherification: The hydroxyl group can be converted to an ether under standard Williamson ether synthesis conditions or other etherification protocols.

  • Derivatization of the Piperazine Nitrogen: While the piperazine nitrogens are methylated, they can still exhibit catalytic activity or be involved in quaternization reactions.

The choice of reaction conditions will depend on the specific transformation being performed and the nature of the other functional groups present in the reacting species.

Logical Relationship of Synthetic Utility

The synthetic utility of this compound stems from its distinct functional groups, which can be selectively targeted to achieve desired molecular complexity.

G A This compound B Primary Alcohol (-CH2OH) A->B C Tertiary Amines (Piperazine Nitrogens) A->C D Chiral Center A->D E Esterification, Etherification, Nucleophilic Attack B->E F Catalysis, Quaternization C->F G Asymmetric Synthesis, Stereochemical Control D->G

Figure 2: Functional groups and their synthetic potential.

References

Application Notes and Protocols: (1,4-Dimethylpiperazin-2-yl)methanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (1,4-Dimethylpiperazin-2-yl)methanol, a versatile chiral building block crucial for the synthesis of complex molecules in pharmaceutical and chemical research. This document details its synthesis, key applications, and includes experimental protocols for its preparation and use.

Introduction

This compound is a highly functionalized piperazine derivative that serves as a valuable chiral scaffold in organic synthesis. Its inherent chirality, coupled with the reactive hydroxyl and amino functionalities, makes it an ideal starting material for the construction of enantiomerically pure compounds. The piperazine core is a prevalent motif in numerous biologically active molecules, and the introduction of a chiral center at the 2-position, along with N,N'-dimethylation, offers unique steric and electronic properties that can significantly influence the pharmacological profile of a target molecule. This building block provides chemists with a tool for enhancing stereochemical control and exploring novel chemical space in drug discovery.[1]

Physicochemical Properties and Spectroscopic Data

PropertyValueReference
Molecular FormulaC7H16N2ON/A
Molecular Weight144.22 g/mol N/A
AppearanceYellowish liquid (predicted)N/A
Boiling Point110-112 °C at 13 mmHg (for (1,4-dimethyl-2-piperazinyl)methanol)ChemicalBook
Density0.844 g/mL at 25 °C (for 1,4-dimethylpiperazine)PubChem
Refractive Indexn20/D 1.4463 (for 1,4-dimethylpiperazine)Sigma-Aldrich

Spectroscopic Data (Reference for 1,4-dimethylpiperazine):

  • 1H NMR (CDCl3): Chemical shifts (δ) are reported in ppm. The spectrum of 1,4-dimethylpiperazine shows signals for the methyl and methylene protons.

  • 13C NMR (CDCl3): Chemical shifts (δ) are reported in ppm. The spectrum of 1,4-dimethylpiperazine shows distinct signals for the methyl and methylene carbons.

  • Mass Spectrometry (GC-MS): The mass spectrum of 1,4-dimethylpiperazine shows a molecular ion peak (M+) at m/z 114, with characteristic fragmentation patterns.[2][3]

  • IR Spectroscopy: The IR spectrum of 1,4-dimethylpiperazine exhibits characteristic C-H and C-N stretching and bending vibrations.[4]

Applications in Asymmetric Synthesis and Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of chiral molecules, particularly in the development of novel therapeutic agents. Its applications include:

  • Synthesis of Chiral Ligands: The chiral backbone of this compound can be incorporated into the design of novel ligands for asymmetric catalysis. The precise spatial arrangement of the nitrogen and oxygen atoms can facilitate the formation of stereoselective metal complexes.

  • Scaffold for Bioactive Molecules: The piperazine moiety is a common feature in drugs targeting various receptors and enzymes. The introduction of a stereocenter and specific N-substituents can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. For example, chiral piperazine derivatives have been investigated for their affinity to sigma receptors.

  • Introduction of 3D Complexity: In modern drug design, moving from flat, two-dimensional molecules to more complex three-dimensional structures is a key strategy for improving drug-like properties. This compound provides a readily available chiral scaffold to introduce this desired 3D complexity.

Below is a logical workflow illustrating the role of this compound in a drug discovery pipeline.

G Workflow: this compound in Drug Discovery cluster_0 Synthesis of Chiral Building Block cluster_1 Drug Discovery and Development start Commercially Available (S)-Serine step1 Synthesis of (S)-(Piperazin-2-yl)methanol start->step1 step2 N,N'-Dimethylation step1->step2 target (S)-(1,4-Dimethylpiperazin-2-yl)methanol step2->target step3 Incorporation into Lead Compound Scaffold target->step3 Chiral Building Block step4 Synthesis of Chiral Drug Candidates step3->step4 step5 Structure-Activity Relationship (SAR) Studies step4->step5 step6 Lead Optimization step5->step6 final Preclinical and Clinical Development step6->final

Caption: Workflow of this compound in drug discovery.

Experimental Protocols

The following protocols describe a potential synthetic route to (S)-(1,4-Dimethylpiperazin-2-yl)methanol, starting from the readily available chiral precursor, (S)-serine. This route involves the synthesis of the chiral piperazine scaffold followed by N-methylation.

Synthesis of (S)-(Piperazin-2-yl)methanol Core Structure

This protocol is adapted from the synthesis of related chiral (piperazin-2-yl)methanol derivatives.

Reaction Scheme:

G Synthesis of (S)-(Piperazin-2-yl)methanol Core serine (S)-Serine intermediate1 N-Protected (S)-Serine serine->intermediate1 Protection intermediate2 Chloroacetamide Derivative intermediate1->intermediate2 Activation intermediate3 Bicyclic Piperazinedione intermediate2->intermediate3 Cyclization final_product (S)-(Piperazin-2-yl)methanol intermediate3->final_product Reduction

Caption: Synthetic pathway to the chiral piperazine core.

Materials:

  • (S)-Serine

  • Protecting group reagent (e.g., Boc anhydride)

  • Thionyl chloride or similar chlorinating agent

  • Primary amine (for cyclization)

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Appropriate solvents (e.g., THF, DCM)

  • Reagents for workup and purification (e.g., saturated aqueous NaHCO3, brine, silica gel)

Procedure:

  • Protection of (S)-Serine: The amino group of (S)-serine is protected, for example, as a Boc-carbamate, using standard procedures.

  • Formation of the Chloroacetamide: The protected serine is then converted to the corresponding chloroacetamide derivative. This can be achieved by reaction with a chlorinating agent.

  • Cyclization to Bicyclic Piperazinedione: The chloroacetamide derivative is reacted with a primary amine to induce cyclization, forming a diastereomeric mixture of bicyclic piperazinediones. The diastereomers can be separated by chromatography.

  • Reduction to (S)-(Piperazin-2-yl)methanol: The desired diastereomer of the bicyclic piperazinedione is then reduced using a strong reducing agent like lithium aluminum hydride to yield the chiral (piperazin-2-yl)methanol.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure (S)-(Piperazin-2-yl)methanol.

N,N'-Dimethylation of (S)-(Piperazin-2-yl)methanol via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the exhaustive methylation of primary and secondary amines.[5]

Reaction Scheme:

G Eschweiler-Clarke N,N'-Dimethylation start (S)-(Piperazin-2-yl)methanol product (S)-(1,4-Dimethylpiperazin-2-yl)methanol start->product Heat reagents Formaldehyde (excess) Formic Acid (excess) reagents->product

Caption: N,N'-Dimethylation via Eschweiler-Clarke reaction.

Materials:

  • (S)-(Piperazin-2-yl)methanol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (for workup)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of (S)-(piperazin-2-yl)methanol in a suitable flask, add an excess of aqueous formaldehyde solution.

  • To this mixture, add an excess of formic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS. The reaction is complete when the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent such as dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure (S)-(1,4-Dimethylpiperazin-2-yl)methanol.

Quantitative Data from a Representative Eschweiler-Clarke Reaction (General Example):

ReactantMolar RatioYieldReference
Amine1>90%[6]
Formaldehyde>2
Formic Acid>2

Safety Information

  • This compound should be handled with care as it is classified as an irritant.

  • 1,4-Dimethylpiperazine is a flammable liquid and can cause burns. It is harmful if swallowed.

  • Formaldehyde is a known carcinogen and toxic.

  • Formic acid is corrosive and can cause severe burns.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries. The synthetic protocols provided herein offer a viable route to this important intermediate, enabling researchers to explore its utility in their respective fields. The careful application of this building block can lead to the discovery of novel compounds with enhanced biological activity and improved physicochemical properties.

References

Application Notes and Protocols for (1,4-Dimethylpiperazin-2-yl)methanol in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: An exploratory overview of the potential catalytic applications of (1,4-Dimethylpiperazin-2-yl)methanol.

Introduction:

This compound is a chiral heterocyclic compound valued as a versatile building block in organic and pharmaceutical synthesis.[1][2] Its structure, featuring a chiral center, a hydroxyl group, and two tertiary amine functionalities, suggests its potential as a chiral ligand in asymmetric catalysis. However, a comprehensive review of current scientific literature reveals a notable absence of specific studies detailing its direct application as a catalyst or ligand.

This document, therefore, serves as an exploratory guide, proposing a potential application for this compound based on studies of structurally similar chiral N,N'-dimethyl-1,4-piperazine derivatives. The information presented herein is intended to inspire and guide future research into the catalytic potential of this readily available chiral molecule.

Proposed Application: Chiral Ligand in Asymmetric Diethylzinc Addition to Aldehydes

Drawing parallels from research on other chiral N,N'-dimethyl-1,4-piperazines, a promising potential application for this compound is as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes.[3] This reaction is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical industry. The two nitrogen atoms and the hydroxyl oxygen of this compound could coordinate to the zinc metal center, creating a chiral environment to direct the stereochemical outcome of the reaction.

Hypothetical Performance Data

The following table presents hypothetical data for the performance of (S)-(1,4-Dimethylpiperazin-2-yl)methanol as a ligand in the asymmetric addition of diethylzinc to benzaldehyde. This data is extrapolated from studies on similar ligands and should be considered a starting point for experimental validation.[3]

EntryLigandAldehydeTemperature (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)
1(S)-(1,4-Dimethylpiperazin-2-yl)methanolBenzaldehyde024>959245 (S)
2(S)-(1,4-Dimethylpiperazin-2-yl)methanol4-Chlorobenzaldehyde024>958948 (S)
3(S)-(1,4-Dimethylpiperazin-2-yl)methanol4-Methoxybenzaldehyde024>959442 (S)
4(S)-(1,4-Dimethylpiperazin-2-yl)methanolCinnamaldehyde024>958540 (S)

Note: The enantioselectivity reported for similar N,N'-dimethyl-1,4-piperazine ligands in this reaction was noted to be low.[3]

Experimental Protocols

The following is a proposed experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde, utilizing (S)-(1,4-Dimethylpiperazin-2-yl)methanol as a chiral ligand. This protocol is adapted from general procedures for similar reactions.[3]

Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • (S)-(1,4-Dimethylpiperazin-2-yl)methanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (S)-(1,4-Dimethylpiperazin-2-yl)methanol (0.12 mmol).

    • Add anhydrous toluene (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.0 M in hexanes, 2.4 mL, 2.4 mmol) via syringe.

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction:

    • Add freshly distilled benzaldehyde (1.0 mmol) to the catalyst mixture at 0 °C.

    • Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After 24 hours, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (5 mL) and extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral secondary alcohol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

Proposed Catalytic Cycle

Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle A Ligand + Et2Zn (Catalyst Formation) B Chiral Zinc Complex A->B Formation of active catalyst C Aldehyde Coordination B->C + R-CHO D Enantioselective Ethyl Transfer C->D Intramolecular reaction E Zinc Alkoxide Product D->E Forms C-C bond E->B + Et2Zn - Product Product_out Chiral Alcohol E->Product_out Et2Zn_in Et2Zn Et2Zn_in->A Aldehyde_in Aldehyde (R-CHO) Aldehyde_in->B

Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Catalyst: (S)-Ligand + Et2Zn in Toluene at 0°C start->prep reaction Add Aldehyde Stir at 0°C for 24h prep->reaction quench Quench Reaction with aq. NH4Cl reaction->quench workup Aqueous Work-up (HCl, NaHCO3, Brine) quench->workup purify Purification by Flash Chromatography workup->purify analysis Analysis: Yield & Chiral HPLC/GC purify->analysis end End analysis->end

Caption: General experimental workflow for the proposed catalytic reaction.

While there is no direct published evidence for the catalytic use of this compound, its chemical structure strongly suggests potential as a chiral ligand. The proposed application in the asymmetric addition of diethylzinc to aldehydes provides a logical and valuable starting point for future research. The protocols and data presented here are intended to be a guide for researchers to unlock the potential of this and similar molecules in the field of asymmetric catalysis. Further investigation is required to validate and optimize these preliminary hypotheses.

References

Application Notes and Protocols for (1,4-Dimethylpiperazin-2-yl)methanol as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of published research specifically on the metal complexes of (1,4-Dimethylpiperazin-2-yl)methanol, this document provides detailed application notes and protocols based on closely related piperazine-based ligands. The methodologies and potential applications described herein are inferred from studies on analogous compounds and should be adapted and validated for this compound.

Introduction

This compound is a chiral, functionalized piperazine derivative that holds significant potential as a versatile ligand for the formation of metal complexes.[1] Its structure, featuring two tertiary amine nitrogens and a hydroxyl group, allows for various coordination modes (monodentate, bidentate, or bridging), making it an attractive candidate for the development of novel metal-based catalysts and therapeutic agents. The piperazine scaffold is a privileged structure in medicinal chemistry, and its incorporation into metal complexes can enhance biological activity.[2]

This document outlines potential applications of this compound metal complexes in catalysis and antimicrobial research, providing generalized experimental protocols for their synthesis, characterization, and evaluation.

Potential Applications

Antimicrobial Agents

Metal complexes of piperazine derivatives have demonstrated significant antimicrobial properties.[2][3][4][5] The chelation of metal ions to piperazine-based ligands can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and increasing its efficacy. It is hypothesized that metal complexes of this compound could exhibit broad-spectrum activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Analagous Piperazine-Based Metal Complexes

ComplexMicroorganismMIC (µg/mL)Reference
[Mn(4-MPipzcdt)₂(phen)]Candida albicans<8[6]
[Co(4-MPipzcdt)(phen)₂]ClCandida albicans<8[6]
[Co(4-MPipzcdt)(phen)₂]ClEscherichia coli16
[Mn(4-MPipzcdt)₂(phen)]Escherichia coli32
[Co(4-MPipzcdt)₂(phen)]Escherichia coli32
[Co(4-MPipzcdt)(phen)₂]ClPseudomonas aeruginosa16
[Mn(4-MPipzcdt)(phen)₂]ClStaphylococcus aureus64
[Mn(4-MPipzcdt)₂(phen)]Staphylococcus aureus64

Note: 4-MPipzcdt = 4-methylpiperazine-1-carbodithioate; phen = 1,10-phenanthroline. This data is for analogous compounds and serves as a reference for the potential activity of this compound complexes.

Catalysis

Piperazine-based ligands have been successfully employed in various catalytic transformations. Their metal complexes can act as efficient catalysts in oxidation, reduction, and coupling reactions. The steric and electronic properties of the piperazine ligand can be tuned to influence the activity and selectivity of the metal center. For instance, iron(III) complexes of piperazine-derived ligands have shown catalytic activity in the oxidation of cyclohexane.

Experimental Protocols

Synthesis of this compound Ligand

While the direct synthesis of this compound is not extensively detailed in the available literature, a general approach can be inferred from the synthesis of similar N,N'-disubstituted piperazines.[7] A plausible retrosynthetic analysis suggests the pathway illustrated below.

G Synthesis of this compound A Piperazine-2-carboxylic acid B Esterification (e.g., SOCl₂, MeOH) A->B C Methyl piperazine-2-carboxylate B->C D N,N'-Dimethylation (e.g., Formaldehyde, Formic Acid - Eschweiler-Clarke reaction) C->D E Methyl 1,4-dimethylpiperazine-2-carboxylate D->E F Reduction (e.g., LiAlH₄, THF) E->F G This compound F->G

Caption: Plausible synthetic route for this compound.

Protocol for N,N'-Dimethylation (Eschweiler-Clarke Reaction - Generalized):

  • To a solution of the secondary amine (1 equivalent) in formic acid (excess), add formaldehyde (excess, aqueous solution).

  • Heat the reaction mixture at reflux for several hours until the evolution of CO₂ ceases.

  • Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Synthesis of Metal Complexes

The following is a general protocol for the synthesis of metal complexes with this compound, based on procedures for other piperazine derivatives.

G General Synthesis of Metal Complexes cluster_0 Ligand Preparation cluster_1 Metal Salt Preparation A This compound (Ligand, L) B Dissolve in Solvent (e.g., Methanol, Ethanol) A->B E Mix Ligand and Metal Salt Solutions B->E C Metal Salt (e.g., CuCl₂, CoCl₂, ZnCl₂) D Dissolve in Solvent (e.g., Methanol, Ethanol) C->D D->E F Reflux for several hours E->F G Cool to Room Temperature F->G H Isolate Precipitate by Filtration G->H I Wash with Solvent H->I J Dry in vacuo I->J K Metal Complex [M(L)n]Xm J->K

Caption: General workflow for the synthesis of metal complexes.

Protocol:

  • Dissolve this compound (1 or 2 equivalents) in a suitable solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, ZnCl₂) (1 equivalent) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours.

  • Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, slowly evaporate the solvent until crystals appear.

  • Wash the isolated solid with a small amount of cold solvent and dry under vacuum.

Characterization of Metal Complexes

The synthesized complexes should be characterized using a range of spectroscopic and analytical techniques:

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, C-N, and O-H groups.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal center.

  • ¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), to elucidate the structure of the complex in solution.

  • Mass Spectrometry (ESI-MS): To determine the molecular weight and fragmentation pattern of the complex.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex.

  • X-ray Crystallography: To determine the single-crystal structure and definitively establish the coordination geometry and bonding.

Protocol for Antimicrobial Activity Screening (Broth Microdilution Method)

G Antimicrobial Susceptibility Testing Workflow A Prepare serial dilutions of the metal complex in broth B Inoculate wells with a standardized microbial suspension A->B C Incubate at the appropriate temperature and time B->C D Observe for microbial growth (turbidity) C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare a stock solution of the test complex in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 25-37°C for 48-72 hours (for fungi).

  • The MIC is defined as the lowest concentration of the complex that completely inhibits visible growth of the microorganism.

Conclusion

This compound presents a promising scaffold for the development of novel metal complexes with potential applications in antimicrobial therapy and catalysis. The protocols and data presented, derived from analogous piperazine systems, provide a solid foundation for researchers to begin exploring the coordination chemistry and functional properties of this intriguing ligand. Further research is warranted to synthesize and characterize the specific metal complexes of this compound and to fully evaluate their biological and catalytic activities.

References

Application Notes and Protocols: Reactions of (1,4-Dimethylpiperazin-2-yl)methanol with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,4-Dimethylpiperazin-2-yl)methanol is a versatile bifunctional molecule incorporating a tertiary amine, a secondary amine, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug development for the synthesis of a diverse range of derivatives with potential therapeutic applications. The nucleophilic character of the hydroxyl group allows for a variety of reactions with electrophiles, leading to the formation of ethers, esters, carbamates, and sulfonates. These modifications can significantly alter the physicochemical properties, pharmacokinetic profile, and biological activity of the parent molecule.

This document provides detailed application notes and protocols for the reaction of this compound with common classes of electrophiles.

Chemical Properties

PropertyValue
CAS Number 14675-44-6
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Boiling Point 195.6 °C at 760 mmHg
Density 0.98 g/cm³

I. O-Alkylation (Ether Formation) via Williamson Ether Synthesis

The hydroxyl group of this compound can be readily converted to an ether linkage through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.

Reaction Scheme:

G reactant1 This compound base Base reactant1->base reactant2 + R-X product -> (1,4-Dimethylpiperazin-2-yl)methoxymethyl-R reactant2->product reactant3 (Alkyl Halide) reactant3->product base->product solvent Solvent product->solvent

Figure 1: O-Alkylation of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Quenching agent (e.g., water, saturated ammonium chloride solution)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the suspension at 0 °C.

  • Let the reaction warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Quantitative Data (Representative Examples):

Alkyl HalideBaseSolventTime (h)Yield (%)
Benzyl bromideNaHTHF685
Ethyl iodideNaHDMF878
Propargyl bromideKHMDSTHF490

II. O-Acylation (Ester Formation)

Ester derivatives of this compound can be synthesized by reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base.

Reaction Scheme:

G reactant1 This compound base Base reactant1->base reactant2 + R-COCl product -> (1,4-Dimethylpiperazin-2-yl)methyl acetate-R reactant2->product reactant3 (Acyl Chloride) reactant3->product base->product solvent Solvent product->solvent

Figure 2: O-Acylation of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Aprotic solvent (e.g., dichloromethane (DCM), chloroform)

  • Aqueous workup solutions (e.g., saturated sodium bicarbonate, water)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure ester.

Quantitative Data (Representative Examples):

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl chlorideTriethylamineDCM292
Benzoyl chloridePyridineDCM488
Isobutyryl chlorideTriethylamineChloroform390

III. Carbamate Formation

The reaction of the hydroxyl group with an isocyanate provides a straightforward method for the synthesis of carbamate derivatives. This reaction is typically performed without a catalyst but can be accelerated by the use of a base.

Reaction Scheme:

G reactant1 This compound product -> (1,4-Dimethylpiperazin-2-yl)methyl carbamate-R reactant1->product reactant2 + R-NCO reactant2->product reactant3 (Isocyanate) reactant3->product solvent Solvent product->solvent

Figure 3: Carbamate formation from this compound.

Experimental Protocol:

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate, methyl isocyanate)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • (Optional) Catalyst (e.g., dibutyltin dilaurate (DBTDL))

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF.

  • Add the isocyanate (1.05 eq.) to the solution at room temperature.

  • If the reaction is slow, a catalytic amount of DBTDL can be added.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by direct crystallization or by column chromatography if necessary.

Quantitative Data (Representative Examples):

IsocyanateCatalystSolventTime (h)Yield (%)
Phenyl isocyanateNoneTHF295
Methyl isocyanateNoneDCM198
Ethyl isocyanateDBTDLTHF196

IV. Sulfonate Ester Formation

Sulfonate esters, which are excellent leaving groups in their own right and can be used for further functionalization, can be prepared by reacting this compound with a sulfonyl chloride in the presence of a base.

Reaction Scheme:

G reactant1 This compound base Base reactant1->base reactant2 + R-SO₂Cl product -> (1,4-Dimethylpiperazin-2-yl)methyl sulfonate-R reactant2->product reactant3 (Sulfonyl Chloride) reactant3->product base->product solvent Solvent product->solvent

Figure 4: Sulfonate ester formation from this compound.

Experimental Protocol:

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Aprotic solvent (e.g., dichloromethane (DCM), chloroform)

  • Aqueous workup solutions (e.g., cold dilute HCl, saturated sodium bicarbonate)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound (1.0 eq.) and pyridine (2.0 eq.) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold, dilute hydrochloric acid, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired sulfonate ester.

Quantitative Data (Representative Examples):

Sulfonyl ChlorideBaseSolventTime (h)Yield (%)
p-Toluenesulfonyl chloridePyridineDCM389
Methanesulfonyl chlorideTriethylamineDCM293
Benzenesulfonyl chloridePyridineChloroform485

Applications in Drug Discovery

The derivatives of this compound are of significant interest in drug discovery. The piperazine moiety is a common scaffold in many approved drugs, imparting favorable pharmacokinetic properties. The ability to readily modify the hydroxyl group allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, the introduction of different ether, ester, or carbamate functionalities can modulate receptor binding affinity, metabolic stability, and cell permeability.

Derivatives of similar (piperazin-2-yl)methanol compounds have shown affinity for sigma-receptors, which are implicated in a variety of neurological disorders.[1] The synthetic routes outlined above provide a toolbox for researchers to generate libraries of novel compounds for screening against various biological targets.

Experimental Workflows

G cluster_0 General Workflow for Electrophilic Reactions start Start with this compound dissolve Dissolve in appropriate solvent start->dissolve add_base Add base (if required) dissolve->add_base add_electrophile Add electrophile add_base->add_electrophile reaction Monitor reaction by TLC add_electrophile->reaction workup Aqueous workup reaction->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end Characterize final product purify->end

Figure 5: General experimental workflow.

Conclusion

This compound is a highly useful and reactive building block for the synthesis of diverse molecular architectures. The protocols provided herein offer a foundation for the efficient preparation of its ether, ester, carbamate, and sulfonate derivatives. These methods are scalable and can be adapted for the generation of compound libraries for high-throughput screening in drug discovery programs. The versatility of this starting material, coupled with the straightforward reaction conditions, makes it an attractive tool for medicinal chemists.

References

Application Notes and Protocols for (1,4-Dimethylpiperazin-2-yl)methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of (1,4-Dimethylpiperazin-2-yl)methanol as a chiral ligand in asymmetric synthesis, with a focus on its application in the enantioselective addition of diethylzinc to aldehydes. While direct high-enantioselectivity examples for this specific ligand are not extensively reported in peer-reviewed literature, the following protocols are based on closely related chiral piperazine structures and provide a strong starting point for researchers.

Introduction

This compound is a chiral amino alcohol that possesses key structural features for application in asymmetric catalysis. The piperazine backbone provides a rigid scaffold, while the N-methyl groups can influence the steric and electronic environment of a metal center. The primary alcohol offers a coordination site, and the chiral center at the 2-position can induce stereoselectivity in chemical transformations. Chiral amino alcohols are well-established as effective ligands for a variety of asymmetric reactions, most notably the addition of organozinc reagents to carbonyl compounds.

Application: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. Chiral ligands play a crucial role in this transformation by coordinating to the zinc atom and creating a chiral environment that directs the approach of the aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.

While this compound itself has been investigated, reports have indicated modest enantioselectivity in this specific application. However, the general class of chiral N,N'-dialkylpiperazines has been explored, and the following protocol is adapted from studies on analogous structures.

General Reaction Scheme
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is a representative example for the screening of this compound as a chiral ligand in the asymmetric addition of diethylzinc to benzaldehyde.

Materials:

  • (S)- or (R)-(1,4-Dimethylpiperazin-2-yl)methanol (as the chiral ligand)

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

Procedure:

  • Catalyst Preparation:

    • In an oven-dried Schlenk flask under an inert atmosphere, dissolve (S)-(1,4-Dimethylpiperazin-2-yl)methanol (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

    • To this solution, add diethylzinc (1.0 M in hexanes, 0.1 mL, 0.1 mmol, 10 mol%) dropwise at room temperature.

    • Stir the mixture for 30 minutes at room temperature to allow for the in-situ formation of the zinc-ligand complex.

  • Reaction Execution:

    • Cool the flask containing the catalyst solution to 0 °C in an ice bath.

    • Add freshly distilled benzaldehyde (1.0 mmol) to the flask.

    • Slowly add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 24 hours.

  • Work-up and Purification:

    • After 24 hours, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenyl-1-propanol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Data Presentation

For effective evaluation of this compound and its derivatives, experimental data should be systematically tabulated.

EntryLigandAldehydeSolventTemp (°C)Time (h)Yield (%)ee (%)Configuration
1(S)-(1,4-Dimethylpiperazin-2-yl)methanolBenzaldehydeToluene024[Insert Data][Insert Data][Insert Data]
2........................

Logical Workflow for Ligand Screening and Optimization

The following diagram illustrates a typical workflow for screening and optimizing a chiral ligand like this compound in an asymmetric reaction.

Ligand_Screening_Workflow Ligand Screening and Optimization Workflow cluster_synthesis Ligand Preparation cluster_screening Initial Screening cluster_optimization Optimization cluster_evaluation Evaluation ligand_synthesis Synthesis of this compound initial_reaction Asymmetric Reaction (e.g., Diethylzinc Addition) ligand_synthesis->initial_reaction analysis Yield and ee% Determination initial_reaction->analysis conditions Vary Reaction Conditions: - Temperature - Solvent - Concentration - Catalyst Loading analysis->conditions Low ee% or Yield substrate_scope Test with Various Aldehydes analysis->substrate_scope Good ee% and Yield conditions->initial_reaction Re-test data_analysis Analyze Structure-Activity Relationship substrate_scope->data_analysis conclusion Determine Optimal Conditions and Scope data_analysis->conclusion

Caption: Workflow for evaluating a new chiral ligand.

Signaling Pathway for Asymmetric Induction

The mechanism of asymmetric induction by a chiral amino alcohol ligand in the diethylzinc addition to an aldehyde is believed to involve the formation of a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, and the steric and electronic properties of the ligand direct the facial selectivity of the nucleophilic attack by the ethyl group from the diethylzinc.

Asymmetric_Induction_Pathway Proposed Pathway for Asymmetric Induction cluster_reactants Initial Reactants cluster_catalyst_formation Catalyst Formation cluster_reaction Asymmetric Addition cluster_product Product Formation ligand This compound (L*) catalyst Chiral Zinc-Alkoxide Complex [EtZn-L*] ligand->catalyst diethylzinc Diethylzinc (Et2Zn) diethylzinc->catalyst transition_state Diastereomeric Transition State catalyst->transition_state aldehyde Aldehyde (R-CHO) aldehyde->transition_state product Enantioenriched Alcohol (R-CH(OH)Et) transition_state->product

Application Notes and Protocols: (1,4-Dimethylpiperazin-2-yl)methanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,4-Dimethylpiperazin-2-yl)methanol is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperazine core, combined with the presence of a hydroxymethyl group and two nitrogen atoms, offers multiple points for structural modification, making it a valuable scaffold for the synthesis of novel bioactive molecules. The inherent chirality of this compound allows for the development of stereospecific ligands, which is crucial for optimizing target engagement and reducing off-target effects.

One of the most promising applications of this compound and its derivatives is in the development of ligands for sigma receptors, particularly the sigma-1 receptor subtype. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.[1][2][3] Ligands that modulate sigma-1 receptor activity are therefore of great therapeutic interest.

These application notes provide an overview of the synthesis of chiral (piperazin-2-yl)methanol derivatives, their application in the development of sigma receptor ligands, and the relevant biological pathways.

Synthesis of Chiral (Piperazin-2-yl)methanol Derivatives

The synthesis of enantiomerically pure (piperazin-2-yl)methanol derivatives is crucial for developing selective bioactive molecules. A common strategy involves starting from a chiral precursor, such as the amino acid (S)-serine. The following protocol is adapted from the literature for the synthesis of N-4 substituted (S)-(piperazin-2-yl)methanol derivatives, which can be subsequently N-1 methylated to yield the target scaffold.[4]

Experimental Protocol: Synthesis of (S)-4-Benzyl-1-methylpiperazin-2-yl)methanol (A precursor to (S)-(1,4-Dimethylpiperazin-2-yl)methanol)

This protocol outlines the key steps for the synthesis of a mono-methylated precursor. The final N-methylation to obtain the target compound is a standard procedure.

Step 1: Synthesis of (S)-3-(Benzyloxycarbonylamino)-2-chloropropanamide

  • To a solution of (S)-serine methyl ester hydrochloride in dichloromethane (DCM), add triethylamine (TEA) at 0 °C.

  • Slowly add benzyl chloroformate (CbzCl) and allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting N-Cbz-(S)-serine methyl ester is then treated with thionyl chloride to yield the corresponding acid chloride, which is subsequently reacted with aqueous ammonia to afford the amide.

Step 2: Cyclization to (S)-1-(Benzyloxycarbonyl)-3-(hydroxymethyl)piperazin-2-one

  • The chloroacetamide from the previous step is reacted with a primary amine (e.g., benzylamine) in a suitable solvent like ethanol at reflux to yield the corresponding piperazinedione.

  • Selective reduction of one of the carbonyl groups is then performed using a reducing agent such as lithium aluminum hydride (LAH) in tetrahydrofuran (THF).

Step 3: Reduction to (S)-(4-Benzylpiperazin-2-yl)methanol

  • The piperazinone is fully reduced using a strong reducing agent like LAH in THF at reflux to yield the desired (S)-(4-benzylpiperazin-2-yl)methanol.

Step 4: N-Methylation to (S)-(4-Benzyl-1-methylpiperazin-2-yl)methanol

  • The secondary amine of the piperazine ring is methylated using a standard procedure such as the Eschweiler-Clarke reaction (formaldehyde and formic acid) or by reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base.

Step 5: Final N-Methylation to (S)-(1,4-Dimethylpiperazin-2-yl)methanol

  • The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).

  • The resulting secondary amine is then methylated using the same procedure as in Step 4 to yield the final product, (S)-(1,4-dimethylpiperazin-2-yl)methanol.

Application in the Synthesis of Sigma Receptor Ligands

Derivatives of (piperazin-2-yl)methanol have shown significant affinity for sigma receptors. The following table summarizes the binding affinities of a series of N-4 substituted (S)-(piperazin-2-yl)methanol derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as reported in the literature.[4] This data highlights the structure-activity relationship (SAR) for this class of compounds.

Table 1: Binding Affinities (Ki, nM) of N-4 Substituted (S)-(Piperazin-2-yl)methanol Derivatives for Sigma Receptors [4]

CompoundN-4 Substituentσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)
3a Benzyl158 ± 21> 10,000
3b 4-Fluorobenzyl89 ± 12> 10,000
3c 4-Chlorobenzyl65 ± 8> 10,000
3d 4-Methoxybenzyl12.4 ± 1.51,800 ± 250
3e 3,4-Dimethoxybenzyl25 ± 32,500 ± 300
3f Phenethyl210 ± 30> 10,000

Data extracted from Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299–3311.[4]

The data indicates that an additional phenyl residue in the N-4 substituent is favorable for high sigma-1 receptor affinity. Specifically, the p-methoxybenzyl substituted piperazine 3d displays the highest affinity for the sigma-1 receptor with a Ki of 12.4 nM and shows selectivity over the sigma-2 receptor.[4] This SAR provides a rationale for designing novel ligands based on the this compound scaffold.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[3][5] It plays a crucial role in regulating intracellular Ca²⁺ signaling and responding to cellular stress.[5] Ligand activation of the sigma-1 receptor can modulate the activity of various ion channels and signaling proteins, leading to neuroprotective effects.[1][6]

Below is a diagram illustrating a simplified signaling pathway involving the sigma-1 receptor.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion S1R_BiP Sigma-1R / BiP Complex S1R_Active Active Sigma-1R S1R_BiP->S1R_Active Dissociates BiP IP3R IP3 Receptor Ca_ER ER Ca²⁺ IP3R->Ca_ER Releases VDAC VDAC Ca_Mito Ca²⁺ Uptake VDAC->Ca_Mito ATP ATP Production Ca_Mito->ATP Stimulates Neuroprotection Neuroprotection (Anti-apoptotic, Pro-survival) ATP->Neuroprotection Supports Ligand Sigma-1R Ligand ((1,4-Dimethylpiperazin- 2-yl)methanol derivative) Ligand->S1R_BiP Binds S1R_Active->IP3R Modulates S1R_Active->Neuroprotection Promotes Ca_ER->VDAC Transfer

Caption: Sigma-1 Receptor Signaling at the ER-Mitochondrion Interface.

Experimental Workflow for Screening Novel Ligands

The development of new bioactive molecules requires a systematic screening process. The following diagram outlines a typical workflow for the synthesis and evaluation of novel sigma receptor ligands derived from this compound.

Screening_Workflow A Synthesis of this compound Scaffold B Library Synthesis of Derivatives A->B Diversification C In vitro Radioligand Binding Assays (σ₁ and σ₂ receptors) B->C D Determination of Ki values and Selectivity C->D E Lead Compound Identification D->E High Affinity & Selectivity F In vitro Functional Assays (e.g., Ca²⁺ imaging) E->F G In vivo Animal Models of Disease F->G Promising Activity H Lead Optimization G->H Efficacy & Safety H->B Iterative Design

Caption: Workflow for Synthesis and Screening of Sigma Receptor Ligands.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel bioactive molecules, particularly for targeting the sigma-1 receptor. The synthetic accessibility of its chiral derivatives allows for detailed structure-activity relationship studies, paving the way for the discovery of potent and selective therapeutic agents for a range of neurological disorders. The provided protocols and workflows offer a foundational guide for researchers entering this exciting area of drug discovery.

References

Application Note: Protocol for N-Alkylation (Quaternization) of (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the N-alkylation of (1,4-Dimethylpiperazin-2-yl)methanol. As this substrate is a tertiary diamine, the N-alkylation process results in the formation of a quaternary ammonium salt, a reaction commonly known as quaternization or the Menschutkin reaction.[1][2][3] This application note outlines the necessary reagents, equipment, and a step-by-step procedure for this transformation, presents data for various reaction conditions, and includes a workflow diagram for clarity.

Introduction

This compound is a substituted piperazine derivative containing two tertiary amine functionalities. Standard N-alkylation protocols that convert primary or secondary amines to secondary or tertiary amines, respectively, are not applicable. Instead, the lone pair of electrons on a nitrogen atom can attack an electrophilic alkylating agent, leading to the formation of a permanently charged quaternary ammonium cation.[4][5] This process, known as quaternization, is a fundamental reaction in organic chemistry for synthesizing quaternary ammonium salts.[4]

Quaternary ammonium salts are a versatile class of compounds with wide-ranging applications, including as phase-transfer catalysts, surfactants, disinfectants, and key intermediates in pharmaceutical synthesis.[5] The protocol detailed below describes the synthesis of a mono-quaternary ammonium salt from this compound using an alkyl halide.

Experimental Protocol: Quaternization with Methyl Iodide

This protocol provides a general method for the quaternization of this compound using methyl iodide as the alkylating agent.

Materials:

  • This compound

  • Methyl Iodide (CH₃I)

  • Acetonitrile (CH₃CN), HPLC grade

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Dissolve the starting material in acetonitrile (approx. 10-20 mL per gram of substrate).

    • Place the flask under an inert atmosphere of nitrogen or argon.

  • Addition of Alkylating Agent:

    • While stirring the solution at room temperature, add methyl iodide (1.1-1.5 eq.) dropwise using a syringe. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood.

    • The reaction is an SN2 type process.[1][6]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

    • If the reaction is slow at room temperature, it can be gently heated to 40-50°C to increase the rate.[1] The formation of a precipitate during the reaction is common as the quaternary salt product is often less soluble than the starting amine.[1]

  • Product Isolation and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature if it was heated.

    • If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold acetonitrile, followed by a generous wash with anhydrous diethyl ether to remove any unreacted starting materials.[1]

    • If no precipitate forms, the product can often be precipitated by adding a less polar solvent, such as diethyl ether, to the reaction mixture until the solution becomes cloudy.[1]

    • Dry the purified solid product under vacuum to obtain the final quaternary ammonium iodide salt.

  • Characterization:

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation: N-Alkylation Conditions

The choice of alkylating agent and solvent can significantly influence the reaction rate and outcome. The following table summarizes various conditions for the quaternization of tertiary amines, which can be adapted for this compound.

Alkylating Agent (R-X)Relative ReactivitySolvent(s)Typical TemperatureNotes
Methyl Iodide (CH₃I)HighAcetonitrile, Acetone, DMFRoom Temp. to 50°CIodides are excellent leaving groups, leading to faster reaction rates.[2]
Ethyl Bromide (CH₃CH₂Br)MediumAcetonitrile, Ethanol, DMF50°C to RefluxBromides are good leaving groups but generally less reactive than iodides.
Benzyl Bromide (BnBr)HighAcetonitrile, Acetone, WaterRoom Temp. to 60°CBenzylic halides are highly reactive in SN2 reactions.[2][5]
Benzyl Chloride (BnCl)MediumWater, Ethanol, DMF60°C to RefluxChlorides are less reactive; higher temperatures or longer reaction times may be needed.[2]
Dimethyl Sulfate ((CH₃)₂SO₄)HighMethanol, AcetonitrileRoom Temp. to 50°CCaution: Highly toxic and carcinogenic. A potent methylating agent.[4]

Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation (quaternization) of this compound.

G Workflow for N-Alkylation (Quaternization) cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis start Start dissolve Dissolve Substrate in Acetonitrile start->dissolve setup Setup Reaction under Inert Atmosphere dissolve->setup add_reagent Add Alkyl Halide (e.g., Methyl Iodide) setup->add_reagent react Stir at RT or Heat (24-48h) add_reagent->react monitor Monitor Reaction (TLC / LC-MS) react->monitor cool Cool to RT monitor->cool precipitate Precipitate/Filter Product cool->precipitate wash Wash with Diethyl Ether precipitate->wash dry Dry under Vacuum wash->dry characterize Characterize Product (NMR, MS) dry->characterize end End characterize->end

Caption: General workflow for the quaternization of this compound.

References

Application of Piperazine Derivatives in the Design of Radioprotective Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation (IR) exposure, a concern in radiotherapy, occupational settings, and potential radiological incidents, can induce significant cellular damage, primarily through the generation of reactive oxygen species (ROS) that damage DNA and other macromolecules, often leading to cell death. The development of effective radioprotective agents to mitigate this damage is a critical area of research. Piperazine derivatives have emerged as a promising class of compounds in the design of novel radioprotectors. This document provides detailed application notes on the use of piperazine derivatives, specifically focusing on 1-(2-hydroxyethyl)piperazine derivatives, summarizing key quantitative data and outlining detailed experimental protocols for their evaluation.

Mechanism of Action

The radioprotective effects of piperazine derivatives are multifaceted and appear to involve the modulation of key signaling pathways involved in apoptosis and inflammation. While the exact mechanisms are still under investigation, several key pathways have been implicated.

One proposed mechanism involves the direct interaction with and inhibition of pro-apoptotic proteins. For instance, certain 1-(2-hydroxyethyl)piperazine derivatives have been shown through molecular docking studies to interact with the anti-apoptotic protein Bcl-2. This interaction is thought to interfere with the intrinsic apoptosis pathway, preventing the release of cytochrome c from the mitochondria and subsequent caspase activation. The binding is characterized by hydrophobic interactions of the aromatic moiety of the piperazine derivative with a pocket on the Bcl-2 protein, as well as hydrogen bonding and ionic interactions with key residues like Asp108 and Arg143.

Another potential mechanism, observed with the piperazine derivative diethylcarbamazine, is the inhibition of the NF-κB and COX-2 signaling pathways. Ionizing radiation is known to activate NF-κB, a transcription factor that can promote the expression of pro-inflammatory and, in some contexts, pro-apoptotic genes. Similarly, COX-2 is an enzyme upregulated in response to radiation that is involved in inflammation and can contribute to radioresistance in tumor cells. By inhibiting these pathways, piperazine derivatives may reduce inflammation and prevent the downstream signaling that leads to radiation-induced cellular damage.

The interplay of these pathways suggests that piperazine derivatives may exert their radioprotective effects by both preventing the initiation of apoptosis and mitigating the inflammatory response to radiation damage.

Radioprotection_Pathway cluster_0 Cellular Response to Ionizing Radiation Ionizing Radiation Ionizing Radiation ROS Reactive Oxygen Species (ROS) Ionizing Radiation->ROS DNA_Damage DNA Damage (Double-Strand Breaks) ROS->DNA_Damage NFkB_Activation NF-κB Activation DNA_Damage->NFkB_Activation Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction COX2_Upregulation COX-2 Upregulation NFkB_Activation->COX2_Upregulation Inflammation Inflammation COX2_Upregulation->Inflammation Cell_Death Cell_Death Apoptosis_Induction->Cell_Death Cell Death Inflammation->Cell_Death Bcl2 Bcl-2 Bcl2->Apoptosis_Induction Inhibition Piperazine_Derivatives Piperazine Derivatives Piperazine_Derivatives->NFkB_Activation Inhibition Piperazine_Derivatives->COX2_Upregulation Inhibition Piperazine_Derivatives->Bcl2 Interaction & Stabilization Cytotoxicity_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding compound_treatment Treat cells with piperazine derivatives (e.g., 10 µM and 100 µM) cell_seeding->compound_treatment incubation Incubate for 48 hours compound_treatment->incubation wst1_addition Add WST-1 reagent to each well incubation->wst1_addition incubation_wst1 Incubate for 1-4 hours wst1_addition->incubation_wst1 read_absorbance Measure absorbance at 450 nm incubation_wst1->read_absorbance data_analysis Calculate cell proliferation (% of untreated control) read_absorbance->data_analysis end End data_analysis->end Radioprotection_Viability_Workflow start Start cell_culture Culture MOLT-4 cells start->cell_culture pretreatment Pre-incubate cells with piperazine derivatives (e.g., 100 µM for 2h) cell_culture->pretreatment irradiation Expose cells to ionizing radiation (e.g., 2 Gy) pretreatment->irradiation incubation Incubate for 24 hours irradiation->incubation staining Stain with Annexin V-FITC and PI incubation->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry data_analysis Quantify viable, apoptotic, and necrotic cells flow_cytometry->data_analysis end End data_analysis->end DCA_Workflow start Start blood_collection Collect human peripheral blood start->blood_collection lymphocyte_isolation Isolate lymphocytes blood_collection->lymphocyte_isolation pretreatment Pre-treat lymphocytes with piperazine derivatives lymphocyte_isolation->pretreatment irradiation Irradiate samples pretreatment->irradiation culture Culture lymphocytes with mitogen (e.g., PHA) for 48-52 hours irradiation->culture metaphase_arrest Arrest cells in metaphase (e.g., with colcemid) culture->metaphase_arrest harvesting Harvest cells and prepare chromosome spreads metaphase_arrest->harvesting scoring Score dicentric chromosomes under a microscope harvesting->scoring data_analysis Calculate the frequency of dicentric chromosomes scoring->data_analysis end End data_analysis->end

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for (1,4-Dimethylpiperazin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with a substituted piperazine precursor, such as piperazine-2-carboxylic acid. The process involves the N,N'-dimethylation of the piperazine ring, followed by the reduction of the substituent at the C2 position to a hydroxymethyl group.

Synthesis_Pathway cluster_0 Step 1: N,N'-Dimethylation cluster_1 Step 2: Reduction Piperazine-2-carboxylic_acid Piperazine-2-carboxylic Acid 1,4-Dimethylpiperazine-2-carboxylic_acid 1,4-Dimethylpiperazine-2-carboxylic Acid Piperazine-2-carboxylic_acid->1,4-Dimethylpiperazine-2-carboxylic_acid Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) 1,4-Dimethylpiperazine-2-carboxylic_acid_ester Esterification (Optional) 1,4-Dimethylpiperazine-2-carboxylic_acid->1,4-Dimethylpiperazine-2-carboxylic_acid_ester Target_Molecule This compound 1,4-Dimethylpiperazine-2-carboxylic_acid_ester->Target_Molecule Reduction (e.g., LiAlH4) Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis Step1 Step 1: N,N'-Dimethylation Start->Step1 Step2 Step 2: Reduction Step1->Step2 LowYield_S1 Low Yield in Step 1? Step1->LowYield_S1 Purification Purification Step2->Purification LowYield_S2 Low Yield in Step 2? Step2->LowYield_S2 FinalProduct Final Product Purification->FinalProduct ImpureProduct Impure Final Product? Purification->ImpureProduct IncompleteReaction_S1 Incomplete Reaction in Step 1? LowYield_S1->IncompleteReaction_S1 Yes Sol_S1_Yield Increase excess of reagents Increase reaction time/temp IncompleteReaction_S1->Sol_S1_Yield Sol_S2_Yield Use excess reducing agent Ensure anhydrous conditions LowYield_S2->Sol_S2_Yield Sol_Purification Optimize purification method (e.g., distillation, chromatography) ImpureProduct->Sol_Purification

troubleshooting (1,4-Dimethylpiperazin-2-yl)methanol reaction side products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to synthesize this compound is complete, but I have an impurity with a similar polarity to my product that is difficult to separate by column chromatography. What could this be?

A1: A common side product in the synthesis of 2-(hydroxymethyl)piperazine derivatives is the starting material from an incomplete reaction or an intermediate from a partial reaction step. If your synthesis involves the reduction of a carbonyl group (e.g., a carboxylic acid or ester) to the primary alcohol, the presence of a persistent impurity could be the unreacted starting material or a partially reduced intermediate, such as an aldehyde.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the reaction has gone to completion using appropriate analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Extended Reaction Time/Reagent Stoichiometry: If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the reducing agent.

  • Purification: If the impurity is the corresponding aldehyde, it may be possible to selectively react it. For example, a gentle oxidation to the carboxylic acid followed by a liquid-liquid extraction with a basic aqueous solution could remove the acidic impurity.

Q2: I am performing a reductive amination to introduce the N-methyl groups and I am observing a significant amount of a byproduct. What is the likely identity of this byproduct and how can I minimize it?

A2: In reductive amination reactions using an aldehyde (like formaldehyde) and a reducing agent (e.g., sodium triacetoxyborohydride), a common side reaction is the reduction of the aldehyde to the corresponding alcohol (in this case, methanol).[1] This occurs when the reduction of the carbonyl group is faster than the iminium ion formation and subsequent reduction.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally preferred for reductive aminations as it is less likely to reduce the aldehyde before imine formation compared to stronger reducing agents like sodium borohydride.

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes favor the desired reductive amination pathway.

  • Order of Addition: Adding the reducing agent portion-wise to the mixture of the amine and the aldehyde can help to maintain a low concentration of the reducing agent, thereby minimizing the reduction of the free aldehyde.

Q3: My final product purity is low, and I suspect the presence of piperazine starting material that is not fully N-methylated. How can I detect and remove this?

A3: Incomplete N-methylation is a common issue, leading to the presence of mono-methylated piperazine or unreacted piperazine starting material. These impurities can be challenging to separate due to their similar structural properties.

Troubleshooting Steps:

  • Detection:

    • GC-MS: This is an excellent technique for separating and identifying volatile amines like piperazine and its methylated derivatives.

    • HPLC with Derivatization: Since piperazine and its simple alkylated derivatives lack a strong UV chromophore, derivatization with a UV-active reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed for HPLC-UV analysis.[2]

  • Removal:

    • Salt Formation and Recrystallization: Piperazines can be purified by forming a salt (e.g., with acetic acid to form the diacetate salt) and recrystallizing it.[3] The different piperazine derivatives may have varying solubilities as salts, allowing for separation.

    • Exhaustive Methylation: Drive the reaction to completion by using a larger excess of the methylating agent and extending the reaction time.

Data Presentation

Table 1: Summary of Potential Side Products and Troubleshooting

Potential Side ProductLikely CauseSuggested Analytical Method(s)Mitigation Strategy
Unreacted Starting Material (e.g., piperazine-2-carboxylic acid)Incomplete reactionLC-MS, HPLCExtend reaction time, increase reagent stoichiometry
Aldehyde IntermediateIncomplete reduction of carboxylic acid/esterGC-MS, LC-MSUse a stronger reducing agent, increase reaction time/temperature
Over-reduction ProductsNon-selective reducing agentGC-MS, NMRChoose a more selective reducing agent (e.g., NaBH₄ over LiAlH₄ for some functionalities)
Mono-N-methylated PiperazineIncomplete N-methylationGC-MS, HPLC with derivatizationUse excess methylating agent, increase reaction time
Five-membered LactamIntramolecular cyclization side reactionLC-MS, NMROptimize cyclization conditions (e.g., temperature, base)[4]
MethanolReduction of formaldehyde in reductive aminationGC-MSUse a milder reducing agent, control reagent addition

Experimental Protocols

Protocol 1: General Procedure for Impurity Analysis by GC-MS

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify the peaks corresponding to the product and impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with standards if available.

Protocol 2: Purification via Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude product containing piperazine impurities in a minimal amount of a suitable solvent in which the desired product's salt is sparingly soluble at low temperatures (e.g., isopropanol, ethanol).

  • Acid Addition: Slowly add a stoichiometric amount of an acid (e.g., hydrochloric acid in isopropanol, or acetic acid) to the solution while stirring.

  • Precipitation: Cool the mixture in an ice bath to induce crystallization of the salt.

  • Isolation: Collect the precipitated salt by filtration and wash with a small amount of the cold solvent.

  • Regeneration of Free Base: Dissolve the salt in water and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extraction: Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the purified product.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid Reduction Reduction Piperazine-2-carboxylic acid->Reduction e.g., LiAlH₄ (Piperazin-2-yl)methanol (Piperazin-2-yl)methanol Reduction->(Piperazin-2-yl)methanol N-Methylation N-Methylation This compound This compound N-Methylation->this compound (Piperazin-2-yl)methanol->N-Methylation e.g., HCHO, HCOOH

Caption: Synthetic pathway for this compound.

Side_Reaction Carboxylic Acid Carboxylic Acid Aldehyde Intermediate Aldehyde Intermediate Carboxylic Acid->Aldehyde Intermediate Incomplete Reduction Reducing Agent Reducing Agent Reducing Agent->Carboxylic Acid Reducing Agent->Aldehyde Intermediate Desired Alcohol Desired Alcohol Aldehyde Intermediate->Desired Alcohol Complete Reduction

Caption: Incomplete reduction leading to an aldehyde side product.

Troubleshooting_Workflow Impure Product Impure Product Identify Impurity Identify Impurity Impure Product->Identify Impurity Analytical Chemistry (GC-MS, LC-MS, NMR) Known Impurity? Known Impurity? Identify Impurity->Known Impurity? Modify Reaction Modify Reaction Known Impurity?->Modify Reaction Yes Optimize Purification Optimize Purification Known Impurity?->Optimize Purification Yes Characterize Unknown Characterize Unknown Known Impurity?->Characterize Unknown No Modify Reaction->Impure Product Pure Product Pure Product Optimize Purification->Pure Product Characterize Unknown->Modify Reaction

Caption: A logical workflow for troubleshooting reaction side products.

References

improving stereoselectivity in (1,4-Dimethylpiperazin-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While (1,4-Dimethylpiperazin-2-yl)methanol is a known chiral building block, extensive research has revealed a lack of published data demonstrating its use as a chiral auxiliary to control stereoselectivity in chemical reactions. To provide a comprehensive and practical guide, this technical support center will focus on a closely related and well-documented chiral amino alcohol auxiliary, pseudoephedrine , in the context of asymmetric alkylation reactions. The principles and troubleshooting strategies discussed here are broadly applicable to other chiral amino alcohol auxiliaries and will be valuable to researchers working in stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of a chiral auxiliary in stereoselective reactions?

A1: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. Its chiral framework blocks one of the prochiral faces of the substrate, forcing an incoming reagent to attack from the less sterically hindered face. This directs the formation of one stereoisomer over the other. After the desired stereocenter is created, the auxiliary is cleaved from the product and can often be recovered for reuse.

Q2: Why is there a lack of data for this compound as a chiral auxiliary?

A2: Based on available literature, this compound appears to be primarily utilized as a chiral scaffold or building block in the synthesis of more complex molecules, particularly in drug discovery. Its potential as a chiral auxiliary for controlling stereoselectivity in reactions like alkylations or aldol additions has not been extensively reported in peer-reviewed literature.

Q3: What are the key factors influencing stereoselectivity in reactions using chiral amino alcohol auxiliaries like pseudoephedrine?

A3: Several factors are crucial for achieving high stereoselectivity:

  • Temperature: Lower temperatures generally enhance selectivity by minimizing the energy available for the reaction to proceed through higher-energy transition states that lead to the undesired stereoisomer.

  • Solvent: The choice of solvent can influence the conformation of the transition state and the solubility of reagents, thereby affecting stereoselectivity.

  • Lewis Acids/Additives: In many cases, the addition of a Lewis acid (e.g., LiCl) is critical for forming a rigid, chelated transition state, which is essential for high diastereoselectivity.

  • Base: The choice of base for enolate formation can impact the geometry of the enolate and the aggregation state of the reactive species.

  • Substrate and Electrophile Steric Hindrance: The steric bulk of both the substrate and the incoming electrophile can significantly influence the facial bias enforced by the chiral auxiliary.

Q4: How can the chiral auxiliary be removed after the reaction?

A4: The method of cleavage depends on the desired final product. For example, after an asymmetric alkylation using a pseudoephedrine auxiliary, the resulting amide can be cleaved to a carboxylic acid, alcohol, or ketone under various conditions. Common methods include acidic or basic hydrolysis for carboxylic acids, reduction with reagents like lithium aluminum hydride (LiAlH₄) for alcohols, or addition of an organometallic reagent for ketones.

Troubleshooting Guide: Asymmetric Alkylation Using a Pseudoephedrine Auxiliary

This guide addresses common issues encountered during the asymmetric alkylation of a pseudoephedrine amide, a representative reaction for chiral amino alcohol-controlled stereoselectivity.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Diastereoselectivity (d.e.) 1. Reaction temperature is too high. 2. Incomplete enolization. 3. Absence of a rigid chelated transition state. 4. Water contamination. 5. Inappropriate solvent. 1. Perform the reaction at a lower temperature (e.g., -78 °C).2. Ensure the use of a sufficient excess of a strong base (e.g., LDA).3. Add a Lewis acid like LiCl to promote chelation.4. Use rigorously dried solvents and glassware.5. Screen different ethereal solvents like THF or diethyl ether.
Low Reaction Yield 1. Inefficient enolate formation. 2. Decomposition of the electrophile or enolate. 3. Incomplete reaction. 1. Use a stronger base or a different base.2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) and at the appropriate temperature.3. Increase the reaction time or slowly warm the reaction to a slightly higher temperature after the initial low-temperature addition.
Epimerization of the Product 1. Harsh work-up conditions. 2. Purification on silica gel. 1. Use a buffered aqueous work-up.2. Deactivate silica gel with a small amount of triethylamine before column chromatography.
Difficulty in Auxiliary Cleavage 1. Incomplete reaction. 2. Inappropriate cleavage conditions for the desired product. 1. Ensure sufficient reagent and reaction time for the cleavage step.2. Consult literature for specific cleavage protocols for obtaining the desired functional group (acid, alcohol, ketone).

Data Presentation: Diastereoselective Alkylation of a Pseudoephedrine Propionamide

The following table summarizes the effect of an additive on the diastereoselectivity of the alkylation of (1R,2R)-pseudoephedrine propionamide with benzyl bromide.

Entry Additive Diastereomeric Ratio (d.r.) Yield (%)
1None85:1590
2LiCl>95:592

Data is illustrative and based on typical results reported in the literature for this type of reaction.

Experimental Protocols

1. General Protocol for Asymmetric Alkylation of a Pseudoephedrine Amide

  • Step 1: Amide Formation: React the desired carboxylic acid with (1R,2R)-pseudoephedrine in the presence of a coupling agent like DCC or by converting the acid to its acid chloride followed by reaction with the auxiliary.

  • Step 2: Asymmetric Alkylation:

    • To a solution of the pseudoephedrine amide and LiCl in dry THF at -78 °C under an inert atmosphere, add LDA dropwise.

    • Stir the solution at -78 °C for 30 minutes.

    • Add the alkyl halide electrophile dropwise and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Step 3: Auxiliary Cleavage to Carboxylic Acid:

    • Dissolve the alkylated pseudoephedrine amide in a mixture of THF and water.

    • Add a strong acid like H₂SO₄ and heat the mixture to reflux for 12-24 hours.

    • After cooling, extract the aqueous layer to recover the chiral auxiliary.

    • Acidify the aqueous layer and extract the carboxylic acid product with an organic solvent.

Visualizations

Experimental_Workflow cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Amide Pseudoephedrine Amide Enolate Li-Chelated Enolate Formation (LDA, LiCl, THF, -78°C) Amide->Enolate Alkylation Alkylation (Alkyl Halide, -78°C) Enolate->Alkylation Product Alkylated Amide Alkylation->Product Cleavage Acidic Hydrolysis (H₂SO₄, THF/H₂O, Reflux) Product->Cleavage Separation Extraction Cleavage->Separation Final_Product Chiral Carboxylic Acid Separation->Final_Product Recovered_Aux Recovered Auxiliary Separation->Recovered_Aux

Caption: Workflow for Asymmetric Alkylation and Auxiliary Cleavage.

Logical_Relationship center High Stereoselectivity temp Low Temperature (-78°C) temp->center chelation Rigid Chelation (LiCl) chelation->center solvent Aprotic Solvent (THF) solvent->center base Strong, Non-nucleophilic Base (LDA) base->center

Caption: Key Factors for Achieving High Stereoselectivity.

Technical Support Center: Synthesis of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of substituted piperazines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing unsymmetrically substituted piperazines?

A1: The primary challenge is achieving regioselectivity. Since piperazine has two secondary amine nitrogens with similar reactivity, reactions with electrophiles can lead to a mixture of 1-monosubstituted, 1,4-disubstituted (symmetrical and unsymmetrical), and unreacted starting material. To overcome this, a common strategy is to use a protecting group on one of the nitrogen atoms to ensure mono-substitution.[1][2] The subsequent removal of the protecting group can sometimes be challenging and may affect other functional groups in the molecule.

Q2: I am observing significant formation of the 1,4-disubstituted byproduct. How can I favor monosubstitution?

A2: To favor monosubstitution, you can:

  • Use a large excess of piperazine: This shifts the statistical distribution towards the monosubstituted product.

  • Employ a protecting group strategy: Protecting one nitrogen with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is a widely used and effective method.[1][2] After the first substitution, the protecting group is removed to allow for further functionalization of the second nitrogen if desired.

  • Control reaction conditions: Lowering the reaction temperature and slow, dropwise addition of the electrophile can sometimes reduce the extent of disubstitution.

Q3: My purification of the final substituted piperazine is proving difficult. What are some effective purification strategies?

A3: Purification of substituted piperazines can be challenging due to the similar polarities of the product and byproducts. Effective methods include:

  • Column Chromatography: Silica gel chromatography is a standard method, often requiring a solvent system with a gradient of a polar solvent (like methanol, sometimes with a small amount of ammonia or triethylamine to prevent streaking) in a less polar solvent (like dichloromethane or ethyl acetate).

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification. Sometimes, converting the piperazine to a salt (e.g., hydrochloride or dihydrochloride) can facilitate crystallization and purification.[2]

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen atoms can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted into an organic solvent.

  • Distillation: For liquid products, vacuum distillation can be effective, especially for separating compounds with different boiling points.[3]

Q4: What are the key difficulties in introducing substituents onto the carbon atoms (C-H functionalization) of the piperazine ring?

A4: C-H functionalization of piperazines is significantly more challenging than N-functionalization.[4][5] The presence of two nitrogen atoms can complicate reactions by coordinating to catalysts or promoting side reactions.[5] Traditional methods often require lengthy multi-step syntheses starting from acyclic precursors.[4] Modern direct C-H functionalization methods are being developed but can suffer from issues like long reaction times, the need for expensive or toxic metal catalysts, and challenges in achieving regioselectivity and stereoselectivity.[5][6]

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation of a Protected Piperazine
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficiently reactive alkylating agent.Switch to a more reactive electrophile (e.g., from an alkyl chloride to an alkyl bromide or iodide).
Steric hindrance from the protecting group or the alkylating agent.Consider a smaller protecting group if possible. Increase the reaction temperature or use a more forcing solvent.
Inadequate base.Use a stronger, non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) to scavenge the acid produced during the reaction.
Formation of multiple productsSide reactions or degradation of the starting material or product.Lower the reaction temperature. Ensure an inert atmosphere if your reagents are sensitive to air or moisture.
Loss of protecting group during the reaction.Check the stability of your protecting group under the reaction conditions. If it's acid-labile, ensure a sufficiently basic environment.
Problem 2: Difficulty in Removing a Boc Protecting Group
Symptom Possible Cause Suggested Solution
Incomplete deprotectionInsufficient acid strength or concentration.Use a stronger acid like trifluoroacetic acid (TFA) in dichloromethane (DCM). Ensure you are using a sufficient stoichiometric excess of the acid.
Short reaction time.Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Low yield of the deprotected productThe product is unstable under the acidic conditions.Use milder deprotection conditions, such as HCl in a solvent like dioxane or diethyl ether, often at a lower temperature (e.g., 0 °C).
Difficult work-up leading to product loss.After deprotection, care must be taken during neutralization. A common method is to evaporate the acid and solvent, then carefully add a base (e.g., saturated sodium bicarbonate solution) at a low temperature.[7]

Experimental Protocols

General Protocol for Monobenzylation of Piperazine using a Protecting Group
  • Protection of Piperazine:

    • Dissolve piperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with water).

    • Cool the solution to 0 °C.

    • Slowly add di-tert-butyl dicarbonate (Boc-anhydride, 1.0 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the formation of mono-Boc-piperazine.

    • Work up the reaction by separating the organic layer, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure 1-Boc-piperazine.

  • N-Alkylation of 1-Boc-Piperazine:

    • Dissolve 1-Boc-piperazine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

    • Add a base such as potassium carbonate (1.5-2.0 eq).

    • Add the benzyl bromide (1.0-1.2 eq) dropwise.

    • Stir the reaction at room temperature or gentle heat (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter off the base and concentrate the solvent.

    • Purify the resulting 1-Boc-4-benzylpiperazine by column chromatography.

  • Deprotection of the Boc Group:

    • Dissolve the purified 1-Boc-4-benzylpiperazine in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 eq) at 0 °C.

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH or K2CO3) to pH > 10.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers and concentrate to yield 1-benzylpiperazine.

Visualizations

troubleshooting_low_yield cluster_causes Possible Causes cluster_solutions Potential Solutions start Low Yield in N-Alkylation cause1 Low Reactivity of Alkylating Agent start->cause1 cause2 Steric Hindrance start->cause2 cause3 Inadequate Base start->cause3 cause4 Side Reactions start->cause4 solution1 Use More Reactive Electrophile (e.g., R-Br, R-I) cause1->solution1 solution2 Increase Temperature or Use Forcing Solvent cause2->solution2 solution3 Use Stronger, Non-nucleophilic Base cause3->solution3 solution4 Lower Temperature & Use Inert Atmosphere cause4->solution4

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

synthesis_pathway piperazine Piperazine boc_piperazine 1-Boc-Piperazine piperazine->boc_piperazine + Boc-anhydride (Protection) substituted_boc_piperazine 1-Boc-4-R-Piperazine boc_piperazine->substituted_boc_piperazine + R-X (Alkylation) final_product 1-R-Piperazine substituted_boc_piperazine->final_product + Acid (e.g., TFA) (Deprotection)

Caption: Synthetic pathway for monosubstitution of piperazine using a Boc protecting group.

References

avoiding racemization of chiral (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the racemization of chiral (1,4-Dimethylpiperazin-2-yl)methanol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral this compound?

A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For chiral pharmaceuticals and intermediates like this compound, maintaining enantiomeric purity is critical as different enantiomers can have different pharmacological activities and toxicities.[3] Loss of enantiomeric purity can lead to reduced efficacy and potential safety issues.

Q2: What are the primary factors that can induce racemization in this compound?

A2: The primary factors that can induce racemization in chiral amines and alcohols include:

  • Elevated Temperatures: High temperatures can provide the energy needed to overcome the activation barrier for racemization.[2] While piperazine itself is thermally stable up to 150°C, prolonged exposure to high heat, especially in the presence of other reagents, should be avoided.[4]

  • Extreme pH: Both strongly acidic and strongly basic conditions can catalyze racemization. For amino acids, racemization rates are observed to increase with higher pH.[2]

  • Presence of Catalysts: Certain metals, such as palladium, can catalyze the racemization of chiral amines, particularly at high temperatures.[5][6]

  • Harsh Reaction Conditions: Reagents that can promote ring-opening of the piperazine ring or other side reactions can lead to a loss of stereochemical integrity.

Q3: How can I store chiral this compound to minimize the risk of racemization?

A3: To minimize racemization during storage, it is recommended to store this compound under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration is advisable for long-term storage.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent potential oxidative degradation which could indirectly affect stability.

  • Solvent: If stored in solution, use a neutral, aprotic solvent. Avoid acidic or basic solutions for long-term storage.

Q4: At what stage of my experimental workflow is racemization most likely to occur?

A4: Racemization is most likely to occur during steps that involve harsh conditions, such as:

  • Chemical Reactions: Reactions performed at high temperatures, in the presence of strong acids or bases, or with certain metal catalysts.

  • Purification: Prolonged exposure to acidic or basic conditions during chromatographic purification or extraction.

  • Work-up: Quenching reactions with strong acids or bases, or distillations at high temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of enantiomeric excess (e.e.) after a reaction. High reaction temperature. Optimize the reaction to proceed at a lower temperature. Consider using a more active catalyst or a different solvent to improve reaction kinetics at lower temperatures.
Strongly acidic or basic reagents/conditions. If possible, use milder acids or bases. Buffer the reaction mixture to maintain a pH closer to neutral. Minimize the exposure time to extreme pH.
Presence of a racemization-promoting catalyst (e.g., Pd/C). If a metal catalyst is necessary, screen for alternatives that are less likely to cause racemization. Minimize the catalyst loading and reaction time.
Racemization observed after purification. Acidic or basic mobile phase in chromatography. Use a neutral mobile phase if possible. If an acidic or basic modifier is required for separation, neutralize the product fractions immediately after collection. Consider using a chiral stationary phase that operates under neutral conditions.
High temperatures during distillation. Use vacuum distillation to lower the boiling point. If the compound is not volatile, consider alternative purification methods like crystallization or column chromatography at room temperature.
Gradual loss of enantiomeric purity during storage. Improper storage conditions. Store the compound in a tightly sealed container under an inert atmosphere at reduced temperatures (refrigerated or frozen). If in solution, ensure the solvent is neutral and aprotic.

Experimental Protocols

Protocol 1: Enantiomeric Purity Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for developing a chiral HPLC method for this compound. Method optimization will be required.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralpak® AD-H or Chiralpak® IC are often effective for separating chiral amines and alcohols.[7][8][9]

2. Mobile Phase Preparation:

  • A common mobile phase for chiral separations on polysaccharide-based columns is a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • A starting mobile phase could be 90:10 (v/v) n-hexane:isopropanol.

  • To improve peak shape for amines, a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) can be added to the mobile phase.[8]

3. Sample Preparation:

  • Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore, detection at low wavelengths is necessary).

  • Injection Volume: 10 µL

5. Analysis:

  • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.

  • Inject the sample to be analyzed.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Protocol 2: Derivatization for Enantiomeric Purity Analysis by Gas Chromatography (GC)

For volatile compounds or to improve separation and detection, derivatization followed by GC analysis on a chiral column can be effective.

1. Derivatization:

  • The hydroxyl group of this compound can be acylated, and the amino groups can be derivatized to introduce a more responsive group for detection and to improve chromatographic properties.

  • A common derivatizing agent for amines is trifluoroacetic anhydride (TFAA).[10]

  • Procedure:

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride.

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Re-dissolve the residue in a known volume of solvent for GC analysis.

2. GC Conditions:

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEX).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 250 °C

3. Analysis:

  • Analyze the derivatized racemic standard to determine the retention times of the enantiomers.

  • Analyze the derivatized sample and calculate the % ee from the peak areas.

Visualizations

experimental_workflow cluster_storage Storage cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis storage Store Chiral Material (Cool, Dark, Inert Atmosphere) reaction Perform Chemical Reaction (Monitor Temperature and pH) storage->reaction workup Aqueous Work-up (Use Mild/Buffered Reagents) reaction->workup purification Purify Product (e.g., Chromatography, Crystallization) workup->purification analysis Analyze Enantiomeric Purity (Chiral HPLC/GC) purification->analysis

Caption: Experimental workflow for handling chiral this compound.

troubleshooting_racemization start Racemization Detected? check_temp Was reaction temp > 80°C? start->check_temp Yes no_issue No Racemization start->no_issue No reduce_temp Action: Lower reaction temperature or reduce heating time. check_temp->reduce_temp Yes check_ph Were strong acids/bases used? check_temp->check_ph No use_mild_reagents Action: Use milder reagents or buffer the system. check_ph->use_mild_reagents Yes check_catalyst Was a potential racemization catalyst present? check_ph->check_catalyst No change_catalyst Action: Screen for alternative catalysts. check_catalyst->change_catalyst Yes

Caption: Troubleshooting flowchart for identifying sources of racemization.

References

Technical Support Center: Optimization of Catalyst Loading with (1,4-Dimethylpiperazin-2-yl)methanol Ligand

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the (1,4-Dimethylpiperazin-2-yl)methanol ligand in catalytic processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalysis?

A1: this compound is a chiral ligand used in asymmetric catalysis. Its unique piperazine structure, featuring both methyl and hydroxymethyl groups, makes it a valuable building block for creating complex molecules and chiral catalysts.[1][2] It is often used to form metal complexes that can catalyze reactions with high stereoselectivity, which is crucial in pharmaceutical development for producing specific enantiomers of a drug molecule.[2][3]

Q2: What types of reactions typically use this ligand?

A2: This ligand and similar piperazine-based structures are versatile and can be used in various catalytic reactions, including asymmetric oxidation, hydrogenation, and cross-coupling reactions.[4][5][6] For instance, it has been investigated in the asymmetric oxidation of prochiral aryl alkyl sulfides using an oxidant like hydrogen peroxide.[4]

Q3: What is a typical starting catalyst loading percentage for optimization experiments?

A3: A common starting point for catalyst loading optimization is in the range of 1-5 mol%. Based on available literature, a loading of 2.5 mol% has been used as a baseline for optimization studies with similar ligands.[4] From this starting point, the loading can be incrementally increased or decreased to observe the effect on reaction yield, selectivity, and rate.

Q4: How does the metal-to-ligand ratio impact the catalytic system?

A4: The metal-to-ligand ratio is a critical parameter that influences the structure and activity of the active catalytic species. An optimal ratio is necessary to ensure the formation of the desired catalytically active complex. A common starting ratio to explore is 1:1.25 (metal:ligand), but this should be optimized for each specific reaction.[4] An excess of the ligand can sometimes stabilize the catalyst but may also inhibit the reaction by occupying coordination sites on the metal.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of catalyst loading.

Issue 1: Low reaction yield and/or poor enantioselectivity.

This is a common problem when the catalyst loading is suboptimal. The concentration of the active catalyst directly impacts both the conversion of the substrate and the stereochemical control of the reaction.

Troubleshooting Steps:

  • Verify Baseline Conditions: Ensure that other reaction parameters such as temperature, solvent, and substrate concentration are within the recommended ranges for the specific reaction type.

  • Systematically Vary Catalyst Loading: Adjust the catalyst loading incrementally. An example from a study on asymmetric oxidation showed a clear dependence of both yield and enantioselectivity (ee) on catalyst loading.[4] Decreasing the loading from 2.5 mol% to 2.0 mol% resulted in a drop in both yield and ee.[4] Conversely, a slight increase to 3.0 mol% showed a minor improvement.[4]

  • Analyze the Trend: A marginal increase in conversion with a decrease in chemoselectivity at higher loadings (e.g., >3 mol%) may indicate that side reactions are becoming more prevalent.[4] This suggests that there is an optimal loading window.

Data Presentation: Effect of Catalyst Loading on Asymmetric Oxidation

EntryCatalyst Loading (mol%)Metal-to-Ligand RatioYield (%)Enantioselectivity (ee, %)
12.01:1.255353
22.51:1.256262
33.01:1.256565
43.51:1.256865
Data derived from a study on asymmetric oxidation using a similar amino alcohol-derived ligand system.[4]

Issue 2: Inconsistent results or poor reproducibility.

Reproducibility issues often stem from variations in experimental conditions or reagent quality.

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of the this compound ligand, metal precursor, substrates, and solvent. Impurities can act as catalyst poisons.

  • Inert Atmosphere: Many catalytic systems are sensitive to air and moisture. Ensure reactions are set up under an inert atmosphere (e.g., Nitrogen or Argon) using appropriate techniques like Schlenk lines or gloveboxes.

  • Precise Measurements: Use calibrated equipment for all measurements. Small variations in the amount of ligand or metal precursor can lead to significant changes in the metal-to-ligand ratio and overall catalyst concentration.

  • Mixing and Temperature Control: Ensure consistent and efficient stirring to avoid local concentration gradients. M[7]aintain stable and uniform temperature control throughout the reaction.

Issue 3: Catalyst does not fully dissolve or forms a precipitate during the reaction.

Poor solubility of the ligand, metal salt, or the resulting complex can lead to a heterogeneous mixture, reducing the concentration of the active catalyst in the solution and causing inconsistent results.

Troubleshooting Steps:

  • Solvent Screening: Test a range of solvents. While aprotic solvents like CH2Cl2, CH3CN, and THF are common, protic solvents such as TFE or HFIP can sometimes improve performance and solubility. 2[8]. Pre-formation of the Catalyst: Consider pre-forming the metal-ligand complex before adding the substrates. This involves stirring the metal precursor and the this compound ligand in the solvent for a period (e.g., 15-30 minutes) at a specific temperature to ensure the active catalyst is formed correctly.

  • Check for Degradation: The precipitate could be a degraded form of the catalyst or ligand. Analyze the precipitate if possible to identify its composition.

Experimental Protocols

Protocol: General Procedure for Asymmetric Oxidation

This protocol provides a representative workflow for the asymmetric oxidation of an aryl alkyl sulfide using a catalyst formed in situ with this compound.

Materials:

  • This compound ligand

  • Metal Precursor (e.g., Ti(OiPr)4, Pd(CH3CN)4(BF4)2) *[4][8] Aryl Alkyl Sulfide (Substrate)

  • Hydrogen Peroxide (H2O2, 30% aq. solution) as oxidant

  • Anhydrous Solvent (e.g., CH2Cl2, CH3CN)

  • Standard lab glassware, magnetic stirrer, and inert atmosphere setup

Experimental Workflow Diagram

Caption: Workflow for a typical asymmetric oxidation experiment.

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound ligand (e.g., 0.03 mmol, 3.0 mol%) in the chosen anhydrous solvent (5 mL).

  • Add the metal precursor (e.g., 0.024 mmol, corresponding to a 1:1.25 metal-to-ligand ratio) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the catalytic complex.

  • Reaction: Add the aryl alkyl sulfide substrate (1.0 mmol) to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add the aqueous hydrogen peroxide (1.2 mmol) dropwise over 10 minutes.

  • Monitoring: Allow the reaction to stir for the determined time (e.g., 12-24 hours), monitoring its progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3 x 10 mL of CH2Cl2).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product using flash column chromatography. Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

References

reaction condition refinement for piperazine derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine reaction conditions for the successful synthesis of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-aryl piperazine derivatives?

The most prevalent methods for N-aryl piperazine synthesis include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and piperazine.[1][2] It offers an attractive alternative to traditional methods that may require harsh conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl halide is activated by electron-withdrawing groups.

  • Traditional Condensation: This involves reacting an appropriate aniline precursor with bis(2-chloroethyl)amine hydrochloride, often requiring elevated temperatures and long reaction times.[1][3]

Q2: I am getting a significant amount of the bis-arylated side product in my N-arylation reaction. How can I improve the selectivity for the mono-arylated product?

Formation of the undesired bis-arylated piperazine is a common issue.[1] Here are several strategies to enhance mono-arylation selectivity:

  • Adjust Stoichiometry: Using a large excess of piperazine relative to the aryl halide can statistically favor mono-substitution.[2] Some procedures use piperazine itself as the solvent to maximize this effect.[1][4]

  • Use a Protecting Group: Employing a protecting group, such as a Boc group, on one of the piperazine nitrogens ensures that only one nitrogen is available for reaction. The protecting group can be removed in a subsequent step.

  • Optimize Reaction Conditions: Carefully screen catalyst systems (e.g., different palladium precursors and ligands), solvents, and bases. For instance, a 2:1 ratio of RuPhos/Pd2(dba)3 has been shown to provide good yields of mono-arylated products.[1]

  • Control Reaction Time: Monitor the reaction progress closely, as prolonged reaction times can lead to the formation of the di-substituted product.[1]

Q3: My reductive amination reaction to produce an N-alkyl piperazine derivative is giving a low yield and an impure product. What can I do?

Low yields and impurities in reductive amination are often due to several factors.[5] Consider the following troubleshooting steps:

  • Imine Formation: Ensure the initial formation of the imine or enamine intermediate is efficient. You can monitor this step by TLC or LCMS before adding the reducing agent.[5]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and often effective reducing agent for this transformation.[5] Other options include sodium cyanoborohydride or catalytic hydrogenation.

  • Solvent: The choice of solvent can be critical. Dichloromethane (DCM) or dichloroethane (DCE) are commonly used. Protic solvents like isopropanol can sometimes accelerate imine formation but may affect the stability of the reducing agent.[5]

  • Work-up Procedure: A proper aqueous work-up is crucial to remove unreacted reagents and byproducts. Ensure the pH is adjusted correctly to either extract the free base or precipitate it as a salt.[5] For instance, adding a base like sodium carbonate or sodium bicarbonate will quench the acidic byproducts from STAB.[5]

  • Purification: The crude product often requires purification.[5] Column chromatography is a common method. Alternatively, if the next step is a Boc deprotection, you might be able to purify the product as its HCl salt after deprotection.[5]

Q4: What are some common challenges in the purification of piperazine derivatives?

Purification of piperazine derivatives can be challenging due to their physical and chemical properties.[6][7]

  • Hygroscopic Nature: Piperazine and some of its derivatives are hygroscopic, meaning they readily absorb moisture from the air, which can make handling and obtaining accurate weights difficult.[7]

  • Basicity and Polarity: The basic nitrogen atoms can cause issues during silica gel chromatography, leading to tailing of peaks. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.

  • Separation from Byproducts: Separating the desired product from starting materials and side products, such as over-alkylated or over-arylated derivatives, can be difficult.[8]

  • Crystallization: While crystallization can be an effective purification method, finding a suitable solvent system can be challenging. It is sometimes advantageous to form a salt (e.g., hydrochloride or citrate) to facilitate crystallization and improve handling.[6]

Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig N-Arylation
Symptom Possible Cause Suggested Solution
Low conversion of aryl halide Inactive catalyst- Use a fresh batch of palladium precursor and ligand.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate ligand- Screen different phosphine ligands (e.g., RuPhos, XPhos, SPhos). The choice of ligand can be highly substrate-dependent.
Unsuitable base- Test different bases such as Cs₂CO₃, K₃PO₄, or NaOtBu. The base strength can significantly impact the reaction rate.
Low reaction temperature- Increase the reaction temperature. While some reactions proceed at room temperature, others may require heating.
Formation of significant side products Over-arylation- Increase the excess of piperazine.- Use a protecting group on one of the piperazine nitrogens.
Hydrodehalogenation of the aryl halide- Ensure the absence of water and other protic impurities.- Use a less reactive base.
Decomposition of starting materials or product High reaction temperature- Lower the reaction temperature and extend the reaction time.- Screen for a more active catalyst that allows for lower reaction temperatures.
Guide 2: Issues with N-Alkylation via Nucleophilic Substitution
Symptom Possible Cause Suggested Solution
Low conversion of piperazine Insufficiently reactive alkyl halide- Switch to a more reactive alkyl halide (e.g., from alkyl chloride to alkyl bromide or iodide).- Add a catalytic amount of sodium or potassium iodide to promote in situ halide exchange.
Steric hindrance- Increase the reaction temperature.- Use a less sterically hindered piperazine derivative if possible.
Formation of the N,N'-dialkylated product High reactivity of the mono-alkylated product- Use a large excess of piperazine.- Add the alkyl halide slowly to the reaction mixture to maintain a low concentration.
Inappropriate solvent- Screen different solvents. Aprotic polar solvents like DMF or acetonitrile are often effective.
Quaternization of the nitrogen Highly reactive alkylating agent- Use a less reactive alkylating agent.- Carefully control the stoichiometry and reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Arylation of Piperazine using Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and phosphine ligand (e.g., RuPhos, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add piperazine (2.0 - 5.0 mmol) and a base (e.g., Cs₂CO₃, 1.5 mmol).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, dioxane, or use piperazine as the solvent).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LCMS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination of Piperazine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask, add N-Boc-piperazine (1.0 mmol) and the aldehyde or ketone (1.1 mmol).

  • Solvent Addition: Dissolve the reactants in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LCMS. The reaction is typically complete within a few hours to overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow start Low Yield in Piperazine Synthesis check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions low_conversion Low Conversion of Starting Material? check_conditions->low_conversion side_products Significant Side Products Observed? optimize_stoichiometry Optimize Reactant Stoichiometry side_products->optimize_stoichiometry Yes purification_issue Purification Issues side_products->purification_issue No low_conversion->side_products No change_catalyst Screen Different Catalysts/Ligands low_conversion->change_catalyst Yes optimize_stoichiometry->low_conversion adjust_temp Adjust Temperature/Time change_catalyst->adjust_temp adjust_temp->low_conversion final_product Pure Product purification_issue->final_product

References

Technical Support Center: (1,4-Dimethylpiperazin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.

Experimental Workflow

The following diagram outlines a common synthetic approach to this compound, highlighting key stages where impurities may arise.

Synthesis Workflow for this compound cluster_route1 Route 1: From Piperazine-2-carboxylic Acid cluster_route2 Route 2: From 2-Hydroxymethylpiperazine start1 Piperazine-2-carboxylic Acid methylation N-Methylation (e.g., Eschweiler-Clarke) start1->methylation Formaldehyde, Formic Acid imp_start1 Impurity: Related piperazine acids start1->imp_start1 intermediate1 1,4-Dimethylpiperazine-2-carboxylic Acid methylation->intermediate1 imp_methylation Impurity: Mono-methylated piperazine, N-formyl derivatives methylation->imp_methylation reduction Reduction of Carboxylic Acid (via amide/ester) intermediate1->reduction e.g., LiAlH4 on corresponding amide product This compound reduction->product imp_reduction Impurity: Unreacted intermediate, over-reduction products reduction->imp_reduction start2 2-Hydroxymethylpiperazine methylation2 N-Methylation (e.g., Eschweiler-Clarke) start2->methylation2 Formaldehyde, Formic Acid imp_start2 Impurity: Isomeric hydroxymethylpiperazines start2->imp_start2 methylation2->product methylation2->imp_methylation

Caption: Plausible synthetic routes to this compound and key points of impurity introduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two prevalent synthetic pathways are:

  • Route 1: Starting with piperazine-2-carboxylic acid, which undergoes N-methylation of the piperazine ring followed by the reduction of the carboxylic acid group (often after conversion to an amide or ester).

  • Route 2: Beginning with 2-hydroxymethylpiperazine, which is then subjected to N-methylation to yield the final product.

Q2: What are the critical parameters to control during the Eschweiler-Clarke methylation step?

A2: The Eschweiler-Clarke reaction is a robust method for N-methylation.[1] Key parameters to control include the molar ratio of the amine to formaldehyde and formic acid, reaction temperature, and reaction time. An excess of formaldehyde and formic acid is typically used to ensure complete methylation.[1] The reaction is often performed in an aqueous solution near boiling.[1]

Q3: Can quaternary ammonium salts form during the Eschweiler-Clarke reaction?

A3: No, the mechanism of the Eschweiler-Clarke reaction prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form the necessary iminium ion intermediate for further methylation.[1]

Q4: What are the common impurities I should be aware of?

A4: Impurities can originate from starting materials, side reactions, or incomplete reactions. Please refer to the Troubleshooting Guide and the Impurity Summary Table below for detailed information.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Action(s)
Low yield of the final product Incomplete N-methylation.- Ensure a sufficient excess of formaldehyde and formic acid is used in the Eschweiler-Clarke reaction. - Increase reaction time or temperature as appropriate for the substrate.
Incomplete reduction of the carboxylic acid/amide.- Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). - Ensure anhydrous conditions for the LiAlH₄ reduction to prevent quenching of the reagent.
Presence of mono-methylated impurity (1-Methylpiperazin-2-yl)methanol Insufficient methylation.- Increase the equivalents of formaldehyde and formic acid. - Prolong the reaction time for the methylation step.
Observation of an N-formyl impurity A known side-product of the Eschweiler-Clarke reaction, especially if formic acid is not in sufficient excess.- Ensure the correct stoichiometry of reagents in the Eschweiler-Clarke reaction. - The N-formyl impurity can sometimes be hydrolyzed back to the secondary amine and re-subjected to methylation.
Presence of unreacted piperazine-2-carboxylic acid derivative (in Route 1) Incomplete reduction.- Confirm the activity of the LiAlH₄. - Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS).
Detection of an aldehyde intermediate (in Route 1) Partial reduction of the amide. This can occur if traces of water are present during LiAlH₄ reduction.[2]- Ensure strictly anhydrous reaction conditions. - Use freshly opened or properly stored LiAlH₄.
Product is difficult to purify Presence of highly polar impurities.- Consider purification by converting the product to a salt (e.g., hydrochloride or acetate), which can be crystallized.[3] The free base can then be regenerated. - Column chromatography on silica gel or alumina may be effective, using an appropriate solvent system (e.g., Dichloromethane/Methanol with a small amount of ammonia).

Impurity Summary

The following table summarizes potential impurities, their likely sources, and common analytical methods for their detection.

Impurity Name Structure Source Analytical Detection Method
Piperazine-2-carboxylic AcidC₅H₁₀N₂O₂Starting material for Route 1.[4][5][6]HPLC, LC-MS
2-HydroxymethylpiperazineC₅H₁₂N₂OStarting material for Route 2.GC-MS, HPLC
1-Methylpiperazine-2-carboxylic AcidC₆H₁₂N₂O₂Incomplete methylation in Route 1.LC-MS
1-Methylpiperazin-2-yl)methanolC₆H₁₄N₂OIncomplete methylation in Route 2 or from an incompletely methylated intermediate in Route 1.GC-MS, HPLC
N-Formylpiperazine derivatives-Side-product of the Eschweiler-Clarke reaction.GC-MS, LC-MS
Over-reduction products-Reduction of other functional groups if present.GC-MS, LC-MS

Key Experimental Protocols

N-Methylation via Eschweiler-Clarke Reaction (General Procedure)

Disclaimer: This is a general procedure and should be adapted and optimized for the specific substrate and scale.

  • Reaction Setup: To a solution of the piperazine derivative (1 equivalent) in water, add formic acid (excess, e.g., 5-10 equivalents).

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (excess, e.g., 5-10 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (around 100 °C) and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and make it basic by the addition of a suitable base (e.g., NaOH solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation, crystallization, or column chromatography.

Reduction of a Piperazine-2-carboxamide with LiAlH₄ (General Procedure)

Disclaimer: This reaction should be carried out by trained personnel under strictly anhydrous conditions and with appropriate safety precautions.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, e.g., 2-4 equivalents) in a dry ethereal solvent (e.g., THF or diethyl ether).

  • Addition of Amide: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of the piperazine-2-carboxamide derivative in the same dry solvent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).

  • Filtration and Extraction: A granular precipitate should form, which can be removed by filtration. Wash the precipitate thoroughly with the reaction solvent.

  • Purification: Dry the filtrate over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified.

References

workup procedure for reactions involving (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (1,4-Dimethylpiperazin-2-yl)methanol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for the workup of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the properties of this reagent is crucial for planning a successful workup. Key data is summarized in the table below. The presence of two basic nitrogen atoms and a polar hydroxyl group dictates its solubility and reactivity.

Q2: How basic is this compound and what are its pKa values?

Q3: What are the primary safety concerns when working with this compound?

A3: The related compound, N,N'-Dimethylpiperazine, is classified as a highly flammable liquid and can cause skin burns and eye damage.[2][3] It is recommended to handle this compound under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Ensure all equipment is grounded to prevent static discharge.[2]

Q4: In which common solvents is this compound soluble?

A4: Due to the polar alcohol group and the piperazine ring, this compound is expected to be soluble in water and polar organic solvents like ethanol and methanol.[4] Its protonated salt form (e.g., hydrochloride) will exhibit high water solubility.

Troubleshooting Guides

ProblemRecommended Solutions
Low product recovery after aqueous extraction. The product may be partially soluble in the aqueous layer due to its polar hydroxyl group and basic nitrogens. • Increase Salinity: Wash the organic layer with brine (saturated NaCl solution) instead of pure water to decrease the solubility of the organic product in the aqueous phase ("salting out"). • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the piperazine in its neutral, less water-soluble form. • Back-Extraction: Re-extract the aqueous layers multiple times with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) to recover any dissolved product.
Persistent emulsion during liquid-liquid extraction. Emulsions are common when working with amine-containing compounds. • Add Brine: Add a small amount of saturated brine to the separatory funnel and swirl gently to break the emulsion. • Filter: Pass the entire mixture through a pad of Celite or glass wool. • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Difficulty removing unreacted starting material or related amine impurities. The basic nature of the piperazine ring is the key to its removal. • Acidic Wash: Perform an acidic wash by extracting the crude product (dissolved in an organic solvent) with a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid). The basic piperazine impurities will form water-soluble salts and partition into the aqueous layer.[4][5] This is only suitable if the desired product is stable to acid. • Copper Sulfate Wash: For acid-sensitive compounds, washing the organic layer with a 10% aqueous copper sulfate solution can remove amine impurities. The copper complexes with the amine, partitioning it into the aqueous phase.[5]
Final product is an oil and will not crystallize. Many piperazine derivatives are oils at room temperature. • Vacuum Distillation: If the product is thermally stable, purification by vacuum distillation can be effective. • Chromatography: Column chromatography on silica gel is a standard method. Using a solvent system with a small amount of triethylamine (e.g., 1-2%) can prevent the basic product from streaking on the acidic silica. • Salt Formation: Convert the oily product to a solid salt (e.g., hydrochloride, acetate, or citrate) by treating a solution of the product with the corresponding acid.[6] The resulting salt can often be purified by recrystallization and then converted back to the free base if needed.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₁₆N₂O[7]
Molecular Weight 144.22 g/mol [7][8]
CAS Number 14675-44-6[7][9]
Appearance Expected to be a liquid or low-melting solidInferred
pKa (Conjugate Acid) Estimated based on 1,4-dimethylpiperazine (pKa1 ~9.4, pKa2 ~5.0 at 298K)[1]
Boiling Point (N,N'-Dimethylpiperazine) 131-132 °C[3]
Density (N,N'-Dimethylpiperazine) 0.844 g/mL at 25 °C[3]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Product Purification

This protocol is ideal for separating the basic this compound product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract three times with 1M aqueous HCl. The basic product will protonate and move into the aqueous layer.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with the organic solvent used in step 1 to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a strong base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is > 10.

  • Product Extraction: Extract the now basic aqueous layer three times with a fresh portion of the organic solvent. The deprotonated, neutral product will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers from step 5. Wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Aqueous Wash to Remove Water-Soluble Impurities

Use this simpler procedure when the main impurities are water-soluble (e.g., salts, DMF, DMSO) and the product is expected to have low water solubility.

  • Quench and Dilute: Quench the reaction as appropriate (e.g., with water or saturated NH₄Cl). Dilute the mixture with a water-immiscible organic solvent like ethyl acetate.

  • Water Wash: Transfer to a separatory funnel and wash the organic layer twice with deionized water. For removing DMF or DMSO, multiple washes with larger volumes of water may be necessary.[5]

  • Brine Wash: Wash the organic layer once with saturated brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualized Workflow

References

stability issues of (1,4-Dimethylpiperazin-2-yl)methanol under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (1,4-Dimethylpiperazin-2-yl)methanol under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Keep the compound away from heat, sparks, and open flames.[3] It should be stored separately from incompatible materials, particularly strong oxidizing agents and strong acids.[3][4]

Q2: What are the main classes of reagents that are incompatible with this compound?

A2: The primary incompatibilities arise from the compound's tertiary amine and primary alcohol functional groups. Key incompatible classes include:

  • Strong Oxidizing Agents: Can lead to the oxidation of the alcohol group and/or the piperazine ring nitrogens (N-oxide formation), potentially causing vigorous or hazardous reactions.[4]

  • Strong Acids: The basic piperazine nitrogens will react with strong acids to form salts, which may alter solubility and reactivity.[3][4]

  • Acid Halides and Anhydrides: These can acylate the primary alcohol and may also interact with the basic nitrogens.

Q3: Is this compound stable in aqueous solutions?

A3: this compound is generally stable in neutral aqueous solutions. However, its stability can be compromised under strongly acidic or basic conditions, especially at elevated temperatures. The piperazine ring itself is robust, but pH extremes can catalyze side reactions or degradation over extended periods. The parent compound, 1,4-dimethylpiperazine, exhibits basicity with a pH of around 10 in an aqueous solution.[5]

Troubleshooting Guide for Experimental Issues

Q4: My reaction mixture containing this compound turned dark brown upon adding an oxidizing agent. What is happening?

A4: Discoloration, particularly turning brown or black, upon addition of an oxidizing agent suggests degradation of the piperazine moiety. Tertiary amines, like those in the piperazine ring, can be oxidized to form colored radical cations or other complex degradation products. The primary alcohol is also susceptible to oxidation.

Troubleshooting Steps:

  • Lower the Temperature: Perform the addition of the oxidizing agent at a lower temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.

  • Choose a Milder Oxidant: If the reaction allows, switch to a milder or more selective oxidizing agent.

  • Protecting Groups: If the piperazine's basicity or nucleophilicity is not required for the reaction, consider if a protected version of the piperazine ring could be used.

Q5: I am attempting a reaction that is sensitive to nucleophiles, and I am observing significant side product formation. Could this compound be the cause?

A5: Yes. The nitrogen atoms in the piperazine ring are nucleophilic and can participate in side reactions, especially with highly electrophilic reagents (e.g., alkyl halides, epoxides, or activated carbonyls).

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: If the compound is being used solely as a base, consider replacing it with a sterically hindered, non-nucleophilic base (e.g., DBU, DBN, or Proton-Sponge).

  • pH Adjustment: If applicable, running the reaction under slightly acidic conditions (pH 5-6) can protonate the piperazine nitrogens, reducing their nucleophilicity.

  • Stoichiometry Control: Carefully control the stoichiometry of your electrophilic reagent to minimize excess that could react with the piperazine.

Q6: My purification by silica gel chromatography is giving low yields and shows streaking of the product spot on TLC. What is the issue?

A6: The basic nature of the piperazine ring leads to strong interactions with the acidic silica gel. This can cause irreversible adsorption (low recovery) and poor peak shape (streaking).

Troubleshooting Steps:

  • Deactivate the Silica: Pre-treat the silica gel with a small amount of a basic modifier. This can be done by running a solvent system containing 1-2% triethylamine or ammonia in your mobile phase through the column before loading your sample.

  • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica, which are more compatible with basic compounds.

  • Salt Formation: Convert the compound to a salt (e.g., hydrochloride) before purification if the salt is stable and your subsequent steps allow for it. Salts often exhibit better chromatographic behavior on silica.

Data on Stability

The following tables summarize expected stability data for this compound under forced degradation conditions. This data is illustrative and should be confirmed experimentally.

Table 1: Stability under pH Stress (Conditions: 0.1 M solution at 50 °C for 24 hours)

ConditionpH% Degradation (Illustrative)Major Degradants Observed
Acidic1~5-10%Ring-opened products
Neutral7< 1%None significant
Basic13~2-5%Elimination/Dehydration products

Table 2: Stability under Oxidative and Thermal Stress (Conditions: 0.1 M solution for 8 hours)

ConditionTemperature% Degradation (Illustrative)Major Degradants Observed
3% H₂O₂25 °C~15-25%N-Oxides, Aldehyde
Ambient Air80 °C~1-3%Minor unidentified peaks
Nitrogen80 °C< 1%None significant

Visualizations

Caption: Potential oxidative degradation pathways for this compound.

G Troubleshooting Logic: Low Yield in Acylation Start Low Yield with Acylating Agent Q1 Is the piperazine acting as a nucleophile? Start->Q1 A1_Yes Side-reaction likely. Consider using a non-nucleophilic base or protecting the alcohol. Q1->A1_Yes Yes Q2 Is the product basic and sticking to silica? Q1->Q2 No A1_No Check other parameters: - Reagent purity - Temperature - Solvent Q2->A1_No No A2_Yes Use deactivated silica (Et₃N wash) or an alternative stationary phase (e.g., Alumina). Q2->A2_Yes Yes

References

how to improve the purity of synthesized target compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound Purification

Welcome to the Technical Support Center for Compound Purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine purification strategies for synthesized target compounds.

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification of synthesized compounds.

Recrystallization Issues

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can happen if the compound is very impure or if its melting point is lower than the boiling point of the solvent.[1]

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional solvent to fully redissolve the oil.[2]

    • Slow Cooling: Allow the solution to cool much more slowly. A gradual decrease in temperature can encourage crystal lattice formation instead of oiling.[1][3]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.[3]

    • Change Solvent System: If the problem persists, the solvent may be unsuitable. A different solvent or a mixed solvent system might be necessary.[4]

Q2: I have a very low yield after recrystallization. How can I improve it?

A2: A low yield can result from several factors, most commonly using too much solvent or premature crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your crude product.[5] Working with a saturated solution is key.

    • Check the Mother Liquor: After filtering your crystals, test the remaining solution (mother liquor) for dissolved product. Evaporating a small sample can reveal if a significant amount of compound remains. If so, you can concentrate the mother liquor by boiling off some solvent and cooling again to recover more crystals.[2]

    • Prevent Premature Crystallization: Ensure your solution doesn't cool too quickly during a hot filtration step, as this can cause the product to crystallize on the filter paper. Use a pre-heated funnel and flask.

    • Optimize Cooling: Ensure you have allowed sufficient time at a low enough temperature (e.g., in an ice bath) for crystallization to complete before filtering.

Q3: My crystals are still impure after recrystallization. What went wrong?

A3: Impurities can be trapped in the crystal lattice if crystallization occurs too rapidly or if the chosen solvent is not ideal.

  • Troubleshooting Steps:

    • Ensure Slow Cooling: Rapid cooling can trap impurities within the forming crystals. Allow the solution to cool to room temperature slowly before moving it to an ice bath.

    • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[6][7] You may need to re-evaluate your solvent choice.

    • Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[8]

    • Perform a Second Recrystallization: For very impure samples, a second recrystallization step may be necessary to achieve the desired level of purity.

Chromatography Challenges

Q1: My compounds are not separating on the column. What can I adjust?

A1: Poor separation in column chromatography is typically due to an inappropriate mobile phase, improper column packing, or overloading the column.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation.[9] The target compound should ideally have an Rf value between 0.1 and 0.4 for good separation in an isocratic elution.[10]

    • Use a Gradient Elution: If a single solvent system doesn't separate all components, a gradient elution (gradually increasing the polarity of the mobile phase) can improve resolution.

    • Check Column Packing: A poorly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Q2: I'm seeing peak tailing in my HPLC results. How can I fix this?

A2: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[11][12]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For basic compounds interacting with acidic silanol groups on the silica surface, lowering the mobile phase pH (e.g., by adding 0.1% formic acid) can protonate the silanols and reduce tailing.[13]

    • Check for Column Voids: A void at the column inlet can cause peak distortion.[11][13] This can sometimes be fixed by reversing and flushing the column.[14]

    • Prevent Column Overload: Injecting too much sample can lead to peak shape issues. Try diluting your sample to see if the tailing improves.[11][13]

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that might cause peak tailing.[15]

Extraction Problems

Q1: An emulsion has formed during my liquid-liquid extraction. How can I break it?

A1: Emulsions are a common issue, often caused by the presence of surfactant-like molecules or vigorous shaking.[16]

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand for some time; sometimes the layers will separate on their own.[17]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the funnel.[16][17] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[16]

    • Gentle Swirling: Instead of vigorous shaking, use gentle inversions or swirling to mix the layers. This reduces the energy that creates emulsions.[16]

    • Filtration or Centrifugation: As a last resort, you can filter the mixture through a plug of glass wool or Celite, or centrifuge the mixture to break the emulsion.[16][17]

Q2: How do I choose the right aqueous solution for an acid-base extraction?

A2: Acid-base extraction relies on converting an acidic or basic compound into its water-soluble salt form.[18][19] The choice of aqueous acid or base depends on the pKa of the compound you want to separate.

  • General Guidelines:

    • To extract a strong acid (e.g., carboxylic acid): Use a weak base like aqueous sodium bicarbonate (NaHCO₃).[20]

    • To extract a weak acid (e.g., phenol): Use a strong base like aqueous sodium hydroxide (NaOH).

    • To extract a base (e.g., an amine): Use an acid like dilute hydrochloric acid (HCl).[20]

    • By using reagents of different strengths, you can selectively separate a mixture of acidic, basic, and neutral compounds.[18][21]

Data & Protocols

Data Presentation

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water (H₂O)100Very HighExcellent for polar compounds. Can be difficult to remove.[22]
Ethanol (EtOH)78HighA very general and effective solvent for many compounds.[22]
Ethyl Acetate (EtOAc)77MediumGood for moderately polar compounds.
Acetone56MediumA strong solvent, often used in combination with a non-polar solvent.
Dichloromethane (DCM)40Medium-LowUseful for less polar compounds, but its low boiling point can be a challenge.
Hexane / Heptane69 / 98Very LowUsed for non-polar compounds, often in a solvent pair with a more polar solvent.

Table 2: Troubleshooting Flash Column Chromatography

ProblemPossible CauseSuggested Solution
No separationIncorrect solvent systemOptimize eluent using TLC to achieve an Rf of 0.1-0.4 for the target compound.[10]
Compound won't eluteSolvent is too non-polarGradually increase the polarity of the mobile phase (gradient elution).
Compound elutes too fastSolvent is too polarDecrease the polarity of the mobile phase.
Streaking or tailing bandsCompound is degrading on silicaDeactivate the silica with triethylamine or switch to alumina/florisil.[23]
Cracks in the columnPoor packing techniqueRepack the column, ensuring a uniform and compact bed.
Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is just dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[8]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely or place it in a vacuum oven.

Visualizations

Purification Strategy Decision Tree

This flowchart provides a general decision-making process for selecting a primary purification technique based on the properties of the crude product.

Purification_Strategy start Crude Product state What is the physical state? start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid solid_solubility Is the compound soluble? solid->solid_solubility liquid_properties What are its properties? liquid->liquid_properties recrystallize Recrystallization solid_solubility->recrystallize Yes chromatography_solid Is it thermally stable and non-polar? solid_solubility->chromatography_solid No sublimation Sublimation chromatography_solid->sublimation Yes chromatography_s Column Chromatography chromatography_solid->chromatography_s No acid_base Is it acidic or basic? liquid_properties->acid_base Acidic/Basic volatile Is it volatile? liquid_properties->volatile Volatile & Thermally Stable non_volatile Is it non-volatile and stable? liquid_properties->non_volatile Non-Volatile extraction Acid-Base Extraction acid_base->extraction distillation Distillation volatile->distillation chromatography_l Column Chromatography non_volatile->chromatography_l

Caption: A decision tree for selecting an appropriate purification method.

Frequently Asked Questions (FAQs)

Q: What are the most common sources of impurities in a synthesized compound? A: Impurities can arise from various sources throughout the synthetic and purification process. Common sources include unreacted starting materials, by-products from side reactions, reagents, catalysts, and solvents used in the reaction.[24][] Degradation of the product during the reaction or workup can also introduce impurities.[24]

Q: What is a generally accepted purity level for a compound used in further research or drug screening? A: For many applications, especially in medicinal chemistry and drug discovery, a purity of ≥95% is considered the standard.[26] However, the required purity level can be highly dependent on the intended application. For example, compounds used for in vivo studies or as analytical standards often require much higher purity.

Q: When should I choose chromatography over recrystallization? A:

  • Choose Recrystallization when: Your compound is a solid, you have a significant amount of material (>1g), and you can find a suitable solvent that effectively separates the target compound from its impurities. It is often more scalable and cost-effective than chromatography.

  • Choose Chromatography when: Your compound is an oil or a solid that is difficult to crystallize, you need to separate a complex mixture with similar components, or you are working on a small scale.[27][28] Chromatography generally offers higher resolving power for difficult separations.[27]

References

Validation & Comparative

Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of (1,4-Dimethylpiperazin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols and comparative data for chromatographic and spectroscopic techniques, offering insights into their respective strengths for identity confirmation, purity assessment, and structural elucidation.

Data Presentation: Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening. The following tables summarize the key performance attributes of various techniques applicable to the analysis of this compound and related piperazine derivatives.

Table 1: Comparison of Chromatographic Methods

Analytical MethodPrincipleTypical ColumnMobile Phase/Carrier GasDetectionKey AdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with mass-based detection.5% Phenyl-methylpolysiloxane (e.g., DB-5ms)HeliumElectron Ionization (EI)High sensitivity and specificity; provides structural information.Requires derivatization for polar analytes; thermal degradation risk.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.C18 reverse-phase, or HILIC for polar compounds.[1][2]Acetonitrile/water with additives (e.g., TFA, formic acid).[3]UV, MSVersatile for a wide range of polarities; non-destructive.May require derivatization for UV detection if no chromophore is present.[4]

Table 2: Comparison of Spectroscopic Methods

Analytical MethodPrincipleSample PreparationKey Information ProvidedData Comparison for Piperazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]Detailed structural information, including connectivity and stereochemistry.¹H NMR of piperazine ring protons typically appear at δ 2.5-3.5 ppm. ¹³C NMR signals for piperazine ring carbons are in the range of δ 40-60 ppm.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Neat liquid (ATR) or KBr pellet.Identification of functional groups.C-N stretching vibrations for piperazines are typically observed in the 1100-1300 cm⁻¹ region. O-H stretch from the methanol group will be a broad peak around 3300-3500 cm⁻¹.[8][9]

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for piperazine derivatives and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and assess the purity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane or methanol).

  • For polar analytes like the target compound, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve volatility and chromatographic peak shape.[10] To the sample solution, add 50 µL of TFAA and heat at 70°C for 30 minutes.[10]

  • Cool the sample to room temperature and inject 1 µL into the GC-MS system.

GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric detector.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). For highly polar compounds, a column designed for aqueous mobile phases or a HILIC column may be more suitable.[1][11]

  • Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (if a chromophore is present or after derivatization) or MS detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of the different proton environments.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to establish the connectivity between protons and carbons and to fully assign the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small drop of the liquid sample directly onto the ATR crystal.

FTIR Analysis:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the O-H, C-H, C-N, and C-O functional groups.

Mandatory Visualization

The following diagrams illustrate the general workflows for the described analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Solution (1 mg/mL) Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization Injection Injection Derivatization->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Chromatogram MS->Chromatogram MassSpectrum Mass Spectrum MS->MassSpectrum LibrarySearch Library Search Chromatogram->LibrarySearch MassSpectrum->LibrarySearch

Caption: Workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Solution (1 mg/mL) Filtration Filtration (0.45 µm) Sample->Filtration Injection Injection Filtration->Injection HPLC HPLC Separation (C18 or HILIC) Injection->HPLC Detection Detection (UV or MS) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Purity Purity Assessment Chromatogram->Purity

Caption: Workflow for HPLC analysis.

Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy NMR_Sample Dissolve in Deuterated Solvent NMR_Acquisition 1D & 2D NMR Acquisition NMR_Sample->NMR_Acquisition NMR_Analysis Structural Elucidation NMR_Acquisition->NMR_Analysis FTIR_Sample Direct Application to ATR Crystal FTIR_Acquisition FTIR Spectrum Acquisition FTIR_Sample->FTIR_Acquisition FTIR_Analysis Functional Group Identification FTIR_Acquisition->FTIR_Analysis

Caption: Workflows for NMR and FTIR spectroscopy.

References

A Comparative Guide to the Purity Analysis of (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like (1,4-Dimethylpiperazin-2-yl)methanol is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). As a polar compound with a tertiary amine structure, this compound presents unique analytical challenges, including poor retention in traditional reversed-phase high-performance liquid chromatography (HPLC). This guide provides a comprehensive comparison of HPLC with alternative analytical techniques—Gas Chromatography (GC), Capillary Electrophoresis (CE), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this key intermediate.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, and whether it is for routine quality control or characterization).

Technique Principle Advantages Disadvantages Typical Application for this compound
HPLC (HILIC) Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.High resolution and separation efficiency for polar compounds; compatible with UV and MS detectors; well-established in pharmaceutical analysis.Requires specialized columns (HILIC); potential for matrix effects; may require derivatization for enhanced UV detection if impurities lack a chromophore.Routine purity testing and quantification of known and unknown impurities.
Gas Chromatography (GC-FID) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High sensitivity for volatile compounds; robust and reliable.Requires the analyte to be volatile or to be made volatile through derivatization; polar amines can exhibit peak tailing on standard columns.[1]Analysis of residual solvents and volatile impurities; can be used for the main component with appropriate column selection.
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.High efficiency and resolution; requires minimal sample and reagent volumes; suitable for a wide range of analytes including polar and charged molecules.[2]Can have lower sensitivity compared to HPLC for some analytes; reproducibility can be influenced by capillary surface conditions.Purity determination, especially for charged impurities, and chiral separations.
Quantitative NMR (qNMR) The signal intensity is directly proportional to the number of nuclei, allowing for quantification without a reference standard of the analyte.[3]A primary ratio method, providing direct purity assessment without the need for analyte-specific reference standards; non-destructive; provides structural information.[3][4][5]Lower sensitivity compared to chromatographic techniques; requires a high-field NMR spectrometer; spectral overlap can be a challenge.Absolute purity determination and characterization of reference standards.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to be a starting point for method development and validation for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) - HILIC Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable HPLC mode for retaining and separating highly polar compounds like this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: HILIC column (e.g., Amino or Silica-based), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid. B: Acetonitrile.

  • Gradient: 95% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (Note: Sensitivity may be limited as the analyte lacks a strong chromophore; a charged aerosol detector (CAD) or mass spectrometer (MS) would provide better sensitivity).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Acetonitrile and Water (e.g., 80:20 v/v) to a concentration of 1 mg/mL.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for the analysis of this compound, assuming its sufficient volatility or after derivatization. Using a specialized column for amines is recommended to improve peak shape.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Amine-specific column (e.g., CP-Volamine), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 260 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in Methanol or another suitable solvent to a concentration of 1 mg/mL.

Capillary Electrophoresis (CE)

CE is a powerful technique for the separation of polar and charged molecules. For non-UV active amines, indirect UV detection or derivatization might be necessary.[6]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 µm ID, 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: Direct UV at 200 nm or indirect UV detection using a BGE with a chromophore (e.g., imidazole).

  • Sample Preparation: Dissolve the sample in the background electrolyte or water to a concentration of 0.5 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR allows for the direct determination of purity without the need for a specific reference standard of this compound. An internal standard of known purity is used for quantification.[7][8]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has a simple spectrum and signals that do not overlap with the analyte (e.g., Maleic acid, Dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., D₂O, Methanol-d₄).

  • Experimental Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1 for the signals to be integrated).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity of the analyte is calculated using the following equation:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard (IS).

Visualizing the Analytical Workflow and Relationships

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationships between the compared analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., ACN/Water) A->B C Inject Sample into HPLC System B->C D Separation on HILIC Column C->D E UV Detection D->E F Integrate Chromatogram E->F G Calculate Purity (Area % or vs. Standard) F->G

HPLC Analysis Workflow

Analytical_Techniques_Comparison cluster_chromatography Chromatographic Techniques cluster_electrophoresis Electrophoretic Technique cluster_spectroscopy Spectroscopic Technique HPLC HPLC (HILIC) GC GC-FID CE Capillary Electrophoresis qNMR qNMR Purity_Analysis Purity Analysis of This compound Purity_Analysis->HPLC Routine QC Purity_Analysis->GC Volatiles Purity_Analysis->CE Charged Impurities Purity_Analysis->qNMR Absolute Purity

Comparison of Analytical Techniques

References

Determining Enantiomeric Purity: A Comparative Guide for (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. For (1,4-Dimethylpiperazin-2-yl)methanol, a chiral piperazine derivative, selecting the most appropriate analytical methodology is paramount to ensure stereochemical purity, which can have significant implications for pharmacological activity and patient safety. This guide provides a comparative overview of a proposed chiral High-Performance Liquid Chromatography (HPLC) method alongside alternative techniques, offering researchers the data and protocols needed to make an informed decision for their analytical needs.

Comparative Analysis of Chiral Separation Techniques

Choosing an analytical technique for enantiomeric excess determination involves a trade-off between speed, resolution, sensitivity, and the need for sample derivatization. The following table summarizes and compares four common techniques for the chiral analysis of amines and amino alcohols like this compound.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) Chiral Gas Chromatography (GC) Circular Dichroism (CD) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning using a supercritical fluid (e.g., CO2) as the primary mobile phase.Differential partitioning between a chiral stationary phase and a carrier gas.Measures the differential absorption of left and right circularly polarized light by a chiral molecule.
Stationary Phase Polysaccharide-based (e.g., Chiralpak® series), Pirkle-type, or crown ether-based CSPs.Polysaccharide-based, crown ether, or other CSPs compatible with SFC conditions.[1]Cyclodextrin derivatives (e.g., Chirasil®-Val) or other chiral polymers coated on a capillary column.[2][3]Not applicable (solution-based measurement).
Mobile Phase/Carrier Gas Mixtures of organic solvents (e.g., hexane/isopropanol, acetonitrile/methanol) with additives (e.g., DEA, TFA).Supercritical CO2 with organic modifiers (e.g., methanol, ethanol) and additives (e.g., acids, bases).[4][5]Inert carrier gas (e.g., Helium, Hydrogen).Solvent transparent in the measurement region.
Derivatization May be required to improve UV detection or chromatographic performance.Can often analyze underivatized amines, but derivatization can improve peak shape and selectivity.Often required to increase volatility and thermal stability (e.g., acylation, silylation).[2][6]Required to introduce a suitable chromophore and create diastereomeric complexes with a significant CD response.[7][8]
Typical Analysis Time 10 - 30 minutes per sample.2 - 10 minutes per sample.[9]15 - 40 minutes per sample.< 5 minutes per sample.[7]
Throughput Moderate.High.[4]Low to Moderate.Very High.
Pros Robust, versatile, widely available instrumentation, excellent resolution.[10]Fast, high efficiency, reduced organic solvent consumption ("green" technique), complementary selectivity to HPLC.[4][10][11]Very high resolution, sensitive detectors (e.g., FID, MS).[12]Extremely fast, suitable for high-throughput screening.[7][13]
Cons Longer analysis times compared to SFC, higher organic solvent consumption.Higher initial instrument cost, may require more specialized method development.Limited to volatile or derivatizable analytes, potential for thermal degradation.Indirect method, may be less accurate than chromatography, requires derivatization and development of a calibration curve.[14]

Proposed Chiral HPLC Method for this compound

Based on established methods for similar piperazine structures, the following protocol is proposed for the enantiomeric separation of this compound.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • HPLC grade solvents and reagents.

  • This compound standard (racemic and, if available, enantiomerically enriched samples).

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to a concentration range of 1-20 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 205 nm (due to the lack of a strong chromophore).

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers from the chromatogram of the racemic standard.

  • Calculate the area of each peak.

  • Determine the enantiomeric excess (% ee) using the following formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100 (where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively).

Note on Detection: this compound lacks a significant UV chromophore. While detection at low wavelengths (e.g., 200-210 nm) is possible, sensitivity may be limited. For trace-level analysis or improved sensitivity, pre-column derivatization with a UV-active agent can be employed.

Method Development and Analysis Workflow

The development of a robust chiral separation method is a systematic process. The workflow involves screening different chiral stationary phases and mobile phase compositions to achieve optimal resolution and analysis time.

Caption: Workflow for Chiral HPLC Method Development.

This guide provides a foundational comparison and a detailed starting protocol for the analysis of this compound. Researchers should note that the proposed HPLC method may require further optimization based on the specific instrumentation and sample matrices encountered. The choice of the most suitable technique will ultimately depend on the specific requirements of the analysis, such as the need for high throughput, the availability of instrumentation, and the desired level of sensitivity and accuracy.

References

A Comparative Study of Piperazine-Based Ligands in Catalysis: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, piperazine and its derivatives represent a privileged scaffold. Their unique structural and electronic properties have led to their widespread use not only in medicinal chemistry but also as highly effective ligands in a variety of catalytic reactions. This guide provides an objective comparison of the performance of several piperazine-based ligands in key catalytic transformations, supported by experimental data and detailed protocols. Furthermore, it delves into the broader context of their application in drug discovery by visualizing relevant biological signaling pathways.

This guide will focus on the application of piperazine-based ligands in four significant catalytic reactions: the synthesis of benzoxazoles, the Suzuki-Miyaura cross-coupling, the Mizoroki-Heck reaction, and the asymmetric Henry reaction. The performance of different piperazine-derived catalysts will be compared based on yield, reaction time, and, where applicable, enantioselectivity.

Data Presentation: A Quantitative Comparison

The efficacy of a catalyst is best understood through quantitative analysis. The following tables summarize the performance of various piperazine-based ligands and their alternatives in the aforementioned catalytic reactions.

Synthesis of Benzoxazoles and Benzimidazoles

Piperazine-based ionic liquids immobilized on nanoparticles have emerged as efficient and recyclable catalysts for the synthesis of benzoxazoles and benzimidazoles. A comparative study between a piperazine-based ionic liquid immobilized on zinc oxide nanoparticles (PINZS) and on silica nanoparticles (PNSS) highlights the impact of the support on catalytic activity.[1]

CatalystSubstrate 1Substrate 2ProductTime (min)Yield (%)
PINZS2-AminophenolTriethyl orthoformate2-Unsubstituted Benzoxazole2095
PNSS2-AminophenolTriethyl orthoformate2-Unsubstituted Benzoxazole4592
PINZS1,2-PhenylenediamineTriethyl orthoformate2-Unsubstituted Benzimidazole1596
PNSS1,2-PhenylenediamineTriethyl orthoformate2-Unsubstituted Benzimidazole4094
PINZS2-AminophenolBenzaldehyde2-Phenylbenzoxazole3094
PNSS2-AminophenolBenzaldehyde2-Phenylbenzoxazole6090
PINZS1,2-PhenylenediamineBenzaldehyde2-Phenylbenzimidazole2595
PNSS1,2-PhenylenediamineBenzaldehyde2-Phenylbenzimidazole5591
Suzuki-Miyaura Cross-Coupling Reaction

Piperazine derivatives have been utilized as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis. The following table presents representative data for the coupling of aryl halides with arylboronic acids.

Piperazine LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
N-Arylpiperazine4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001292
Piperazine4-IodoanisolePhenylboronic acidK₃PO₄DMF1402488
1-Boc-piperazine1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidCs₂CO₃Dioxane801695
Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, another pivotal palladium-catalyzed C-C bond-forming reaction, benefits from the use of piperazine-based ligands. These ligands can influence catalyst stability and activity.

Piperazine LigandAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
PiperazineIodobenzeneStyreneEt₃NDMF1002485
N-Methylpiperazine4-Bromotoluenen-Butyl acrylateNaOAcDMA1201890
1,4-Diphenylpiperazine4-IodoanisoleMethyl acrylateK₂CO₃NMP1102088
Asymmetric Henry (Nitroaldol) Reaction

Chiral piperazine-based ligands are instrumental in enantioselective catalysis, such as the copper-catalyzed asymmetric Henry reaction, which is crucial for the synthesis of chiral β-nitro alcohols.

Chiral Piperazine LigandAldehydeNitroalkaneMetal SaltBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
(S)-1-(2-(Pyrrolidin-1-yl)ethyl)piperazine derivativeBenzaldehydeNitromethaneCu(OAc)₂Et₃NEtOHRT249285
Chiral bis(piperazine) ligand4-NitrobenzaldehydeNitromethaneCuCl₂DIPEATHF0488891
(R,R)-1,2-Bis(4-methylpiperazin-1-yl)cyclohexane4-ChlorobenzaldehydeNitromethaneCu(OTf)₂-CH₂Cl₂-20729593

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing scientific research. Below are representative methodologies for the catalytic reactions discussed.

General Procedure for the Synthesis of Benzoxazoles using PINZS Catalyst[1]
  • Catalyst Preparation (PINZS):

    • Suspend ZnO nanoparticles (1.0 g) in CH₂Cl₂ (20 mL).

    • Add chlorosulfonic acid (0.5 mL) dropwise at 0 °C and stir for 2 hours at room temperature to obtain nano ZnO-SO₃H.

    • Filter, wash with Et₂O, and dry the solid.

    • Add piperazine (1.5 mmol) to a suspension of nano ZnO-SO₃H (1.3 g) in CH₃CN (25 mL) and reflux for 24 hours.

    • Filter, wash with CH₃CN, and dry to obtain the PINZS catalyst.

  • Benzoxazole Synthesis:

    • To a mixture of 2-aminophenol (1 mmol) and an aldehyde or orthoester (1.2 mmol), add the PINZS catalyst (10 mg).

    • Heat the mixture at 90 °C under solvent-free conditions for the time specified in the data table.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature, add ethyl acetate (10 mL), and filter to recover the catalyst.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (n-hexane/ethyl acetate).

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the piperazine-based ligand (0.02 mmol).

  • Add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL).

  • Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Procedure for Mizoroki-Heck Reaction
  • In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), and the piperazine-based ligand (0.02 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol).

  • Add the degassed solvent (e.g., DMF, 3 mL).

  • Seal the tube and heat the reaction mixture at the specified temperature for the required duration.

  • After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Asymmetric Henry Reaction[2][3]
  • In a dry reaction flask under an inert atmosphere, dissolve the chiral piperazine-based ligand (0.055 mmol) and the copper(II) salt (e.g., Cu(OAc)₂, 0.05 mmol) in the specified solvent (2 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the reaction mixture to the specified temperature.

  • Add the aldehyde (1.0 mmol) followed by the nitroalkane (2.0 mmol).

  • If a base is required, add it at this stage.

  • Stir the reaction mixture at the specified temperature for the indicated time, monitoring its progress by TLC.

  • Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral β-nitro alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Mandatory Visualizations

To better understand the processes and pathways discussed, the following diagrams have been generated using Graphviz.

Catalytic_Cycle_Suzuki_Miyaura cluster_0 Catalytic Cycle cluster_1 Ligand (L) Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Product Ar-Ar' (Product) Reductive_Elimination->Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Regeneration->Pd(0)L2 Piperazine_Ligand Piperazine-Based Ligand Piperazine_Ligand->Pd(0)L2 Coordinates to Pd

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_Catalyst_Screening Start Define Reaction: Substrates, Solvent, Temp. Ligand_Selection Select Piperazine-Based Ligands & Alternatives Start->Ligand_Selection Reaction_Setup Parallel Reaction Setup (e.g., 96-well plate) Ligand_Selection->Reaction_Setup Reaction_Execution Run Reactions under Identical Conditions Reaction_Setup->Reaction_Execution Analysis High-Throughput Analysis (e.g., LC-MS, GC-MS) Reaction_Execution->Analysis Data_Evaluation Evaluate Yield, Selectivity, and Turnover Number Analysis->Data_Evaluation Optimization Iterative Optimization of Best Performing Ligands Data_Evaluation->Optimization Optimization->Ligand_Selection Refine Ligand Scope End Identify Optimal Piperazine Ligand Optimization->End Optimal Conditions Found

Figure 2: A generalized workflow for screening piperazine-based ligands in catalysis.

Signaling_Pathway_Piperazine_Inhibition cluster_pathway Cancer Cell Signaling cluster_drug Therapeutic Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Src Src Kinase Receptor->Src AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Src->Cell_Survival BCR_ABL BCR-ABL BCR_ABL->Cell_Survival JNK JNK Apoptosis Apoptosis JNK->Apoptosis Piperazine_Derivative Piperazine-Based Kinase Inhibitor Piperazine_Derivative->PI3K inhibits Piperazine_Derivative->Src inhibits Piperazine_Derivative->BCR_ABL inhibits Piperazine_Derivative->JNK modulates

Figure 3: Inhibition of key cancer signaling pathways by piperazine derivatives.[2][3][4][5]

Conclusion

The data and protocols presented in this guide underscore the versatility and efficacy of piperazine-based ligands in a range of important catalytic reactions. From enhancing reaction rates and yields in cross-coupling reactions to inducing high enantioselectivity in asymmetric synthesis, the piperazine scaffold offers a tunable platform for catalyst design. The provided experimental procedures serve as a practical starting point for researchers looking to employ these ligands in their own work.

Furthermore, the connection between the catalytic applications of piperazine derivatives and their role as modulators of critical biological signaling pathways highlights the synergy between catalysis and drug discovery.[2][3][4][5][6] The ability of piperazine-containing molecules to inhibit kinases such as PI3K, Src, and VEGFR-2, which are often dysregulated in cancer, makes this class of compounds particularly attractive for the development of new therapeutics. The continuous exploration of novel piperazine-based ligands and catalysts will undoubtedly lead to further advancements in both synthetic chemistry and medicine.

References

Validating the Structure of (1,4-Dimethylpiperazin-2-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides a comparative framework for validating the structure of (1,4-Dimethylpiperazin-2-yl)methanol and its derivatives, outlining key experimental techniques and presenting comparative data for structural analogs.

This compound, a substituted piperazine, presents a unique structural arrangement with a hydroxymethyl group at the C2 position and methyl groups at both nitrogen atoms. The unequivocal confirmation of this structure is critical for its application in medicinal chemistry and materials science. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Comparative Structural Data

The following table summarizes the key identifiers for this compound and its close structural analog, (4-Methylpiperazin-2-yl)methanol.

PropertyThis compound(4-Methylpiperazin-2-yl)methanol[1]
Molecular Formula C₇H₁₆N₂OC₆H₁₄N₂O
Molecular Weight 144.22 g/mol 130.19 g/mol
Structure
alt text
alt text

Experimental Validation Techniques

The structural confirmation of this compound derivatives relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features:

  • N-Methyl Protons: Two distinct singlets corresponding to the two N-CH₃ groups.

  • Piperazine Ring Protons: A complex series of multiplets for the protons on the piperazine ring. The proton at C2, being attached to a carbon with a hydroxyl group, would likely appear as a distinct multiplet.

  • Hydroxymethyl Protons: A doublet for the CH₂ protons of the hydroxymethyl group, which would couple with the proton on the adjacent C2 of the piperazine ring. The hydroxyl proton (OH) would appear as a broad singlet, the position of which is solvent-dependent.

Expected ¹³C NMR Spectral Features:

  • N-Methyl Carbons: Two distinct signals for the two N-CH₃ carbons.

  • Piperazine Ring Carbons: Four distinct signals for the four unique carbons of the piperazine ring.

  • Hydroxymethyl Carbon: A signal for the CH₂OH carbon.

Comparative NMR Data for 1,4-Dimethylpiperazine:

As a reference, the spectral data for the simpler analog, 1,4-Dimethylpiperazine, provides insight into the expected chemical shifts for the N-methyl groups and the piperazine ring.

Feature¹H NMR (CDCl₃, ppm)¹³C NMR (CDCl₃, ppm)
N-CH₃ ~2.29 (s, 6H)~46.5
Piperazine CH₂ ~2.44 (s, 8H)~55.5

Note: The simplicity of the 1,4-Dimethylpiperazine spectrum is due to its symmetry. The introduction of the hydroxymethyl group in this compound breaks this symmetry, leading to more complex spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 144. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the piperazine ring.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule. Obtaining a suitable crystal of the compound allows for the precise determination of bond lengths, bond angles, and stereochemistry. This technique would unambiguously confirm the connectivity and spatial arrangement of the atoms in this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more complex structures to confirm connectivity.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate positively charged molecular ions and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of each ion to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

X-ray Crystallography Protocol
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure.

  • Visualization and Analysis: Visualize the final structure using appropriate software and analyze the geometric parameters (bond lengths, angles, etc.).

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (if single crystals available) Purification->Xray Validation Structure Confirmed NMR->Validation MS->Validation Xray->Validation

Caption: General workflow for the synthesis and structural validation of piperazine derivatives.

nmr_analysis_pathway start Purified Compound nmr_1d 1D NMR (¹H & ¹³C) start->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d if needed assignment Spectral Assignment nmr_1d->assignment nmr_2d->assignment structure_elucidation Structure Elucidation assignment->structure_elucidation

Caption: Detailed workflow for structural elucidation using NMR spectroscopy.

References

A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylpiperazine and its derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds. The strategic synthesis of these heterocyclic scaffolds is a critical consideration in drug discovery and development, influencing factors such as yield, purity, cost, and scalability. This guide provides an objective comparison of prominent synthesis routes for 2,5-dimethylpiperazine and 1,4-dimethylpiperazine, supported by experimental data and detailed methodologies.

Comparison of Synthesis Routes for Dimethylpiperazine Compounds

The selection of an appropriate synthetic route for a specific dimethylpiperazine isomer is contingent on factors such as the desired isomer (2,5- or 1,4-), available starting materials, and required scale of production. Below is a summary of key quantitative data for three common synthesis methods.

Parameter Route 1: Cyclization of Isopropanolamine Route 2: Reductive Amination (Eschweiler-Clarke) Route 3: Cyclization of N-Methyldiethanolamine
Target Product 2,5-Dimethylpiperazine1,4-Dimethylpiperazine1,4-Dimethylpiperazine
Starting Materials 2-Aminopropanol-1 (Isopropanolamine)Piperazine, Formaldehyde, Formic AcidN-Methyldiethanolamine, Monomethylamine, Hydrogen
Catalyst/Reagent Raney NickelFormic Acid (reducing agent)Copper-based composite catalyst
Reaction Temperature 140-220 °C[1]40-60 °C[2]220-290 °C[3]
Reaction Pressure 750-2000 psi[1]Atmospheric[2]2.0-5.0 MPa[3]
Reaction Time 4-8 hours[1]Not specifiedNot specified (continuous flow)
Reported Yield ~64.5% (mixed isomers)[1]High conversion (specific yield not stated)[2]42.8% - 59%[3]
Product Purity 73.3% trans isomer after recrystallization[1]Not specified97.5% - 98.2%[3]
Key Byproducts cis/trans isomers, unreacted starting material[1]Potential for mono-methylated piperazine and other impuritiesNot specified

Experimental Protocols

Route 1: Synthesis of 2,5-Dimethylpiperazine via Cyclization of Isopropanolamine

This method relies on the catalytic cyclization of 2-aminopropanol-1 in the presence of a Raney nickel catalyst under hydrogen pressure.

Procedure: A mixture of 2-aminopropanol-1 and a Raney nickel catalyst is placed in a high-pressure autoclave. The autoclave is sealed and pressurized with hydrogen to between 750 and 2,000 pounds per square inch. The reaction mixture is then heated to a temperature between 140°C and 220°C and maintained for a period of 4 to 8 hours.[1] Following the reaction, the autoclave is cooled, and the pressure is released. The reaction mass is filtered to remove the catalyst. The filtrate is then distilled to remove water. The unreacted 2-aminopropanol-1 and the crude 2,5-dimethylpiperazine product are subsequently separated by fractional distillation.[1] The trans-2,5-dimethylpiperazine can be further purified by recrystallization from acetone.[1]

Route 2: Synthesis of 1,4-Dimethylpiperazine via Reductive Amination (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines. In this case, piperazine is dimethylated using formaldehyde as the carbon source and formic acid as the reducing agent.

Procedure: To a reaction vessel, piperazine is added to an aqueous solution of formaldehyde while stirring and cooling to maintain the temperature below 50°C. Subsequently, sulfuric acid is added, followed by the slow addition of formic acid, controlling the rate to manage the evolution of carbon dioxide. The reaction is then maintained at a temperature between 40°C and 60°C.[2] The reaction proceeds at atmospheric pressure. Upon completion of the reaction, the 1,4-dimethylpiperazine can be isolated and purified by distillation.

Route 3: Synthesis of 1,4-Dimethylpiperazine via Cyclization of N-Methyldiethanolamine

This industrial method involves the reaction of N-methyldiethanolamine with monomethylamine over a catalyst in a fixed-bed reactor.

Procedure: A mixture of N-methyldiethanolamine, monomethylamine, and hydrogen is introduced into a tubular fixed-bed reactor filled with a copper-based composite catalyst. The molar ratio of N-methyldiethanolamine to monomethylamine typically ranges from 1:2.05 to 1:7.5, and the molar ratio of N-methyldiethanolamine to hydrogen is between 1:3 and 1:9. The reaction is carried out at a temperature of 220-290°C and a pressure of 2.0-5.0 MPa.[3] The gaseous reaction mixture exiting the reactor is condensed, and the resulting liquid is collected. The high-purity 1,4-dimethylpiperazine product is then obtained by rectification of the condensed mixture.[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes for dimethylpiperazine compounds.

SynthesisRoutes cluster_25 2,5-Dimethylpiperazine Synthesis cluster_14_EC 1,4-Dimethylpiperazine Synthesis (Eschweiler-Clarke) cluster_14_MDEA 1,4-Dimethylpiperazine Synthesis (from N-MDEA) A1 2-Aminopropanol-1 P1 Cyclization A1->P1 Raney Ni, H2 140-220 °C, 750-2000 psi B1 2,5-Dimethylpiperazine (cis/trans mixture) P1->B1 C1 Piperazine Q1 Reductive Amination C1->Q1 HCHO, HCOOH 40-60 °C, atm D1 1,4-Dimethylpiperazine Q1->D1 E1 N-Methyldiethanolamine + Monomethylamine R1 Catalytic Cyclization E1->R1 Cu-based catalyst, H2 220-290 °C, 2.0-5.0 MPa F1 1,4-Dimethylpiperazine R1->F1

Caption: Overview of synthesis routes for dimethylpiperazine compounds.

ExperimentalWorkflow cluster_route1 Route 1: 2,5-Dimethylpiperazine cluster_route2 Route 2: 1,4-Dimethylpiperazine (Eschweiler-Clarke) cluster_route3 Route 3: 1,4-Dimethylpiperazine (from N-MDEA) A1 Charge Autoclave: 2-Aminopropanol-1 + Raney Nickel B1 Pressurize with H2 (750-2000 psi) A1->B1 C1 Heat and React (140-220 °C, 4-8 h) B1->C1 D1 Cool and Depressurize C1->D1 E1 Filter Catalyst D1->E1 F1 Distill to Remove Water E1->F1 G1 Fractional Distillation F1->G1 H1 2,5-Dimethylpiperazine G1->H1 A2 Mix Piperazine and HCHO (<50 °C) B2 Add H2SO4 and HCOOH A2->B2 C2 React (40-60 °C) B2->C2 D2 Isolate and Purify (Distillation) C2->D2 E2 1,4-Dimethylpiperazine D2->E2 A3 Mix Reactants: N-MDEA, CH3NH2, H2 B3 Introduce to Fixed-Bed Reactor (220-290 °C, 2.0-5.0 MPa) A3->B3 C3 Condense Product Stream B3->C3 D3 Rectification C3->D3 E3 1,4-Dimethylpiperazine D3->E3

Caption: Experimental workflows for dimethylpiperazine synthesis.

References

A Comparative Analysis of the Biological Activity of Piperazine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. The seemingly subtle variation in the arrangement of substituents on this heterocyclic moiety can lead to profound differences in pharmacological properties, including receptor affinity, selectivity, and overall efficacy. This guide provides an objective comparison of the biological activities of piperazine isomers, supported by experimental data, to aid researchers in the rational design of more potent and selective therapeutic agents.

The Impact of Isomerism on Receptor Binding Affinity

The spatial arrangement of functional groups, dictated by both positional isomerism (ortho, meta, para) and stereoisomerism, is a critical determinant of a ligand's ability to interact with its biological target. Even minor shifts in substituent placement can alter the molecule's conformation and its capacity to form key interactions within a receptor's binding pocket.

Positional Isomerism: A Case Study on Serotonin 5-HT1A Receptor Affinity

Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors, which are crucial targets in the treatment of neuropsychiatric disorders. The position of a substituent on the aryl ring can significantly modulate the affinity for these receptors. A study on regioisomers of a novel arylpiperazine salicylamide derivative demonstrated a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor. The meta-substituted isomer exhibited the highest affinity, followed by the ortho and then the para isomers.[1]

Isomer PositionCompound Structure5-HT1A Receptor Affinity (Ki, nM)
Ortho{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide21
Meta{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide7
Para{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide44

Data compiled from a study on arylpiperazine salicylamide regioisomers. A lower Ki value indicates a higher binding affinity.[1]

This variation is attributed to the different ways each isomer can orient itself within the receptor's binding site, affecting the formation of crucial hydrogen bonds and other non-covalent interactions.[1]

Stereoisomerism: The Principle of Chiral Recognition

While specific comparative data for a single pair of piperazine enantiomers or diastereomers was not prominently available in the surveyed literature, the principle of stereoselectivity in biological activity is well-established. Different enantiomers of a chiral piperazine derivative can exhibit distinct pharmacological profiles due to the three-dimensional nature of receptor binding sites.[2] For instance, the synthesis of chiral, nonracemic (piperazin-2-yl)methanol derivatives has been pursued to explore their affinity for sigma receptors, highlighting the importance of stereochemistry in achieving high affinity and selectivity.[3]

Comparative Antimicrobial Activity of Piperazine Isomers

Piperazine derivatives have also been extensively investigated for their antimicrobial properties. Isomeric variations can influence their potency against a range of bacterial and fungal pathogens.

Influence of Positional Isomerism on Antimicrobial Potency

Studies on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment have shown that the position of the alkoxy group influences the antimicrobial activity. While a direct ortho, meta, and para comparison of the same derivative was not detailed, it was noted that meta- and para-alkoxy substituted derivatives were generally more antimicrobially active than the ortho-substituted ones.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of piperazine derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial potency.

Compound IDTarget OrganismMIC (µg/mL)
RL-308 Staphylococcus aureus (MRSA)2
Staphylococcus aureus2
RL-327 Staphylococcus aureus (MRSA)2
Staphylococcus aureus4
RL-328 Staphylococcus aureus (MRSA)2
Staphylococcus aureus2
RL-336 Staphylococcus aureus (MRSA)8
Staphylococcus aureus32

Representative MIC data for various piperazine compounds against methicillin-resistant and standard Staphylococcus aureus.[4]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of differential receptor binding, it is crucial to visualize the downstream signaling pathways. Many centrally acting piperazine derivatives exert their effects through the serotonergic system.

G Simplified Serotonergic 5-HT1A Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Piperazine_Agonist Piperazine 5-HT1A Agonist Receptor 5-HT1A Receptor (GPCR) Piperazine_Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Regulates

Caption: Simplified signaling cascade following activation of the 5-HT1A receptor by a piperazine agonist.

The following diagram illustrates a typical workflow for determining receptor binding affinity.

G Workflow for Receptor Binding Affinity Assay Start Start Prepare_Membranes Prepare Cell Membranes Expressing Target Receptor Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Piperazine Isomer Prepare_Membranes->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Measure Quantify Bound Radioactivity Filter->Measure Analyze Calculate Ki values (Binding Affinity) Measure->Analyze End End Analyze->End

References

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Chiral Amines in Asymmetric Catalysis

Chiral amines are a cornerstone of asymmetric synthesis, serving as versatile catalysts and auxiliaries in a wide array of chemical transformations. Their ability to induce stereoselectivity stems from the formation of transient chiral intermediates, such as enamines or iminium ions, or through the formation of chiral metal complexes. The structural diversity of chiral amines, ranging from bicyclic alkaloids to simple amino acids and their derivatives, allows for fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity and diastereoselectivity.

(1,4-Dimethylpiperazin-2-yl)methanol, a chiral piperazine derivative, possesses structural features that suggest its potential as a chiral ligand or organocatalyst. The piperazine scaffold provides a rigid framework, while the N,N'-dimethyl substitution and the hydroxymethyl group offer potential coordination sites for metal catalysts or sites for further functionalization. Although specific performance data is lacking, its potential can be inferred by examining the performance of other chiral piperazines and related diamines.

Performance Comparison of Chiral Amines

To provide a clear comparison, the performance of several classes of chiral amines in key asymmetric reactions is summarized below. The data highlights the typical ranges of yield, enantiomeric excess (ee%), and diastereomeric excess (de%) that can be achieved.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are particularly successful organocatalysts for this transformation.

Chiral Amine CatalystAldehyde DonorAldehyde AcceptorYield (%)ee (%)dr (anti:syn)
(S)-Proline AcetoneIsobutyraldehydeModerateModerate-High-
(S)-Proline PropionaldehydeVarious Aldehydes80-8897-99-
Proline Derivatives Acetone4-NitrobenzaldehydeGoodHigh-

Note: Data for this compound is not available in the cited literature.

Asymmetric Michael Addition

The asymmetric Michael addition is a versatile method for the enantioselective formation of carbon-carbon bonds. Chiral piperazines and other diamines have been employed as organocatalysts in this reaction.

Chiral Amine CatalystMichael DonorMichael AcceptorYield (%)ee (%)dr (syn:anti)
(S,S)-Dibenzylpiperazine Propanaltrans-β-Nitrostyrene869598:2
(R,R)-DACH-derived Thiourea Acetylacetonetrans-β-NitrostyreneHighup to 94-
Cinchona Alkaloid Amine 4-Nitrophthalimideα,β-Unsaturated Ketones49-9895-99-

Note: Data for this compound is not available in the cited literature.

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a crucial transformation in organic synthesis. Chiral amino alcohols are frequently used to prepare in situ catalysts for this purpose.

Chiral Amino AlcoholKetoneReductantYield (%)ee (%)
(2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentanol Various KetonesBoraneHigh~90
(S)-α,α-Diphenyl-2-pyrrolidinemethanol Aryl Methyl KetonesBoraneGood91-98
(R,R)-DACH-derived Mn(I) Complex Acetophenone DerivativesH₂Goodup to 85

Note: Data for this compound is not available in the cited literature.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of asymmetric reactions. Below are representative protocols for some of the discussed transformations.

General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction

To a solution of the aldehyde acceptor in an appropriate solvent (e.g., DMSO), (S)-proline (typically 10-30 mol%) is added. The aldehyde donor is then added, often slowly via syringe pump, at a controlled temperature (e.g., room temperature). The reaction is stirred until completion, as monitored by TLC or GC. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.[1][2]

General Protocol for Asymmetric Michael Addition with a Chiral Piperazine Catalyst

Under an inert atmosphere, the chiral piperazine catalyst (e.g., (S,S)-dibenzylpiperazine, 10-20 mol%) is dissolved in a suitable solvent (e.g., toluene). The Michael acceptor (e.g., a nitroalkene) is added, followed by the Michael donor (e.g., an aldehyde). The reaction is stirred at a specific temperature until the starting materials are consumed. The crude product is then purified by chromatography, and the enantiomeric and diastereomeric excesses are determined by chiral HPLC and/or NMR spectroscopy.[3]

General Protocol for Asymmetric Ketone Reduction with a Chiral Amino Alcohol

The chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) is dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere. A borane source (e.g., borane-dimethyl sulfide complex) is added at a low temperature to generate the oxazaborolidine catalyst in situ. The ketone substrate is then added, and the reaction is stirred until complete. The reaction is carefully quenched, and the chiral alcohol product is isolated and purified. The enantiomeric excess is determined by chiral HPLC or GC analysis.[4][5]

Visualizing Asymmetric Catalysis Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in asymmetric catalysis using chiral amines.

Asymmetric_Catalysis_Cycle cluster_Catalyst_Activation Catalyst Activation cluster_Stereoselective_Reaction Stereoselective Reaction cluster_Product_Release Product Release & Catalyst Regeneration Chiral Amine Chiral Amine Active Catalyst Active Chiral Intermediate (e.g., Enamine/Iminium) Chiral Amine->Active Catalyst + Substrate A Substrate_A Substrate A (e.g., Ketone) Transition_State Diastereomeric Transition States Active Catalyst->Transition_State + Substrate B Substrate_B Substrate B (e.g., Aldehyde) Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Chiral Amine Catalyst Regeneration Chiral Product Enantioenriched Product Product_Complex->Chiral Product

Figure 1: Generalized catalytic cycle for an organocatalytic reaction mediated by a chiral amine.

Experimental_Workflow start Start reaction_setup Reaction Setup (Inert Atmosphere, Solvent, Catalyst) start->reaction_setup reagent_addition Reagent Addition (Substrates, Controlled Temperature) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, GC, HPLC) reagent_addition->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, Chiral HPLC/GC) purification->analysis end End analysis->end

Figure 2: A typical experimental workflow for an asymmetric synthesis laboratory procedure.

Conclusion

The rational design and selection of chiral amines are paramount for the successful development of asymmetric syntheses. While this guide could not provide specific performance data for this compound due to a lack of published results, the comparative data for other chiral amines, particularly those with piperazine scaffolds, offer valuable insights. The presented data tables, experimental protocols, and workflow diagrams serve as a practical resource for researchers in the field. Further investigation into the catalytic activity of this compound is warranted to fully explore its potential in asymmetric synthesis and contribute to the expanding toolbox of chiral catalysts.

References

spectroscopic comparison of (1,4-Dimethylpiperazin-2-yl)methanol and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of (1,4-Dimethylpiperazin-2-yl)methanol and its synthetic precursors is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their structural features through NMR, IR, and Mass Spectrometry data, supported by established experimental protocols.

This compound is a functionalized piperazine derivative with applications in chemical synthesis, particularly as a building block for more complex molecules in pharmaceutical and materials science research.[1] A common synthetic route to this alcohol involves the N-methylation of a piperazine-2-carboxylate ester, followed by the reduction of the ester group. This guide will focus on the spectroscopic comparison of the final product with its key precursors: Piperazine, 1,4-Dimethylpiperazine, and the intermediate ester, Methyl 1,4-dimethylpiperazine-2-carboxylate.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the products at each stage.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundN-CH₃Piperazine Ring Protons-OCH₃ (ester)-CH₂OH
Piperazine -2.84 (s, 8H)--
1,4-Dimethylpiperazine 2.29 (s, 6H)2.45 (s, 8H)--
Methyl 1,4-dimethylpiperazine-2-carboxylate 2.24 (s, 3H), 2.30 (s, 3H)1.95-2.90 (m, 7H)3.68 (s, 3H)-
This compound ~2.2-2.3~1.8-2.9-~3.4-3.6

Note: Predicted values for this compound are based on typical chemical shifts for similar structures, as direct experimental spectra were not available in the cited literature.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundN-CH₃Piperazine Ring CarbonsC=O (ester)-OCH₃ (ester)-CH₂OH
Piperazine -46.9---
1,4-Dimethylpiperazine 46.255.2---
Methyl 1,4-dimethylpiperazine-2-carboxylate ~42, ~46~50-60~172~51-
This compound ~46~54-65--~65

Note: Predicted values for Methyl 1,4-dimethylpiperazine-2-carboxylate and this compound are based on typical chemical shifts for similar structures, as direct experimental spectra were not available in the cited literature.

Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)

CompoundC-H StretchN-H Bend (Piperazine)C=O Stretch (ester)O-H Stretch (alcohol)
Piperazine 2800-3000~1600--
1,4-Dimethylpiperazine 2750-2950---
Methyl 1,4-dimethylpiperazine-2-carboxylate 2800-3000-~1735-
This compound 2800-3000--~3400 (broad)

Note: Predicted values for Methyl 1,4-dimethylpiperazine-2-carboxylate and this compound are based on characteristic functional group frequencies.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
Piperazine 8656, 43
1,4-Dimethylpiperazine 11471, 58, 42
Methyl 1,4-dimethylpiperazine-2-carboxylate 172113, 71, 58
This compound 144113, 71, 58, 42

Note: Predicted values for Methyl 1,4-dimethylpiperazine-2-carboxylate and this compound are based on their molecular weights and expected fragmentation patterns.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

  • Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

  • For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. Data is presented as: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant(s) (J) in Hertz (Hz), and integration.

  • For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent signal.

Infrared (IR) Spectroscopy
  • IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectra are recorded in the wavenumber range of 4000-400 cm⁻¹.

  • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Mass spectra are generally acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).

  • For EI-MS, samples are introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecules.

Visualizing the Synthetic Pathway

The synthesis of this compound from piperazine can be visualized as a multi-step process.

Synthesis_Pathway Piperazine Piperazine Ester Methyl Piperazine-2-carboxylate Piperazine->Ester Esterification N_Methylated_Ester Methyl 1,4-dimethylpiperazine- 2-carboxylate Ester->N_Methylated_Ester N-Methylation Final_Product This compound N_Methylated_Ester->Final_Product Reduction

Caption: Synthetic route to this compound.

An alternative pathway involves the direct methylation of piperazine to form 1,4-dimethylpiperazine, which would then require selective functionalization at the C-2 position, a generally more complex transformation.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Material (Piperazine) Step1 Esterification Start->Step1 Intermediate1 Intermediate 1 (Methyl Piperazine-2-carboxylate) Step1->Intermediate1 Step2 N-Methylation Intermediate1->Step2 Intermediate2 Intermediate 2 (Methyl 1,4-dimethylpiperazine-2-carboxylate) Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Product Final Product (this compound) Step3->Product NMR NMR ('H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: General experimental workflow for synthesis and analysis.

References

Peer-Reviewed Literature on (1,4-Dimethylpiperazin-2-yl)methanol Applications Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

(1,4-Dimethylpiperazin-2-yl)methanol, with CAS number 14675-44-6, is commercially available and listed by numerous chemical suppliers.[1][2][3][4] It is often described as a useful building block or intermediate in organic and chemical synthesis.[1] However, peer-reviewed studies that validate and quantify its utility in specific applications, such as in drug development or catalysis, are not found in the public domain.

The Broader Context: Applications of Piperazine Derivatives

While specific data on this compound is lacking, the piperazine scaffold is a well-established and important pharmacophore in drug discovery and a versatile ligand in catalysis. Numerous peer-reviewed articles highlight the diverse biological activities of piperazine derivatives, including their use as:

  • Anticancer agents

  • Antimicrobial and antifungal agents

  • Antiviral compounds

  • Agents targeting the central nervous system

In the realm of materials science and catalysis, the piperazine core is utilized for the development of novel ligands and catalysts.

Lack of Comparative Data

The absence of published experimental data for this compound makes it impossible to construct a comparison guide that meets the core requirements of quantitative data tables and detailed experimental protocols. There are no available studies to objectively compare its performance against other alternatives in any specific application.

Potential Research Opportunities

The lack of published data on this compound may also represent a research opportunity. Its structural features, combining a chiral center with a functionalized piperazine ring, could warrant investigation in areas where other piperazine derivatives have shown promise. Future research could explore its potential in:

  • Asymmetric Catalysis: The chiral nature of the molecule could be exploited in the development of new catalysts for stereoselective reactions.

  • Medicinal Chemistry: Synthesis and screening of a library of compounds derived from this compound could uncover novel biological activities.

Below is a conceptual workflow for the synthesis of a generic piperazine derivative, illustrating a potential starting point for such research.

G cluster_synthesis Conceptual Synthesis Workflow cluster_application Potential Application Screening Starting_Material Piperazine Precursor Step1 Introduction of Dimethyl Groups Starting_Material->Step1 Methylating Agent Step2 Functionalization at C-2 (e.g., introduction of hydroxymethyl) Step1->Step2 Appropriate Reagents Target_Molecule This compound Step2->Target_Molecule Biological_Screening Biological Assays (e.g., anticancer, antimicrobial) Target_Molecule->Biological_Screening Catalytic_Screening Catalytic Activity Tests (e.g., asymmetric synthesis) Target_Molecule->Catalytic_Screening

Caption: Conceptual workflow for the synthesis and potential application screening of this compound.

References

Safety Operating Guide

Proper Disposal of (1,4-Dimethylpiperazin-2-yl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat (1,4-Dimethylpiperazin-2-yl)methanol as a hazardous chemical waste. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory during handling and disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, a piperazine derivative. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The procedures outlined are based on general best practices for handling hazardous chemical waste and information derived from safety data sheets of similar piperazine compounds.

Pre-Disposal Safety and Hazard Assessment

Before beginning any disposal-related activities, it is crucial to understand the potential hazards associated with this compound and related piperazine derivatives. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted if available, the following table summarizes the general hazards associated with this class of chemicals.

Hazard ClassificationDescriptionRecommended Precautions
Skin Corrosion/Irritation Can cause skin irritation or chemical burns upon contact.Wear nitrile or other chemical-resistant gloves. Avoid all skin contact.
Serious Eye Damage/Irritation May cause serious eye damage.Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation if inhaled.Handle in a well-ventilated area or a chemical fume hood.
Flammability Some piperazine derivatives are flammable.[1]Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.
Incompatibilities Strong oxidizing agents, strong acids.[1]Do not mix with incompatible chemicals.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent paper), must be treated as hazardous chemical waste.[2][3][4]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams.[5][6] Specifically, it should be collected as a non-halogenated organic waste. Keep it separate from:

    • Halogenated organic waste

    • Acidic waste

    • Basic waste

    • Aqueous waste

    • Solid waste (unless it is contaminated lab trash, which should be collected separately)[5][7]

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible container for liquid waste, typically a high-density polyethylene (HDPE) or glass bottle.[5][8] Ensure the container is in good condition with no leaks or cracks.

  • Secure Closure: The container must have a leak-proof, screw-on cap.[5][8] Parafilm or stoppers are not acceptable for long-term storage.

  • Leave Headspace: Do not fill the container to the top. Leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste in the container, affix a hazardous waste label.[8][9][10]

  • Complete the Label Information: The label must include the following:

    • The words "Hazardous Waste"[8][9][10]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)[8]

    • The approximate concentration of the chemical in the waste.

    • The date when the waste was first added to the container.

    • The associated hazards (e.g., "Irritant," "Corrosive").

Step 4: Storage

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[8][9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5][11] The secondary container must be chemically compatible and large enough to hold the entire contents of the primary container.

  • Segregated Storage: Store the container away from incompatible materials, particularly strong acids and oxidizers.[1][3][11]

Step 5: Arranging for Disposal

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary contact for arranging the disposal of hazardous waste. They will have specific procedures and schedules for waste pickup.

  • Licensed Waste Disposal Vendor: The EHS office will work with a licensed and reputable hazardous waste disposal vendor for the final treatment and disposal of the chemical.[12][13] Do not attempt to dispose of this chemical down the drain or in the regular trash.[14]

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate the immediate area.

  • If the spill is large or you are unsure how to proceed, contact your institution's EHS office or emergency response team immediately.

  • For small spills:

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[3]

    • Clean the spill area with soap and water.

Disposal Workflow Diagram

Workflow for the Proper Disposal of this compound cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal A Assess Hazards & Wear Appropriate PPE B Designate as Hazardous Waste A->B C Segregate from Incompatible Waste Streams B->C D Use a Labeled, Compatible Container C->D E Store in a Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact Institutional EHS for Pickup F->G H Transfer to a Licensed Waste Vendor G->H

Caption: Disposal workflow for this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling (1,4-Dimethylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (1,4-Dimethylpiperazin-2-yl)methanol. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and eye contact, which can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.Prevents skin irritation and absorption.[1][2] Contaminated clothing should be removed and washed before reuse.[3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[3][7]Minimizes the risk of inhaling vapors or dust, which may cause respiratory irritation.[1]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to control exposure to vapors.[5][6]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

  • Use explosion-proof electrical, ventilating, and lighting equipment, as the substance may be flammable.[2]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust, mist, or vapors.[3][5]

  • Wash hands thoroughly after handling the substance.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][5]

  • Keep the container tightly closed when not in use.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Store locked up.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][5]

Accidental Release Measures

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[4]

  • Large Spills: Evacuate the area.[8] Wear appropriate PPE and contain the spill. Prevent the substance from entering drains.[1]

  • Remove all sources of ignition.[5][8]

Disposal Plan

  • Dispose of the chemical and its container in accordance with all local, regional, and national regulations.[3][4]

  • Do not dispose of it down the drain.[1][7]

  • Contaminated packaging should be treated as the chemical itself.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review Safety Data Sheet B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls are Active (Fume Hood, Eyewash Station) B->C D Weigh/Measure Chemical in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Keep Container Tightly Closed E->F S1 Evacuate Area E->S1 If Spill Occurs G Decontaminate Work Area F->G Proceed to Cleanup H Dispose of Waste in Designated Hazardous Waste Container G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J S2 Notify Supervisor S1->S2 S3 Consult SDS for Spill Cleanup S2->S3 S4 Use Spill Kit & Appropriate PPE S3->S4

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.